molecular formula C9H9IO2 B1369246 Methyl 3-iodo-2-methylbenzoate CAS No. 52570-33-9

Methyl 3-iodo-2-methylbenzoate

Cat. No.: B1369246
CAS No.: 52570-33-9
M. Wt: 276.07 g/mol
InChI Key: IPPPZCXGKFWQEC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPZCXGKFWQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576432
Record name Methyl 3-iodo-2-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-33-9
Record name Methyl 3-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-iodo-2-methylbenzoate (CAS No. 52570-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-iodo-2-methylbenzoate, a key aromatic building block in organic synthesis. The document details its chemical identity, synthesis, physicochemical and spectroscopic properties, and its applications, particularly in the realm of medicinal chemistry and drug discovery. Emphasis is placed on the practical aspects of its synthesis and its utility in palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Introduction: A Versatile Building Block

This compound, registered under CAS number 52570-33-9, is a halogenated aromatic ester that serves as a valuable intermediate in the synthesis of more complex organic molecules.[1][2][3][4][5] Its structure, featuring an iodine atom positioned meta to the methyl ester and ortho to the methyl group, offers a unique combination of steric and electronic properties. The presence of the iodo-substituent makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile has positioned this compound as a significant tool for medicinal chemists and materials scientists in the construction of novel molecular frameworks. This guide will delve into the critical technical aspects of this compound, providing a self-validating system of protocols and data for the discerning researcher.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 52570-33-9[1][2][3][4][5]
Molecular Formula C₉H₉IO₂[1][3]
Molecular Weight 276.07 g/mol [1][3]
Synonyms 3-Iodo-2-methyl-benzoic acid methyl ester, Methyl 2-methyl-3-iodobenzoate[1][4][5]
Physical Form Liquid or Solid or Semi-solid or lump[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

Synthesis of this compound

The synthesis of this compound is typically a two-step process, beginning with the regioselective iodination of 2-methylbenzoic acid to form 3-iodo-2-methylbenzoic acid, followed by esterification.

Step 1: Iodination of 2-Methylbenzoic Acid

The primary challenge in the synthesis of the precursor, 3-iodo-2-methylbenzoic acid, lies in controlling the regioselectivity of the iodination reaction. Direct iodination of 2-methylbenzoic acid often leads to a mixture of isomers, with the 5-iodo isomer being a significant byproduct.[6]

A representative, albeit low-yielding for the desired isomer, protocol for the iodination of 2-methylbenzoic acid is described below. It is important to note that optimization of this step is crucial for obtaining a pure sample of the 3-iodo isomer.

Protocol: Iodination of 2-Methylbenzoic Acid [6]

  • Reaction Setup: In a 10-L reactor equipped with a reflux condenser, combine acetic acid (2,678 g), acetic anhydride (823 g), 2-methylbenzoic acid (700 g), iodine (502 g), a 70% aqueous iodic acid solution (299 g), and H-β-form zeolite (161 g).

  • Reaction: Heat the mixture to reflux (approximately 122°C) and maintain for four hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the H-β-form zeolite by filtration. To the filtrate, add a 10% aqueous sodium thiosulfate solution (200 g) and water (2,500 g).

  • Isolation: Cool the mixture to 30°C to precipitate the product. Collect the crystals by filtration.

  • Purification: The resulting product will be a mixture of isomers. Purification by fractional crystallization or chromatography is necessary to isolate the 3-iodo-2-methylbenzoic acid. High-performance liquid chromatography (HPLC) is recommended to analyze the product distribution.[6]

Causality of Experimental Choices:

  • Acetic Anhydride: Acts as a water scavenger, preventing the deactivation of the iodinating agent.

  • Iodic Acid: Serves as an oxidizing agent to generate the electrophilic iodine species required for aromatic iodination.

  • H-β-form Zeolite: A solid acid catalyst that can influence the regioselectivity of the reaction.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Esterification 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reaction_1 Reflux (122°C, 4h) 2-Methylbenzoic Acid->Reaction_1 Iodination Reagents I₂, HIO₃, Ac₂O, H-β-zeolite Iodination Reagents->Reaction_1 Workup_1 Filtration, Na₂S₂O₃ wash Reaction_1->Workup_1 3-Iodo-2-methylbenzoic Acid 3-Iodo-2-methylbenzoic Acid Workup_1->3-Iodo-2-methylbenzoic Acid 3-Iodo-2-methylbenzoic Acid_2 3-Iodo-2-methylbenzoic Acid Reaction_2 Reflux 3-Iodo-2-methylbenzoic Acid_2->Reaction_2 Esterification Reagents Methanol, H₂SO₄ (cat.) Esterification Reagents->Reaction_2 Workup_2 Extraction, Neutralization Reaction_2->Workup_2 Product This compound Workup_2->Product

Caption: Synthesis workflow for this compound.

Step 2: Fischer Esterification

Once the 3-iodo-2-methylbenzoic acid precursor is obtained in sufficient purity, the final step is a standard Fischer esterification to yield the methyl ester.

Protocol: Fischer Esterification of 3-Iodo-2-methylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-2-methylbenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl ester protons will be a singlet around δ 3.9 ppm, and the aromatic methyl protons will be a singlet around δ 2.4 ppm.
¹³C NMR The carbonyl carbon of the ester will appear around δ 165-170 ppm. Aromatic carbons will be in the range of δ 120-145 ppm, with the carbon bearing the iodine atom showing a characteristic shift. The methyl ester carbon will be around δ 52 ppm, and the aromatic methyl carbon will be around δ 20 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z = 276. A prominent fragment corresponding to the loss of the methoxy group ([M-31]⁺) may be observed.
Infrared (IR) Spectroscopy A strong carbonyl stretch (C=O) for the ester is expected around 1720-1740 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C-I stretch will appear in the fingerprint region at lower wavenumbers.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The primary utility of this compound in research and drug development stems from its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new chemical bonds.

Reaction_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd(0), Base Heck Heck Coupling (Alkene) Start->Heck Pd(0), Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd(0), Cu(I), Base Product_Suzuki Biaryl Compound Suzuki->Product_Suzuki Product_Heck Stilbene Derivative Heck->Product_Heck Product_Sonogashira Aryl-Alkyne Sonogashira->Product_Sonogashira

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of biaryl compounds.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand, 2-5 mol%) and a degassed solvent system (e.g., toluene, dioxane, or DMF, often with water).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives.

General Protocol: Heck Reaction

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., triethylamine, diisopropylethylamine, or K₂CO₃, 1.5-3.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Heat the mixture to the required temperature (often 80-140°C) and stir until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the precipitated palladium black. The filtrate is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of aryl-alkynes.

General Protocol: Sonogashira Coupling [9][10]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: The reaction is typically worked up by partitioning between an aqueous solution and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure and the reactivity of its carbon-iodine bond make it a reliable and versatile substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, properties, and key applications, offering a foundation of knowledge for researchers and scientists. The protocols and data presented herein are intended to empower the scientific community to leverage the full potential of this valuable chemical intermediate in the pursuit of novel molecules with applications in drug discovery, materials science, and beyond.

References

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Org. Synth. Coll. Vol. 1, p.323. Retrieved from [Link]

  • Alonso, D. A., et al. (2015). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-iodo-2-methylbenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy is designed for high regioselectivity and yield, addressing the common challenges associated with the introduction of substituents on substituted benzene rings. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a multi-step sequence that ensures the precise placement of the iodo and methyl ester functionalities. Direct iodination of methyl 2-methylbenzoate is not a viable primary strategy due to the directing effects of the methyl and ester groups, which would likely lead to a mixture of constitutional isomers, with the 5-iodo isomer being a significant byproduct.[1] Therefore, a more controlled, regioselective approach is warranted.

The chosen synthetic pathway involves three key transformations:

  • Directed Nitration: Introduction of a nitro group, which will later be converted to the target iodo group.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to a primary amine.

  • Sandmeyer Reaction: Diazotization of the amine followed by iodination to regioselectively install the iodine atom.

  • Fischer Esterification: Conversion of the carboxylic acid to the final methyl ester.

This strategy leverages well-established and reliable reactions to build the target molecule with a high degree of purity and predictability.

Visualization of the Synthetic Pathway

Synthetic Pathway 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic Acid 3-Amino-2-methylbenzoic_Acid 3-Amino-2-methylbenzoic Acid 2-Methyl-3-nitrobenzoic_Acid->3-Amino-2-methylbenzoic_Acid Reduction 3-Iodo-2-methylbenzoic_Acid 3-Iodo-2-methylbenzoic Acid 3-Amino-2-methylbenzoic_Acid->3-Iodo-2-methylbenzoic_Acid Sandmeyer Reaction Methyl_3-iodo-2-methylbenzoate This compound 3-Iodo-2-methylbenzoic_Acid->Methyl_3-iodo-2-methylbenzoate Fischer Esterification Sandmeyer Mechanism cluster_diazotization Diazotization cluster_iodination Iodination Ar-NH2 3-Amino-2-methylbenzoic Acid Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, H+ Ar• Ar• Ar-N2+->Ar• - N2 Ar-I 3-Iodo-2-methylbenzoic Acid Ar•->Ar-I + I-

Sources

Methyl 3-iodo-2-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-iodo-2-methylbenzoate

Abstract

This compound is an important halogenated aromatic ester, serving as a versatile intermediate and building block in modern organic synthesis. Its utility in the development of pharmaceuticals and complex molecular architectures stems from the unique reactivity conferred by its substitution pattern—an ester for derivatization, a methyl group influencing steric and electronic properties, and an iodo group that is a prime handle for cross-coupling reactions. This guide provides a comprehensive overview of the core physical properties, spectroscopic signatures, synthesis, and safe handling of this compound, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Precise identification is paramount in chemical research. This compound is distinguished from its isomers by the specific arrangement of substituents on the benzene ring.

  • IUPAC Name: this compound

  • Synonyms: 3-Iodo-2-methyl-benzoic acid methyl ester[1]

  • CAS Number: 52570-33-9[1][2][3]

  • Molecular Formula: C₉H₉IO₂[1][2][3]

  • Molecular Weight: 276.07 g/mol [1][2]

The structure consists of a central benzene ring substituted with a methyl group at position 2, an iodine atom at position 3, and a methyl ester group (-COOCH₃) at position 1. This arrangement dictates the molecule's reactivity and its characteristic spectroscopic profile.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data for this compound is summarized below.

PropertyValueSource(s)
Physical Form Liquid, Solid, or Semi-solid[2]
Appearance White to off-white crystalline solid or colorless liquid[4] (Isomer)
Molecular Weight 276.07 g/mol [1][2]
Purity (Typical) 97-98%[2][3]
Solubility Insoluble in water; Soluble in ether, benzene, alcohol.[5] (Isomer)
Storage Conditions Room temperature, in a dark place under an inert atmosphere.[2]

The variable physical state reported suggests that the compound's melting point is likely near ambient room temperature. As is typical for non-polar aromatic esters, it exhibits poor solubility in aqueous solutions but is readily soluble in common organic solvents[5].

Synthesis and Purification Workflow

This compound is typically synthesized via a two-step process starting from 2-methylbenzoic acid.

Step 1: Iodination of 2-Methylbenzoic Acid The precursor, 3-iodo-2-methylbenzoic acid, can be synthesized through the direct iodination of 2-methylbenzoic acid. A common method involves using iodine and an oxidizing agent in an acidic medium. For instance, a reaction can be performed with iodine, iodic acid, and a zeolite catalyst in acetic acid at elevated temperatures[6]. The regioselectivity is directed by the activating methyl group and the meta-directing carboxylic acid, leading to iodination primarily at the 3 and 5 positions. The 3-iodo isomer is then isolated from the mixture.

Step 2: Fischer Esterification The resulting 3-iodo-2-methylbenzoic acid is then converted to its methyl ester. This is classically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The equilibrium is driven towards the product (the ester) by using methanol as the solvent.

Purification Post-synthesis, the crude product is typically purified using standard laboratory techniques. This involves an aqueous work-up to remove the acid catalyst and any unreacted carboxylic acid, followed by extraction with an organic solvent. The final purification is often accomplished by column chromatography on silica gel or distillation under reduced pressure.

G cluster_start Starting Material cluster_process1 Step 1: Iodination cluster_intermediate Intermediate cluster_process2 Step 2: Esterification cluster_final Final Product A 2-Methylbenzoic Acid B Iodination (I₂, HIO₃, Zeolite, Acetic Acid) A->B Reactant C 3-Iodo-2-methylbenzoic Acid B->C Yields D Fischer Esterification (Methanol, H₂SO₄ catalyst) C->D Reactant E This compound D->E Yields

Caption: Synthesis workflow for this compound.

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available in the search results, its structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons (3H): Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. They will exhibit a complex splitting pattern (doublets and triplets) due to their coupling with each other.

  • Ester Methyl Protons (3H): A sharp singlet around δ 3.9 ppm, corresponding to the three protons of the methoxy group (-OCH₃).

  • Ring Methyl Protons (3H): A singlet around δ 2.5 ppm, corresponding to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum should display nine unique carbon signals:

  • Carbonyl Carbon: One signal in the deshielded region, typically δ 165-170 ppm, for the ester carbonyl carbon.

  • Aromatic Carbons (6C): Six distinct signals in the δ 120-145 ppm range. The carbon bearing the iodine atom (C-I) will appear at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

  • Ester Methyl Carbon: One signal around δ 52 ppm.

  • Ring Methyl Carbon: One signal at a higher field, around δ 20 ppm.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is one of the most characteristic peaks.

  • C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

  • C=C Stretch (Aromatic): Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) In mass spectrometry with electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at an m/z of 276. A prominent fragment would likely be the loss of the methoxy group (·OCH₃), resulting in a peak at m/z 245. The presence of iodine would also give a characteristic isotopic pattern.

Caption: Key structural features and their expected spectroscopic signals. (Note: Image is a placeholder).

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its primary application lies in organic synthesis, where it serves as a scaffold for constructing more complex molecules. The iodine substituent is particularly significant, as it is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes[7].

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are foundational in medicinal chemistry for the synthesis of novel drug candidates. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302: Harmful if swallowed[2]. Isomeric compounds also carry warnings such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), which should be considered as potential hazards[8][9][10].

  • Precautionary Statements: Standard precautions include wearing personal protective equipment (gloves, safety glasses), handling in a well-ventilated area or fume hood, and avoiding inhalation, ingestion, and skin contact[11]. Wash hands thoroughly after handling.

Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation[2].

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of physical and spectroscopic properties. Its utility in synthetic chemistry, particularly in the construction of complex organic molecules via cross-coupling reactions, makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in the laboratory.

References

  • Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. PubChem - NIH. [Link]

  • Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. PubChem - NIH. [Link]

  • This compound, 98% Purity, C9H9IO2, 100 grams. CP Lab Safety. [Link]

  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • Methyl-2-iodobenzoate. NIST WebBook. [Link]

  • 2-Iodo Methyl Benzoate CAS # : 610-97-9. Ammonium Iodide. [Link]

  • Methyl 3-amino-4-iodo-benzoate. SpectraBase. [Link]

  • This compound. Wychem. [Link]

  • Methyl 4-iodobenzoate. Wikipedia. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

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Physicochemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-iodo-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic ester. As a versatile building block in organic synthesis, its strategic importance lies in the reactivity of the carbon-iodine bond, which serves as a crucial handle for constructing complex molecular architectures. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and purification, explores its applications in medicinal chemistry and material science, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in advanced synthetic applications.

This compound is an organoiodine compound that serves as a valuable intermediate in synthetic chemistry. Its core structure consists of a benzene ring substituted with a methyl group, an iodine atom, and a methyl ester group. The precise positioning of these functional groups dictates its reactivity and utility.

A summary of its key properties is presented below:

PropertyValueReference(s)
Molecular Weight 276.07 g/mol [1][2][3]
Molecular Formula C₉H₉IO₂[2][4]
CAS Number 52570-33-9[1][2][4]
Canonical SMILES COC(=O)C1=C(C)C=CC=C1I
InChI Key IPPPZCXGKFWQEC-UHFFFAOYSA-N[1]
Typical Purity ≥97%[1]
Physical Form Liquid, Solid, or Semi-solid[1]
Synonyms 3-Iodo-2-methyl-benzoic acid methyl ester[2]

The molecular structure is visualized in the diagram below, highlighting the ortho-relationship of the methyl and ester groups and the meta-positioning of the iodine atom relative to the ester.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This approach is favored for its reliability and use of readily available starting materials. The causality behind this choice is rooted in directing the regioselectivity of the iodination reaction prior to esterification.

Step 1: Iodination of 2-Methylbenzoic Acid The first step involves the electrophilic iodination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director. However, direct iodination often yields a mixture of isomers, primarily the 5-iodo and 3-iodo products.[5][6] Controlling the reaction conditions (e.g., choice of iodinating agent, solvent, and catalyst) is crucial to maximize the yield of the desired 3-iodo isomer.[5]

Step 2: Fischer Esterification Following iodination and purification of the resulting 3-iodo-2-methylbenzoic acid, the carboxylic acid is converted to its methyl ester via Fischer esterification.[7] This acid-catalyzed reaction with methanol is a classic, high-yielding method for ester formation.

Synthesis_Workflow Start 2-Methylbenzoic Acid (Starting Material) Step1 Step 1: Iodination (I₂, Oxidizing Agent, Acid) Start->Step1 Intermediate Mixture of Iodo-isomers (3-iodo and 5-iodo) Step1->Intermediate Purification1 Purification (Recrystallization) Intermediate->Purification1 Acid 3-Iodo-2-methylbenzoic Acid Purification1->Acid Step2 Step 2: Esterification (Methanol, H₂SO₄ catalyst) Acid->Step2 Product Crude Methyl 3-iodo-2-methylbenzoate Step2->Product Purification2 Final Purification (Column Chromatography) Product->Purification2 Final Pure Product Purification2->Final

Caption: General two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Protocol Trustworthiness: This protocol is a self-validating system. The purity of the intermediate after Step 1 directly impacts the efficiency of Step 2. The final purification step is validated by analytical techniques (e.g., HPLC, NMR) to confirm the identity and purity of the final product.

Step 1: Synthesis of 3-Iodo-2-methylbenzoic Acid

  • Reagents: 2-methylbenzoic acid, iodine, an oxidizing agent (e.g., iodic acid), acetic acid, acetic anhydride.[5]

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, charge 2-methylbenzoic acid, acetic acid, and acetic anhydride.

    • Add iodine and the oxidizing agent to the mixture.

    • Heat the mixture to reflux (approx. 120-125°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[5]

    • Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Add water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol/water) to separate the 3-iodo isomer from other byproducts.[8]

Step 2: Synthesis of this compound (Esterification)

  • Reagents: 3-iodo-2-methylbenzoic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • Suspend the purified 3-iodo-2-methylbenzoic acid in an excess of methanol in a round-bottom flask.[7]

    • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude ester by silica gel column chromatography.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Expertise Insight: The choice of an iodo-aromatic compound over its bromo- or chloro-analogs is a deliberate strategic decision in multi-step synthesis. The higher reactivity of the C-I bond allows for milder reaction conditions in cross-coupling reactions, which can be critical for preserving sensitive functional groups elsewhere in the molecule. This makes it a cornerstone intermediate in modern drug discovery.[9]

Key applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs). Halogenated aromatic structures are foundational in synthesizing complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and novel anti-diabetic agents.[9][10][11]

  • Palladium-Catalyzed Cross-Coupling: It is an ideal substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.[9] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular scaffolds required for modern therapeutics.

  • Material Science: The compound can act as a precursor for developing novel organic electronic materials and functional polymers where the electronic properties can be tailored.[9][10]

Cross_Coupling_Application Reactant This compound Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Reactant->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne) Coupling_Partner->Reaction Product Complex Molecule (API, Functional Material) Reaction->Product

Caption: Role of this compound in palladium-catalyzed cross-coupling.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[1]

Hazard Profile:

  • Signal Word: Warning[1]

  • Hazard Statements: H302: Harmful if swallowed.[1] Related iodinated compounds may also cause skin, eye, and respiratory irritation.[12][13]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Ingestion: If swallowed, call a poison control center or doctor immediately.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in the dark and under an inert atmosphere to maintain stability.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science and medicine. Its well-defined physicochemical properties, coupled with its high reactivity in crucial synthetic transformations like palladium-catalyzed cross-coupling, make it an invaluable intermediate. Understanding the rationale behind its synthesis, purification, and application allows researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

  • This compound, 98% Purity, C9H9IO2, 100 grams. CP Lab Safety. [Link]

  • Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. PubChem, NIH. [Link]

  • Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. PubChem, NIH. [Link]

  • Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. Wychem. [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

  • The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • methyl 3-cyano-2-iodobenzoate. Chemical Synthesis Database. [Link]

  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Pharma Intermediate. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

  • Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Process for producing 5-iodo-2-methylbenzoic acid.
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Methyl 3-iodo-2-methylbenzoate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-iodo-2-methylbenzoate: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—featuring an iodine atom, a methyl group, and a methyl ester on a benzene ring—provides a strategic platform for constructing complex molecular architectures. The presence of the aryl iodide functionality is particularly significant, rendering the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical structure, a detailed, field-tested synthesis protocol, and an exploration of its applications in synthetic chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and strategic considerations essential for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose structure is foundational to its reactivity and utility. The ortho-methyl group sterically influences the adjacent ester and iodo substituents, while the meta-positioning of the iodine atom dictates its role in regioselective coupling reactions.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
CAS Number 52570-33-9 [1][2]
IUPAC Name This compound
Molecular Formula C₉H₉IO₂ [1][3]
Molecular Weight 276.07 g/mol [1][3]
InChI Key IPPPZCXGKFWQEC-UHFFFAOYSA-N

| Synonyms | 3-Iodo-2-methyl-benzoic acid methyl ester |[1] |

Table 2: Physicochemical and Safety Data

Property Value Reference
Physical Form Liquid or Solid or Semi-solid
Purity Typically ≥97% [4]
Storage Keep in a dark place, inert atmosphere, room temperature
GHS Pictogram GHS07 (Exclamation mark)
Hazard Statements H302 (Harmful if swallowed), Causes skin and eye irritation [5]

| Signal Word | Warning | |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-step process: (1) regioselective iodination of 2-methylbenzoic acid, followed by (2) Fischer esterification. This pathway is chosen for its reliability, scalability, and control over isomer formation.

Step 1: Iodination of 2-Methylbenzoic Acid

The primary challenge in this step is achieving iodination at the C3 position (meta to the carboxyl group and ortho to the methyl group). The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Direct iodination often leads to a mixture of products. A robust method involves using iodine and an iodic acid solution in acetic acid, which provides a controlled source of electrophilic iodine.[6]

Step 2: Fischer Esterification

The resulting 3-iodo-2-methylbenzoic acid is then converted to its methyl ester via the classic Fischer esterification.[7] This acid-catalyzed reaction with methanol is an equilibrium-driven process. Using a large excess of methanol as the solvent effectively shifts the equilibrium toward the product, ensuring a high yield.

Integrated Synthesis Workflow

G cluster_0 Step 1: Regioselective Iodination cluster_1 Step 2: Fischer Esterification A 2-Methylbenzoic Acid B Iodination Reaction Vessel (Acetic Acid, I₂, HIO₃) A->B Reactant C Reaction at 122°C, 4h B->C Heat D Workup & Filtration C->D Cooling & Quenching E 3-Iodo-2-methylbenzoic Acid D->E Purified Intermediate F Esterification Reaction Vessel (Methanol, cat. H₂SO₄) E->F Starting Material G Reflux F->G Heat H Workup & Extraction G->H Neutralization I Purification (Distillation/Chromatography) H->I Crude Product J This compound I->J Final Product

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Materials: 2-methylbenzoic acid, acetic acid, acetic anhydride, iodine, 70% aq. iodic acid, sodium thiosulfate, methanol, sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine.

Protocol:

  • Iodination:

    • To a reactor, add 2-methylbenzoic acid (e.g., 1.0 eq), acetic acid, and acetic anhydride.

    • Add iodine (e.g., 0.5 eq) and 70% aqueous iodic acid solution (e.g., 0.3 eq).[6]

    • Heat the mixture to reflux (~122°C) and maintain for 4 hours.[6]

    • After cooling, quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by water to precipitate the product.[6]

    • Collect the solid precipitate (3-iodo-2-methylbenzoic acid) by filtration and dry thoroughly.

  • Esterification:

    • Dissolve the dried 3-iodo-2-methylbenzoic acid (1.0 eq) in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the bulk of the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify by vacuum distillation or column chromatography to obtain pure this compound.

Self-Validation Note: The success of this protocol hinges on two checkpoints. First, the purity of the intermediate 3-iodo-2-methylbenzoic acid after Step 1 should be confirmed by melting point or ¹H NMR to ensure correct regiochemistry. Second, the completion of the esterification should be monitored by TLC or LC-MS to avoid incomplete conversion before workup.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of this compound lies in its utility as a building block for creating more complex molecules, particularly through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl-iodide bond is highly reactive towards oxidative addition to a Palladium(0) catalyst, making it a superior substrate for cross-coupling reactions compared to its bromide or chloride analogues.[8] This enables its use in a variety of powerful transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.[7]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions are cornerstones of modern pharmaceutical and materials science synthesis.[8][9] For instance, the biaryl motif is prevalent in numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The ability to use this intermediate allows for the late-stage introduction of molecular complexity.

G A This compound D Suzuki Coupling A->D B R-B(OH)₂ (Boronic Acid) B->D C Pd Catalyst Base C->D Conditions E New C-C Bond Formed D->E F Complex Biaryl Product E->F

Caption: Role as a substrate in a generalized Suzuki cross-coupling reaction.

Role in Drug Discovery

Halogenated intermediates like this compound are critical in constructing libraries of potential drug candidates.[10] By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction), medicinal chemists can rapidly generate a diverse set of analogues to explore structure-activity relationships (SAR). For example, intermediates like 5-Iodo-2-methylbenzoic Acid are crucial for synthesizing certain anti-diabetic drugs, highlighting the importance of this structural class in medicine.[10] The specific substitution pattern of this compound makes it a unique precursor for developing novel therapeutics targeting a wide range of diseases.[11]

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Features Rationale
¹H NMR ~7.8-8.0 ppm (d, 1H): H adjacent to Iodo group. ~7.2-7.4 ppm (m, 2H): Remaining two aromatic Hs. ~3.9 ppm (s, 3H): Ester methyl (-OCH₃) protons. ~2.5 ppm (s, 3H): Aromatic methyl (-CH₃) protons. Chemical shifts are influenced by the electron-withdrawing/donating nature and anisotropy of substituents. Singlets for methyl groups indicate no adjacent protons. Aromatic protons will show coupling.
¹³C NMR ~166 ppm: Ester carbonyl carbon. ~125-145 ppm: 4 aromatic carbons (2 quaternary). ~94 ppm: Aromatic carbon bonded to Iodine (heavy atom effect). ~52 ppm: Ester methyl (-OCH₃) carbon. ~20 ppm: Aromatic methyl (-CH₃) carbon. Carbonyl carbons are highly deshielded. The carbon attached to the heavy iodine atom is shifted upfield.

| Mass Spec (EI) | m/z 276: Molecular ion peak [M]⁺. m/z 245: [M - OCH₃]⁺, loss of the methoxy radical. m/z 149: [M - I]⁺, loss of the iodine radical. m/z 118: [M - I - OCH₃]⁺. | The molecular ion peak corresponds to the molecular weight.[12] Common fragmentation patterns for methyl esters include the loss of the methoxy group. The C-I bond is also susceptible to cleavage. |

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in research and development. Its well-defined structure, predictable reactivity, and accessibility through a robust synthetic pathway make it an invaluable tool for synthetic chemists. Its capacity to participate in a wide range of cross-coupling reactions allows for the efficient construction of complex molecules, positioning it as a key building block in the discovery pipelines for new pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Lee, K., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-iodo-2-methylbenzoate, a key intermediate in the synthesis of complex organic molecules, presents a unique set of handling and safety considerations. This in-depth technical guide, designed for the discerning researcher, moves beyond a standard safety data sheet (SDS) to provide a holistic understanding of this compound's characteristics. By elucidating the causality behind safety protocols, this document equips scientists with the knowledge to not only handle this reagent safely but also to make informed decisions in their experimental design.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use in research and development. These parameters dictate storage conditions, predict its behavior in various experimental setups, and inform the selection of appropriate personal protective equipment.

PropertyValueSource
CAS Number 52570-33-9[ChemScene, Sigma-Aldrich]
Molecular Formula C9H9IO2[ChemScene, Sigma-Aldrich]
Molecular Weight 276.07 g/mol [ChemScene, Sigma-Aldrich]
Physical Form Solid below 23°C, liquid above 25°C[Sigma-Aldrich]
Melting Point 23-25°C[Sigma-Aldrich]
Boiling Point 152°C at 14 mmHg[Sigma-Aldrich]
Purity Typically ≥97%[Sigma-Aldrich]

The relatively low melting point of this compound is a critical handling consideration. Depending on the ambient temperature of the laboratory, it may exist as either a solid or a liquid, which can impact transfer and measurement procedures. Its high boiling point suggests low volatility at room temperature, however, heating the compound will increase its vapor pressure and the potential for inhalation exposure.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Warning" signal word indicates a less severe hazard compared to "Danger," but the associated H-statements highlight the need for significant precautions. The iodinated aromatic structure can contribute to its irritant properties, and as with many halogenated organic compounds, there is a potential for toxic effects upon significant exposure.

Safe Handling and Storage Protocols: A Risk-Based Approach

The following protocols are designed to mitigate the risks identified in the hazard classification. The underlying principle is the minimization of exposure through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is to handle it in a well-ventilated area.

  • Fume Hood: All weighing, transferring, and reaction setup should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any vapors or aerosols that may be generated, directly addressing the H335 (May cause respiratory irritation) hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact. The following diagram outlines the decision-making process for selecting adequate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling Methyl 3-iodo-2-methylbenzoate H315 H315: Causes skin irritation Start->H315 H319 H319: Causes serious eye irritation Start->H319 H335 H335: May cause respiratory irritation Start->H335 H302 H302: Harmful if swallowed Start->H302 Gloves Nitrile Gloves (or other chemically resistant gloves) H315->Gloves Goggles Chemical Safety Goggles (ANSI Z87.1 or equivalent) H319->Goggles Respirator Respirator (if ventilation is inadequate or for spills) H335->Respirator LabCoat Lab Coat H302->LabCoat

Caption: PPE selection workflow based on GHS hazard statements.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye irritation (H319).

  • Skin Protection: A standard laboratory coat should be worn and buttoned to protect from skin contact. Chemically resistant gloves (nitrile is a common and effective choice for incidental contact) must be worn to prevent skin irritation (H315). For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary.

  • Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, in the event of a large spill or if working in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary to mitigate the risk of respiratory irritation (H335).

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and to prevent accidents.

  • Temperature: Store in a cool, dry place. The Sigma-Aldrich product page recommends keeping it in a dark place and under an inert atmosphere at room temperature.

  • Light Sensitivity: The recommendation to "keep in dark place" suggests that the compound may be sensitive to light, which could lead to degradation over time.

  • Inert Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential degradation from reaction with atmospheric components like oxygen or moisture.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and to contain any vapors.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

The following first-aid measures are based on the known hazards of this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. The irritant nature of the compound (H319) necessitates thorough rinsing to remove all traces.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention. This addresses the H315 hazard.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. This is a critical response to potential respiratory tract irritation (H335).

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. The "Harmful if swallowed" classification (H302) underscores the need for professional medical evaluation.

Accidental Release Measures

A spill of this compound requires a calm and methodical response to ensure the safety of laboratory personnel and to prevent environmental contamination.

Spill_Response_Workflow Spill Spill of Methyl 3-iodo-2-methylbenzoate Occurs Evacuate Evacuate Immediate Area (if necessary) Spill->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ventilate->PPE Absorb Absorb Spill with Inert Material (e.g., vermiculite, sand) PPE->Absorb Collect Collect Absorbed Material into a Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area with a suitable solvent Collect->Decontaminate Dispose Dispose of Waste as Hazardous Chemical Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill.

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and for preventing hazardous reactions in the laboratory.

  • Stability: The compound is generally stable under recommended storage conditions. However, sensitivity to light has been noted.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These substances can potentially initiate vigorous or exothermic reactions.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide. The release of hydrogen iodide is a significant concern due to its corrosive nature.

Toxicological and Ecological Information

Currently, there is limited publicly available quantitative toxicological data (e.g., LD50 or LC50 values) or specific ecological information for this compound. The hazard classifications are based on the expected properties of a compound of this type and information from suppliers. As with any chemical with incomplete toxicological data, it should be handled with the assumption that it is potentially more hazardous than the current classification suggests. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations to prevent environmental contamination.

Conclusion

This compound is a valuable reagent in chemical synthesis, and its safe handling is paramount for the protection of researchers and the integrity of their work. By understanding its physicochemical properties, recognizing its hazards, and implementing robust safety protocols, scientists can confidently and safely incorporate this compound into their research endeavors. This guide provides a framework for a comprehensive safety culture that extends beyond mere compliance to a proactive and informed approach to laboratory safety.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 3-iodo-2-methylbenzoate (CAS No. 52570-33-9), a key intermediate in synthetic organic chemistry.[1][2] In the absence of publicly available experimental spectra, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to provide a robust predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₉H₉IO₂, is a substituted aromatic ester.[2] Its structure, featuring an iodine atom and a methyl group on the benzene ring, makes it a versatile building block. The iodine atom can be readily displaced or used in cross-coupling reactions, while the ester and methyl groups offer further sites for chemical modification. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any synthetic workflow.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will provide a detailed interpretation of the expected spectral features, underpinned by established experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts (δ) are predicted based on the analysis of similar substituted benzoates.[3][4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.8 - 8.0Doublet1HH-6The proton ortho to the iodine atom is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of iodine.
~ 7.3 - 7.5Triplet1HH-5This proton is coupled to both H-4 and H-6, resulting in a triplet.
~ 7.0 - 7.2Doublet1HH-4The proton ortho to the methyl group will be the most shielded of the aromatic protons.
~ 3.9Singlet3H-OCH₃The methyl ester protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet.
~ 2.5Singlet3HAr-CH₃The protons of the methyl group attached to the aromatic ring will appear as a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected. Predicted chemical shifts are based on data from related substituted methyl benzoates.[5][6]

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 166C=OThe carbonyl carbon of the ester group is characteristically found in this downfield region.
~ 140C-2The carbon bearing the methyl group.
~ 138C-6The carbon atom adjacent to the iodine is expected to be significantly deshielded.
~ 132C-1The ipso-carbon attached to the ester group.
~ 130C-4Aromatic CH carbon.
~ 128C-5Aromatic CH carbon.
~ 94C-3The carbon atom directly bonded to iodine will be significantly shielded due to the "heavy atom effect".
~ 52-OCH₃The carbon of the methyl ester group.
~ 23Ar-CH₃The carbon of the aromatic methyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Instrumentation:

  • 300 MHz or higher NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in the NMR tube. Add a small drop of TMS.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms tune_shim Tune and Shim Spectrometer add_tms->tune_shim acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum tune_shim->acquire_13c process_data Fourier Transform, Phase & Baseline Correction acquire_1h->process_data acquire_13c->process_data reference Reference to TMS/ Solvent Peak process_data->reference integrate Integrate Signals (¹H NMR) reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group of the ester and the aromatic ring.

Predicted IR Spectral Data

The "Rule of Three" for aromatic esters predicts three strong bands corresponding to the C=O and C-O stretches.[7][8][9]

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Justification
~ 3000-3100MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~ 2850-2960MediumAliphatic C-H stretchCorresponding to the methyl groups.
~ 1720-1730StrongC=O stretchThe carbonyl stretch of an aromatic ester is a very strong and sharp absorption.[10]
~ 1250-1300StrongAsymmetric C-O stretchPart of the "Rule of Three" for esters.[7]
~ 1100-1150StrongSymmetric C-O stretchThe third characteristic band for esters.[7]
~ 1450-1600Medium-WeakAromatic C=C stretchMultiple bands are expected in this region corresponding to the vibrations of the benzene ring.
Below 600Weak-MediumC-I stretchThe carbon-iodine bond vibration is expected at low wavenumbers.
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Materials:

  • This compound (a small amount)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Instrumentation:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Background Scan: With a clean and dry ATR crystal, perform a background scan to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of the sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Pressure Application: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.

IR_Workflow start Start background Acquire Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum clean Clean ATR Crystal acquire_spectrum->clean end End clean->end

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (276.07 g/mol ).[11]

Predicted m/z Assignment Justification
276[M]⁺Molecular ion peak.
245[M - OCH₃]⁺Loss of the methoxy radical from the ester.
217[M - COOCH₃]⁺Loss of the carbomethoxy group.
149[M - I]⁺Loss of the iodine atom.
119[C₈H₇O]⁺A common fragment for methyl benzoates.
127[I]⁺Iodine cation.

The presence of a single iodine atom (a monoisotopic element) will not give rise to a characteristic M+2 peak, which is observed for compounds containing chlorine or bromine.[12][13]

Experimental Protocol for EI-MS Data Acquisition

Instrumentation:

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system with an electron ionization source.

Procedure:

  • Sample Introduction: If using GC-MS, dissolve the sample in a suitable volatile solvent and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer. For a direct insertion probe, a small amount of the sample is placed on the probe and introduced directly into the ion source.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS_Logic molecule This compound (in gas phase) ionization Electron Ionization (70 eV) molecule->ionization molecular_ion Molecular Ion [M]⁺ (m/z 276) ionization->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation fragments Fragment Ions [M - OCH₃]⁺ (m/z 245) [M - I]⁺ (m/z 149) etc. fragmentation->fragments

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized protocols for data acquisition. By understanding these expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • ResearchGate. (n.d.). Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • Oxford Academic. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-iodo-2-methoxybenzoate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

Sources

Introduction: Contextualizing Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3-iodo-2-methylbenzoate

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 52570-33-9) is a substituted aromatic ester of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[1][2] The presence of an iodo-substituent makes it an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester and methyl groups offer further sites for chemical modification.

Understanding the solubility of this compound is a critical prerequisite for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and formulation strategies in drug development. This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and an exploration of the key factors influencing its behavior in solution.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 52570-33-9[3]
Molecular Formula C₉H₉IO₂[3]
Molecular Weight 276.07 g/mol
Physical Form Liquid, Solid, or Semi-solid
Storage Conditions Room temperature, inert atmosphere, protected from light
Causality of Solubility: A Structural Perspective

The solubility characteristics of this compound can be logically deduced by dissecting its molecular structure. The principle of "like dissolves like" is paramount; the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

  • The Benzene Ring: The core aromatic ring is nonpolar and hydrophobic, contributing significantly to the molecule's affinity for nonpolar organic solvents.

  • The Methyl Ester Group (-COOCH₃): This functional group introduces polarity. The carbonyl oxygen and ester oxygen possess lone pairs of electrons and can act as hydrogen bond acceptors. However, the absence of a hydroxyl proton means it cannot act as a hydrogen bond donor, limiting its interaction with protic solvents compared to a carboxylic acid.[4]

  • The Iodine Atom (-I): As a large, polarizable, and relatively nonpolar halogen, the iodo-substituent substantially increases the molecule's molecular weight and surface area. This enhances van der Waals forces and contributes to its lipophilic (fat-loving) character, thereby decreasing its solubility in water.[5]

  • The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that further reduces the molecule's overall polarity and its potential for aqueous solubility.

The logical relationship between these structural features and the compound's expected solubility is visualized below.

G cluster_solute This compound Features cluster_properties Resulting Properties cluster_solubility Predicted Solubility Profile Compound This compound Features Structural Components Compound->Features Aromatic Aromatic Ring Features->Aromatic Ester Methyl Ester (-COOCH3) Features->Ester Iodine Iodine Atom (-I) Features->Iodine Methyl Methyl Group (-CH3) Features->Methyl Hydrophobic Dominantly Hydrophobic (Lipophilic) Aromatic->Hydrophobic Polar Moderate Polarity & H-Bond Acceptor Ester->Polar Iodine->Hydrophobic Methyl->Hydrophobic Aq_Sol Aqueous Solvents (e.g., Water) LOW SOLUBILITY Hydrophobic->Aq_Sol Repels Polar Water Org_Sol Organic Solvents HIGH SOLUBILITY Hydrophobic->Org_Sol Favorable van der Waals Interactions Polar->Aq_Sol Weakly Interacts Polar->Org_Sol Favorable Dipole-Dipole Interactions

Sources

Part 1: Strategic Sourcing of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Application of Methyl 3-iodo-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide for professionals engaged in chemical research and pharmaceutical development, focusing on the versatile building block, this compound. We will navigate the critical aspects of its procurement, establish robust quality control protocols, and explore its synthetic utility, grounded in authoritative references and practical, field-proven insights.

The integrity of any synthetic campaign begins with the quality of its starting materials. For a specialized reagent like this compound (CAS No. 52570-33-9), selecting a reliable commercial supplier is a foundational step that dictates experimental reproducibility and success. Your choice of vendor should not be based on cost alone but on a holistic assessment of product quality, documentation, and supply chain reliability.

Several reputable chemical suppliers list this compound in their catalogues. These vendors typically cater to the research and development sector, offering various grades and quantities.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierPurity SpecificationCAS NumberAvailability & Notes
Sigma-Aldrich ≥97%52570-33-9Generally available from stock. Offers comprehensive safety data sheets and may provide key documents like a Certificate of Origin (COO).
CP Lab Safety 98%[1]52570-33-9[1]Marketed for professional, research, and industrial use only; not for medical or consumer applications.[1]
Parchem Not specified52570-33-9[2]A supplier of specialty chemicals, including iodine compounds.[2]
Wychem Not specified52570-33-9Specializes in chemical synthesis with core competencies in halogenation technologies.[3]

Expert Insight: The Certificate of Analysis (CoA) as a Non-Negotiable Requirement

Before placing a bulk order, it is imperative to request and critically evaluate the supplier's Certificate of Analysis (CoA). This document is the primary evidence of the material's identity and quality.

  • Purity Assessment: The CoA should specify the purity, determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug development applications, a purity of ≥98% is strongly recommended.

  • Impurity Profile: Scrutinize the CoA for the presence and quantity of any impurities. The synthesis of the precursor, 3-iodo-2-methylbenzoic acid, can sometimes yield isomeric impurities like 5-iodo-2-methylbenzoic acid.[4] Understanding these potential contaminants is crucial as they may interfere with subsequent reactions or introduce unwanted byproducts.

  • Analytical Methods: The CoA must detail the analytical techniques used for characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to ensure they are appropriate and have been correctly interpreted.

Part 2: In-House Quality Control: A Self-Validating System

Trust, but verify. Even with a supplier's CoA, performing in-house QC is a mandatory step to validate the material's integrity and ensure it meets the stringent requirements of your project. This practice safeguards against batch-to-batch variability and potential shipping degradation.

Experimental Protocol: Verification of this compound

  • Visual Inspection: Check for a homogenous physical appearance, consistent with the supplier's description (typically a liquid or low-melting solid).

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the molecular structure and identify any organic impurities.

    • Method: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃).

    • Expected Chemical Shifts (δ): The spectrum should be consistent with the structure, showing distinct signals for the two methyl groups (one on the aromatic ring and one from the ester) and the aromatic protons. The integration of these peaks should correspond to the number of protons in each environment. The data should be compared against literature values or previous batches.[5][6]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Utilize a technique like GC-MS or Electrospray Ionization (ESI-MS).

    • Expected Result: The analysis should reveal a molecular ion peak corresponding to the exact mass of C₉H₉IO₂ (275.96 g/mol ).[7]

  • HPLC Analysis:

    • Objective: To obtain a precise quantitative measure of purity.

    • Method: Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase gradient) to separate the main component from any impurities.

    • Expected Result: A high-quality sample will show a single major peak, with the area percentage directly correlating to its purity.

Part 3: Synthetic Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate. Its value lies in the strategic placement of the iodo group, which serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This capability is fundamental to building the complex molecular architectures often required for active pharmaceutical ingredients (APIs).[8][9]

The halogenated aromatic structure is an excellent starting point for synthesizing molecules for NSAIDs, anti-diabetic drugs, and other biologically active compounds.[8][10]

Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds. The workflow below illustrates a typical application of this compound.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine in Flask: - this compound (1 eq) - Arylboronic Acid (1.1-1.5 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) - Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq) solvent Add Degassed Solvents (e.g., Toluene/EtOH/H₂O) reagents->solvent heating Heat under Inert Atmosphere (N₂ or Ar) (e.g., 80-100 °C) solvent->heating Inert Atmosphere monitoring Monitor by TLC or LC-MS (Disappearance of Starting Material) heating->monitoring monitoring->heating Continue if incomplete quench Cool & Quench (Add H₂O) monitoring->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify via Column Chromatography extract->purify product Characterize Final Product (NMR, MS) purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Expanding Synthetic Versatility

The utility of the iodo-substituent extends beyond Suzuki couplings. It is a competent coupling partner in a variety of other named reactions, allowing chemists to access a diverse range of chemical structures from a single starting material.

Synthetic_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd(0), Base heck Heck Coupling (+ Alkene) start->heck Pd(0), Base sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig (+ Amine/Alcohol) start->buchwald Pd(0), Ligand, Base product_suzuki Biaryl Scaffolds suzuki->product_suzuki product_heck Styrenyl Derivatives heck->product_heck product_sonogashira Aryl Alkynes sonogashira->product_sonogashira product_buchwald Aryl Amines / Ethers buchwald->product_buchwald

Sources

An In-depth Technical Guide to the Purity Analysis of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-2-methylbenzoate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount as impurities can have a significant impact on the yield, safety, and efficacy of the final product. This comprehensive technical guide provides a detailed framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core analytical methodologies, including chromatographic and spectroscopic techniques, and discuss the rationale behind experimental choices. This guide is grounded in the principles of scientific integrity, drawing upon established analytical practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Criticality of Purity in Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the quality of each intermediate dictates the success of subsequent reactions and the purity of the final compound. This compound (CAS No: 52570-33-9), with the molecular formula C9H9IO2, is no exception.[4][5][6] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products formed during storage.[7] Therefore, a robust analytical strategy to identify and quantify these impurities is not merely a quality control measure but a fundamental component of process understanding and validation.

This guide will explore the principal analytical techniques for a comprehensive purity assessment of this compound:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation and quantification of organic impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and purity confirmation, and Mass Spectrometry (MS) for molecular weight determination and impurity identification.

  • Elemental Analysis: To confirm the empirical formula and assess the presence of inorganic impurities.

The selection and optimization of these methods are guided by the physicochemical properties of this compound and the potential impurity profile.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. While the specific synthesis of this compound can vary, common synthetic pathways for similar compounds often involve the iodination of a methylbenzoate precursor or the esterification of the corresponding carboxylic acid.[8][9][10]

Table 1: Potential Process-Related and Degradation Impurities

Impurity Type Potential Impurities Origin
Starting Materials 2-Methylbenzoic acid, Methyl 2-methylbenzoate, IodineIncomplete reaction
Isomeric Impurities Methyl 5-iodo-2-methylbenzoate, Methyl 2-iodo-3-methylbenzoate, Methyl 4-iodo-3-methylbenzoateNon-selective iodination
By-products Di-iodinated species, 3-Iodo-2-methylbenzoic acidOver-reaction, Incomplete esterification
Reagents/Catalysts Residual acids or bases used in esterificationCarryover from work-up
Degradation Products 3-Iodo-2-methylbenzoic acidHydrolysis of the ester

The identification and control of these impurities are governed by regulatory frameworks such as the ICH Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][7]

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[11][12] A reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach for a moderately polar compound like this compound.

Diagram 1: General Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard HPLC HPLC System Pump Injector Column (C18) Detector (UV) Filter_Sample->HPLC:p2 Filter_Standard->HPLC:p2 Chromatogram Obtain Chromatogram HPLC:p4->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Experimental Protocol: RP-HPLC Method Development

The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column Selection: A C18 stationary phase is a good starting point due to its versatility in separating compounds of moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the elution of both polar and non-polar impurities.[13][14][15]

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound to maximize sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength and also to check for peak purity.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., the mobile phase or a stronger organic solvent like acetonitrile) to a known concentration. Ensure complete dissolution and filter the sample through a 0.45 µm filter before injection.[13]

Table 2: Starting RP-HPLC Method Parameters

Parameter Recommended Starting Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of compounds.
Mobile Phase A 0.1% Acetic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 50% B to 95% B over 20 minTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 230 nm (or determined λmax)Benzoates typically have strong UV absorbance in this region.[15][16]
Injection Vol. 10 µLA common injection volume for analytical HPLC.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is fit for its intended purpose.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[17] this compound is amenable to GC analysis. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can provide high sensitivity and resolution.

Experimental Protocol: GC-FID Method

  • Instrumentation: A gas chromatograph equipped with an FID.

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or equivalent, is generally suitable for the separation of substituted aromatic compounds.[12]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to ensure the separation of impurities with different boiling points.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like ethyl acetate or dichloromethane.[17]

Table 3: Starting GC-FID Method Parameters

Parameter Recommended Starting Condition Rationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmA robust, general-purpose column for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert and provides good efficiency.
Inlet Temperature 250 °CEnsures complete volatilization without degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates compounds based on boiling point differences.
Detector FID at 280 °CUniversal detector for organic compounds, providing good sensitivity.
Injection 1 µL, Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.

The purity is typically calculated using area normalization, assuming that all components have a similar response factor with an FID. For higher accuracy, relative response factors should be determined using certified reference standards of the impurities.

Spectroscopic Analysis for Structural Confirmation and Purity

Spectroscopic methods provide invaluable information about the chemical structure and can be used for both qualitative and quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can also be used to determine purity. ¹H NMR is particularly useful for assessing the presence of proton-containing impurities.

Diagram 2: Logic for NMR-based Purity Assessment

NMR_Logic Start Acquire ¹H NMR Spectrum Check_Signals Identify Signals of This compound Start->Check_Signals Check_Impurity Are there unexpected signals? Check_Signals->Check_Impurity Integrate Integrate all signals Check_Impurity->Integrate Yes Pure Compound is pure Check_Impurity->Pure No Compare Compare integral of impurity signals to main compound Integrate->Compare Calculate Calculate Molar % Purity Compare->Calculate Impure Identify and Quantify Impurities Calculate->Impure

Sources

Methodological & Application

using Methyl 3-iodo-2-methylbenzoate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with Methyl 3-iodo-2-methylbenzoate

Authored by: A Senior Application Scientist

Introduction: Navigating Steric Hindrance in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale production, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility lies in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in a vast number of biologically active molecules and advanced materials.[3][4]

This guide focuses on a specific, yet challenging, substrate: This compound . The presence of a methyl group at the ortho position to the iodine introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, slowing down or inhibiting the key steps of the catalytic cycle and often leading to low yields with standard protocols.[5][6] Therefore, successful coupling of this substrate requires a carefully optimized set of conditions, particularly the choice of catalyst, ligand, and base.

The product of this reaction, a derivative of biphenyl-2-carboxylic acid, is a valuable scaffold in drug discovery, appearing in molecules developed as anti-inflammatory, antihypertensive, and anticancer agents.[3] This application note provides a detailed exploration of the reaction mechanism, optimization strategies, a robust experimental protocol, and troubleshooting advice to empower researchers to effectively utilize this compound in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted mechanism involves three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and is particularly sensitive to steric hindrance around the C-I bond.[1][8] This step forms a square planar Pd(II) complex.

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the exchange of the halide ligand on the palladium complex.[9][10]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) (Aryl-Pd Complex) Pd0->PdII_Aryl OxAdd->PdII_Aryl + Ar-I Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R') (Di-organo Complex) PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl + R'-B(OH)₂ (Base) PdII_Diaryl->Pd0  Regeneration RedElim Reductive Elimination Product Ar-R' (Product) RedElim->Product center

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Parameters for Coupling Sterically Hindered Substrates

The success of coupling this compound hinges on the careful selection of reaction components to overcome the steric barrier.

  • Catalyst and Ligand Selection : This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The modern solution involves palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with specialized ligands that are both bulky and electron-rich.[9]

    • Bulky Phosphine Ligands : Buchwald-type biarylphosphines (e.g., SPhos, XPhos) are designed to facilitate both oxidative addition and the challenging reductive elimination step for hindered biaryls.[11] Their bulk promotes the formation of monoligated Pd(0) species, which are highly reactive.

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors that form very stable and highly active palladium complexes.[5][6] They are exceptionally effective for couplings involving sterically demanding substrates, including di-, tri-, and even tetra-ortho-substituted biaryls.[5][12]

  • Choice of Base : The base activates the boronic acid to form a boronate complex, which is necessary for transmetalation.[1][10]

    • Potassium Phosphate (K₃PO₄) is a strong, non-nucleophilic base often effective in these couplings.

    • Carbonates (K₂CO₃, Cs₂CO₃) are also widely used. Cesium carbonate is more soluble and often enhances reaction rates, especially with less reactive substrates.[1]

    • The choice of base can be crucial, and screening may be necessary for optimal results.

  • Solvent System : The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Aprotic polar solvents like 1,4-Dioxane , Tetrahydrofuran (THF) , or Toluene are commonly employed, often with a small amount of water.[1][13] The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Synthesis of Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq, e.g., 278 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq, 424 mg, 2.0 mmol)

  • 1,4-Dioxane (anhydrous, degassed, 5 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using syringes, add the degassed 1,4-dioxane followed by the degassed water.

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. For microwave-assisted synthesis, seal the vial and heat to 120-150 °C for 15-60 minutes.[5]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 8-24 hours for conventional heating).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-methyl-[1,1'-biphenyl]-3-carboxylate.

Figure 2: General Experimental Workflow for the Suzuki Coupling.

Data Summary: Representative Conditions

Optimizing a Suzuki coupling often involves screening several parameters.[14] The table below summarizes conditions that have proven effective for sterically hindered substrates, which can serve as a starting point for the coupling of this compound.

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical YieldReference
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8016Good-Excellent[15]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012>90%[15]
Pd-NHC Complex (0.5)-t-BuOK (3.0)Dioxane8024>95%[5][6]
Pd(PPh₃)₄ (2)-K₂CO₃ (2.0)DMF/H₂O1001-4Variable[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently bulky/active ligand for the hindered substrate.3. Ineffective base or insufficient degassing.1. Ensure a thoroughly inert atmosphere.2. Switch to a more active ligand system (e.g., Buchwald ligand or an NHC catalyst).3. Use a stronger or more soluble base (e.g., Cs₂CO₃); ensure solvents are properly degassed.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled. This can be caused by trace amounts of water or other proton sources reacting with palladium hydride intermediates.[2]Ensure anhydrous solvents are used where specified. Use a non-protic base if possible.
Homo-coupling of Boronic Acid The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by oxygen.Meticulously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Protodeborylation The boronic acid loses its boron group, quenching the reaction. This can be accelerated by acidic conditions or certain heteroatoms.Use a slight excess of the boronic acid (1.2-1.5 eq). Ensure the base is added at the start of the reaction.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Zhang, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Gensch, T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Website.
  • da Silva, A. L., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society.
  • Li, Y., et al. (2023).
  • Hartwig, J. F., et al. (2021). Suzuki–Miyaura (hetero-)
  • Kumar, K. S., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Dreher, S. D., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Welch, C. J., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Biftu, T., et al. (1989).
  • Sigma-Aldrich. (n.d.). Biphenyl-2-carboxylic acid. Sigma-Aldrich Website.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization...
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. BenchChem Website.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Website.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. BenchChem Website.

Sources

Application Note: Methyl 3-iodo-2-methylbenzoate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-iodo-2-methylbenzoate is a highly versatile and strategically important building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its unique substitution pattern—featuring a reactive carbon-iodine bond, a sterically influential ortho-methyl group, and an electronically modifying meta-ester group—provides a powerful handle for predictable and efficient C-C bond formation. This application note serves as a technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the utility of this reagent in cornerstone palladium-catalyzed cross-coupling reactions. We present the mechanistic rationale, field-proven protocols, and comparative data for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions, demonstrating the compound's value in synthesizing substituted biaryls, styrenes, and aryl-alkynes.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, the selection of starting materials is paramount to the success and efficiency of a synthetic campaign. This compound (CAS No. 52570-33-9) has emerged as a preferred building block due to its trifecta of functional handles that allow for controlled and selective transformations.

  • The Aryl-Iodide Bond: The C-I bond is the primary reactive site, being the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition steps. This high reactivity allows for milder reaction conditions, often leading to cleaner reactions and higher yields with lower catalyst loadings.[1]

  • The Ortho-Methyl Group: This group exerts a significant steric influence on the adjacent iodine atom. This steric hindrance can modulate the rate of oxidative addition and influence the rotational dynamics of the resulting organopalladium intermediate, which can be exploited to control regioselectivity in subsequent steps.

  • The Meta-Ester Group: The methyl ester at the 3-position is a moderately electron-withdrawing group. It influences the electronic properties of the aromatic ring and serves as a versatile functional handle for further elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation.

This combination of features makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C bond formation in modern organic synthesis.[2]

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed reactions provide a robust platform for elaborating the this compound core. The three most pivotal transformations—Suzuki-Miyaura, Heck, and Sonogashira couplings—are detailed below.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous motifs in pharmaceuticals and functional materials.[3][4] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), ligand, base, and solvent system is critical for achieving high efficiency. For a sterically demanding substrate like this compound, bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and stabilize the active Pd(0) catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species in the transmetalation step.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Diaryl Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Biaryl Product)

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9085-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100~90
3-Thiopheneboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF85~88

Note: Yields are representative and can vary based on specific reaction scale and purification methods. Data synthesized from established protocols.[3][5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 ratio, 0.1 M concentration relative to the aryl iodide).

  • Reaction Execution: Heat the mixture with vigorous stirring to 90 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful route to substituted styrenes and other vinylated aromatics.[6][7] This reaction is a cornerstone for constructing complex carbon skeletons.

Causality and Mechanistic Insight: The Heck catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species. Finally, base-mediated reductive elimination regenerates the active Pd(0) catalyst.[1] The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors. The ortho-methyl group on the substrate can favor the formation of the trans-alkene product.

Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion Alkene PdII_Alkyl R-Pd(II)-I(L₂) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH_Complex H-Pd(II)-I(L₂) BetaElim->PdH_Complex Alkene Product RedElim Reductive Elimination PdH_Complex->RedElim Base RedElim->Pd0 H-Base⁺ + I⁻

Data Presentation: Representative Heck Coupling Conditions

AlkenePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Methyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF11070-80
StyrenePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMA120~75
n-Butyl acrylatePd(OAc)₂ (1)NoneNaHCO₃NMP125~85

Note: Yields are representative. Phosphine-free conditions may be possible but often require higher temperatures. Data synthesized from established protocols.[7][8]

Protocol 2: General Procedure for Mizoroki-Heck Coupling

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phosphine ligand if required (e.g., P(o-tolyl)₃, 10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 0.2 M), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 12-48 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography to isolate the vinylated product.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling is an exceptionally reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is fundamental to the synthesis of conjugated materials, natural products, and pharmaceutical intermediates.[10]

Causality and Mechanistic Insight: The reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI). The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species. This key species is generated in the copper cycle, where the copper salt reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, piperidine).[9] Reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst. Copper-free versions have been developed but often require specific ligands or conditions.[11]

Diagram 3: Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide R-C≡CH + Base Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI

Data Presentation: Representative Sonogashira Coupling Conditions

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-50~95
1-HeptynePd(PPh₃)₄ (1.5)CuI (3)PiperidineDMF60~92
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)DIPAToluene70~90

Note: DIPA = Diisopropylethylamine. Yields are representative. Data synthesized from established protocols.[9][12]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 2-8 hours), as monitored by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether and water. Filter through a pad of celite to remove insoluble salts. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

A standardized workflow is essential for reproducible results in cross-coupling reactions. The following diagram outlines the critical stages from initial setup to final product characterization.

Diagram 4: Standard Workflow for Cross-Coupling Reactions

Workflow Setup Reaction Setup (Flask, Reagents, Catalyst) Inert Establish Inert Atmosphere (Argon/Nitrogen Purge) Setup->Inert Solvent Add Degassed Solvent & Liquid Reagents Inert->Solvent Reaction Execute Reaction (Stirring, Heating) Solvent->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Conclusion

This compound stands out as a robust and versatile building block for advanced organic synthesis. Its predictable reactivity in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions allows for the efficient and controlled synthesis of diverse and complex molecular targets. The protocols and mechanistic insights provided in this note offer a comprehensive guide for synthetic chemists to leverage this reagent's full potential in drug discovery, materials science, and beyond.

References

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  • Kumar, A., et al. (2022). Syntheses of alkyl 2-iodobenzoates and their coupling products. ResearchGate. Available at: [Link]

  • Wallace, D. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (1999). Process for preparing biaryl compounds. Google Patents.
  • Alterman, J. L., & Kraus, G. A. (2022). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. Available at: [Link]

  • Guéret, A., et al. (2017). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]

  • PubChem. Methyl 2-iodo-3-methylbenzoate. National Institutes of Health (NIH). Available at: [Link]

  • Ammonium Iodide. 2-Iodo Methyl Benzoate CAS # : 610-97-9. Ammonium Iodide. Available at: [Link]

Sources

Synthesis of Methyl 3-iodo-2-methylbenzoate: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 3-iodo-2-methylbenzoate, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, reaction mechanisms, and practical execution of the necessary chemical transformations. The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Introduction

This compound is a halogenated aromatic ester frequently utilized as a key intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three distinct functional groups: an ester, a methyl group, and an iodine atom. The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The regiochemistry of the substituents on the benzene ring makes this compound a specific and valuable synthon.

The most reliable and regioselective synthetic route to this compound is via a Sandmeyer-type reaction, starting from 3-amino-2-methylbenzoic acid. This multi-step synthesis involves the protection of the carboxylic acid via esterification, followed by diazotization of the amino group and subsequent displacement by an iodide. This approach is favored over direct iodination of methyl 2-methylbenzoate, which often yields a mixture of isomers that are difficult to separate.

Synthetic Strategy Overview

The synthesis of this compound is a three-step process commencing from 2-methyl-3-nitrobenzoic acid. The overall transformation is outlined below:

Synthesis_Overview A 2-Methyl-3-nitrobenzoic Acid B 3-Amino-2-methylbenzoic Acid A->B Reduction (e.g., H₂, Pd/C) C Methyl 3-amino-2-methylbenzoate B->C Esterification (e.g., MeOH, H₂SO₄) D This compound C->D Sandmeyer Reaction (1. NaNO₂, HCl; 2. KI)

Caption: Overall synthetic workflow for this compound.

This guide will provide detailed protocols for each of these critical steps.

Part 1: Synthesis of 3-Amino-2-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 2-methyl-3-nitrobenzoic acid to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Protocol 1: Reduction of 2-Methyl-3-nitrobenzoic Acid

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Ethyl acetate (or Ethanol)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate. The volume of the solvent should be sufficient to ensure good stirring.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-amino-2-methylbenzoic acid as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[1]

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. The catalyst loading can be adjusted, but 5-10 mol% is generally sufficient for a complete reaction.

  • Solvent: Ethyl acetate and ethanol are common solvents for hydrogenation as they are relatively inert and readily dissolve the starting material.

  • Safety: Hydrogen gas is highly flammable. Ensure all operations are performed in a well-ventilated fume hood and that no ignition sources are present. The Pd/C catalyst can be pyrophoric when dry and exposed to air; handle with care.

Part 2: Synthesis of Methyl 3-amino-2-methylbenzoate

To prevent the carboxylic acid from interfering with the subsequent diazotization reaction, it is protected as a methyl ester. Fischer esterification is a classical and effective method for this purpose.

Protocol 2: Fischer Esterification

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Suspend 3-amino-2-methylbenzoic acid (1.0 eq) in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-amino-2-methylbenzoate.

Causality and Insights:

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Le Chatelier's Principle: Using a large excess of methanol drives the equilibrium towards the formation of the ester.

  • Workup: The neutralization step is crucial to remove the acid catalyst. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Part 3: Synthesis of this compound via Sandmeyer Reaction

This is the key step where the amino group is converted to an iodo group. The reaction proceeds in two stages: diazotization of the amine followed by displacement with iodide.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination A Methyl 3-amino-2-methylbenzoate B Arenediazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C KI

Caption: The two-stage process of the Sandmeyer reaction for iodination.

Protocol 3: Diazotization and Iodination

Materials:

  • Methyl 3-amino-2-methylbenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, prepare a solution of sodium nitrite (1.0-1.2 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction.[2]

    • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C.

    • Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black). A slight excess is desirable to ensure complete diazotization. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is observed.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5-2.0 eq) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

    • The reaction mixture will likely be dark due to the formation of iodine.

  • Workup and Purification:

    • Add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any excess iodine. The dark color should fade to a pale yellow or colorless solution.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Insights:

  • Low Temperature: The diazotization reaction must be carried out at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts such as phenols.[2]

  • Acidic Conditions: A strong acid is required to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted amine.

  • Iodide Source: Potassium iodide is a readily available and effective source of the iodide nucleophile.

  • Quenching: Sodium thiosulfate is used to reduce any remaining iodine (I₂) to iodide (I⁻), which is colorless and water-soluble, simplifying the purification process.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Liquid or solid
CAS Number 52570-33-9

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (d, 1H), 7.3-7.4 (d, 1H), 6.9-7.0 (t, 1H), 3.9 (s, 3H), 2.5 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~167, 142, 140, 132, 128, 95, 52, 24.

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[3][4][5][6] Avoid contact with skin and eyes. Keep away from combustible materials.

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care and add them slowly to solutions to avoid splashing.

  • Hydrogen Gas and Pd/C: As mentioned earlier, hydrogen gas is flammable, and Pd/C can be pyrophoric.

  • Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. For this reason, they are almost always generated in situ and used immediately in solution.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ALPHACHEM Limited. (2018, March 20).
  • Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.).
  • SCIRP. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2).
  • Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts.
  • Thermo Fisher Scientific. (2010, February 11).
  • Chemtrade. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Quest Journals. (n.d.).
  • Master Organic Chemistry. (2018, December 3).
  • PubChem. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane.
  • ChemicalBook. (n.d.).

Sources

Catalytic Systems for Cross-Coupling of Methyl 3-iodo-2-methylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Opportunity

Methyl 3-iodo-2-methylbenzoate is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an ortho-methyl group adjacent to an iodine atom, presents a significant steric challenge for traditional cross-coupling reactions. This steric hindrance can impede the crucial oxidative addition step in palladium-catalyzed cycles and affect subsequent steps, often leading to low yields and catalyst deactivation. However, the development of specialized catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, has revolutionized the ability to functionalize such hindered scaffolds.[1][2]

This guide provides an in-depth analysis of robust catalytic systems for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions involving this compound. It offers field-proven insights into catalyst and ligand selection, detailed experimental protocols, and troubleshooting strategies to empower researchers to overcome the synthetic hurdles posed by this sterically demanding substrate.

Core Concepts: Overcoming Steric Hindrance in Cross-Coupling

The primary obstacle in coupling reactions with this compound is the steric clash between the ortho-methyl group and the catalytic center. To achieve high efficiency, the catalytic system must be tailored to accommodate this bulk.

Key Strategies:

  • Bulky, Electron-Rich Ligands: The advent of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) has been a game-changer.[3][4] These ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition with hindered aryl halides.[4] The electron-rich nature of these ligands also facilitates the reductive elimination step, which can be sluggish for congested products.

  • Choice of Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[5] Pd(II) precursors require in situ reduction to the active Pd(0) state, which is often achieved during the reaction. The choice can influence catalyst activation and stability.

  • Base and Solvent Selection: The base plays a critical role in both the Suzuki-Miyaura (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) reactions.[5][6][7] The solvent must be capable of dissolving the reagents and stabilizing the catalytic species, with common choices including toluene, dioxane, and DMF.[8]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Iodide, Boronic Acid, Base, & Catalyst/Ligand to Flask inert 2. Seal & Purge Flask with Inert Gas (Ar/N2) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent heat 4. Heat to Desired Temp (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / GC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Dilute & Perform Aqueous Extraction cool->extract purify 8. Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[8]

Detailed Step-by-Step Methodology

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl iodide.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.[8]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center_node Pd A LₙPd(0) (Active Catalyst) B LₙPd(II)(Ar)(I) (Oxidative Adduct) A->B Oxidative Addition (Ar-I) C LₙPd(II)(Ar)(OH) (Hydroxide Complex) B->C Ligand Exchange (Base, e.g., OH⁻) D LₙPd(II)(Ar)(Ar') (Diaryl Complex) D->A Reductive Elimination (Ar-Ar') C->D Transmetalation (Ar'-B(OH)₂)

Sources

Application Notes and Protocol for Sonogashira Coupling of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[3]

Methyl 3-iodo-2-methylbenzoate is a valuable building block in medicinal chemistry and materials science. The presence of the sterically hindered ortho-methyl group and the electron-withdrawing methyl ester presents a unique substrate for cross-coupling reactions. The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent substrates for the Sonogashira coupling, often enabling the reaction to proceed at room temperature with high efficiency.[3][4]

This application note provides a comprehensive guide and a detailed, field-proven protocol for the Sonogashira coupling of this compound with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step procedure for synthesis, workup, and purification.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira reaction typically operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ CuI Cu(I)X ArPdI->CuI Regenerates Cu(I)X ArPdAlk Ar-Pd(II)-C≡CR(L)₂ ArI Ar-I (this compound) Product Ar-C≡CR (Coupled Product) CuAlk Cu(I)-C≡CR Alkyne H-C≡CR (Terminal Alkyne) Base Base (e.g., Et₃N) HX_Base [Base-H]⁺X⁻

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[3][5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[3]

The Copper Cycle:

  • Formation of Copper Acetylide: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3] The base serves to deprotonate the alkyne, increasing its nucleophilicity.[6]

While the copper co-catalyst generally increases the reaction rate, it can also lead to the formation of alkyne homocoupling (Glaser coupling) products.[1] In cases where this is a significant side reaction, a copper-free Sonogashira protocol may be employed, although this often requires more forcing conditions or specialized ligands.[2]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling. Optimization may be required for specific terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich or equivalentStore under inert atmosphere, protected from light.[7]
Terminal AlkyneVariesVariesEnsure purity and dryness.
Pd(PPh₃)₂Cl₂Catalyst gradeStrem, Acros, or equivalentHandle in a fume hood.
Copper(I) Iodide (CuI)≥98%Sigma-Aldrich or equivalentOff-white to brownish powder; handle quickly to minimize air exposure.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Acros, Sigma-AldrichStore over KOH pellets. Used as both base and co-solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros, Sigma-AldrichInhibitor-free.
Ethyl acetateACS gradeFisher ScientificFor workup and chromatography.
HexanesACS gradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor workup.
Brine (Saturated aq. NaCl)For workup.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Silica Gel230-400 meshFor column chromatography.
Equipment
  • Oven-dried round-bottom flasks or reaction tubes

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon)

  • Syringes and needles for liquid transfer

  • Standard glassware for aqueous workup

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a dry flask. B Evacuate and backfill with inert gas (3x). A->B C Add anhydrous THF and triethylamine. B->C D Add terminal alkyne dropwise via syringe. C->D E Stir at room temperature. Monitor by TLC. D->E F Dilute with ethyl acetate. E->F G Filter through Celite®. F->G H Wash with sat. aq. NH₄Cl and brine. G->H I Dry organic layer over MgSO₄, filter, and concentrate. H->I J Purify by flash column chromatography. I->J K Characterize pure product. J->K

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 276.07 mg).

    • In a fume hood, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg, 4 mol%).

    • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.

    • Add anhydrous triethylamine (Et₃N, 2.0 mmol, 0.28 mL) via syringe.

    • Finally, add the terminal alkyne (1.1 mmol) dropwise via syringe. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The solution may become heterogeneous and change color.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours, as aryl iodides are highly reactive.[1]

  • Aqueous Workup:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the catalyst residues and salts, washing the plug with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base, and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent will depend on the polarity of the product but typically starts with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) with a gradually increasing polarity.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final coupled product.

Optimization and Troubleshooting
ParameterRationale & Common Adjustments
Solvent THF is a good starting point. For less soluble substrates, DMF can be used.[8] Toluene is also a common choice, particularly in copper-free systems.[8]
Base Triethylamine is a standard choice.[1] Diisopropylamine (DIPEA) or other amine bases can also be effective.[6] For base-sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed, often requiring higher temperatures.
Temperature Aryl iodides typically react well at room temperature.[1] If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
Catalyst Loading 1-5 mol% of the palladium catalyst is typical. Lower loadings can be used for highly reactive substrates.
Homocoupling If significant alkyne homocoupling (Glaser product) is observed, consider reducing the amount of CuI, running the reaction under more dilute conditions, or switching to a copper-free protocol.[1]

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the alkynylation of this compound. The protocol detailed herein serves as a robust starting point for researchers. By understanding the underlying mechanism and the role of each component, scientists can effectively troubleshoot and adapt the reaction to a wide variety of terminal alkynes, facilitating the synthesis of novel compounds for drug discovery and materials science.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Source not available.
  • Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. (2025). BenchChem.
  • The Crucial Role of the Base in Sonogashira Coupling: A Compar
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. (2025). BenchChem.
  • What is the best procedure for Sonogashira coupling?. (2014, May 1).
  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. (n.d.).
  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC.
  • Selected examples of ligands used in decarboxylative Sonogashira coupling. (n.d.).
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling. (n.d.). Organic Synthesis.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Methyl 3-iodo-2-methylbenzo
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). RSC Publishing.
  • Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925. (n.d.). PubChem.
  • 3-Iodo-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • METHYL 3-IODO-4-METHOXYBENZO
  • Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. (n.d.). PubChem.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
  • Methyl 3-iodo-2-methylbenzo
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.).
  • m-IODOBENZOIC ACID. (n.d.). Organic Syntheses.
  • methyl 3-cyano-2-iodobenzoate. (2025, May 20).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
  • Methyl 2-iodo-3-methylbenzoate | 103441-60-7. (n.d.). Sigma-Aldrich.

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Application Notes & Protocols: A Detailed Guide to the Heck Reaction of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing the Heck reaction with a sterically hindered substrate, Methyl 3-iodo-2-methylbenzoate. We will delve into the mechanistic nuances, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction success, particularly in the context of substrates bearing ortho-substituents. The protocol herein is designed to be a robust starting point for the synthesis of a variety of substituted methyl 2-methyl-3-vinylbenzoate derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Challenge of Steric Hindrance in the Heck Reaction

The Heck reaction's versatility is well-documented, yet its efficiency can be significantly impacted by the steric and electronic properties of the substrates.[3][4] this compound presents a classic challenge due to the presence of a methyl group ortho to the site of palladium insertion. This steric bulk can impede the initial oxidative addition step, which is often rate-limiting, and can also influence the subsequent migratory insertion and β-hydride elimination steps.[5]

Therefore, a successful protocol for this substrate requires careful consideration of the catalytic system. The choice of palladium precursor, and more critically, the ancillary ligand, is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the catalytic activity for sterically demanding aryl halides.[3] These ligands promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species, which is more reactive in the oxidative addition step.

This guide will provide a detailed, field-proven protocol for the Heck reaction of this compound with a representative alkene, methyl acrylate. The principles and troubleshooting advice discussed herein can be readily adapted for other alkene coupling partners.

Mechanistic Overview of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Alkene_Coord Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) PdII_Alkene->PdII_Alkyl (syn-addition) Mig_Ins Migratory Insertion PdH [H-Pd(II)L₂(I)] PdII_Alkyl->PdH (syn-elimination) Product Substituted Alkene PdII_Alkyl->Product Beta_Hydride β-Hydride Elimination PdH->Pd0 Base BaseH [Base-H]⁺I⁻ PdH->BaseH Red_Elim Reductive Elimination Base Base ArI Ar-I (this compound) Alkene Alkene (e.g., Methyl Acrylate)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.[5]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the aryl group onto the alkene (syn-addition).[6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated (syn-elimination) to form the substituted alkene product and a palladium-hydride species.[6]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated HI and facilitate the reductive elimination to regenerate the active Pd(0) catalyst.[5]

Experimental Protocol

This protocol describes the Heck reaction of this compound with methyl acrylate on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially available
Methyl Acrylate>99%, contains MEHQ as inhibitorCommercially availableInhibitor can be removed by passing through a short column of basic alumina if necessary, but is often not required.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially availableA common and effective palladium precursor.[2]
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%Commercially availableA bulky, electron-rich phosphine ligand suitable for sterically hindered substrates.
Triethylamine (Et₃N)Anhydrous, >99.5%Commercially availableShould be freshly distilled or from a sealed bottle.[2]
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially availableUse a dry solvent from a sealed bottle or freshly dried.[7]
Schlenk flask or sealed reaction tube--To maintain an inert atmosphere.
Magnetic stirrer with heating--
Inert gas (Argon or Nitrogen)High purity-For creating an oxygen-free environment.
Standard glassware for work-up--Separatory funnel, flasks, etc.
Rotary evaporator--For solvent removal.
Column chromatography setup--Silica gel for purification.
Reagent Quantities
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound276.052761.01.0
Methyl Acrylate86.09129 (143 µL)1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02 (2 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3712.20.040.04 (4 mol%)
Triethylamine (Et₃N)101.19202 (278 µL)2.02.0
Anhydrous DMF---5 mL
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A 1. Add solids to a dry Schlenk flask: - this compound - Pd(OAc)₂ - P(o-tol)₃ B 2. Seal the flask and establish an inert atmosphere (evacuate/backfill with Ar/N₂ 3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add triethylamine via syringe. C->D E 5. Add methyl acrylate via syringe. D->E F 6. Place the flask in a preheated oil bath at 100-110 °C. E->F G 7. Stir vigorously for 12-24 hours. F->G H 8. Monitor reaction progress by TLC or GC-MS. G->H I 9. Cool the reaction to room temperature. H->I J 10. Dilute with ethyl acetate and water. I->J K 11. Separate layers and extract the aqueous phase with ethyl acetate. J->K L 12. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. K->L M 13. Concentrate under reduced pressure. L->M N 14. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). M->N O 15. Characterize the pure product (NMR, MS). N->O

Caption: Experimental workflow for the Heck reaction.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mol%), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Through the septum, add anhydrous DMF (5 mL) via syringe. Then, add triethylamine (278 µL, 2.0 mmol), followed by methyl acrylate (143 µL, 1.5 mmol).

  • Reaction Execution: Place the sealed flask into a preheated oil bath set to 100-110 °C.

  • Stirring and Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Justification of Experimental Choices

  • Catalyst System (Pd(OAc)₂ and P(o-tol)₃): Palladium(II) acetate is a stable and convenient Pd(II) precursor that is reduced in situ to the active Pd(0) species.[5] The choice of Tri(o-tolyl)phosphine as the ligand is critical for this sterically hindered substrate. Its bulk facilitates the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step. The electron-donating nature of the phosphine also increases the electron density on the palladium center, further promoting oxidative addition.

  • Base (Triethylamine): An organic base like triethylamine is often used in Heck reactions.[2] It is strong enough to neutralize the HI generated during the catalytic cycle but is generally not nucleophilic enough to cause significant side reactions with the ester functionalities. An inorganic base such as potassium carbonate could also be used, but triethylamine often provides better solubility in organic solvents.[7]

  • Solvent (Anhydrous DMF): A polar aprotic solvent like DMF is an excellent choice for the Heck reaction as it can dissolve the organic substrates and the inorganic base, and it can stabilize the polar intermediates in the catalytic cycle.[7] Ensuring the solvent is anhydrous is crucial, as water can interfere with the catalytic cycle.

  • Temperature (100-110 °C): Elevated temperatures are typically required to overcome the activation energy barrier, especially for the oxidative addition of sterically hindered aryl halides.[8] The chosen temperature range provides a good balance between reaction rate and potential thermal degradation of the reactants or products.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst (e.g., due to oxygen exposure), insufficient temperature.Ensure a rigorously inert atmosphere. Increase the reaction temperature in 10 °C increments. Consider a more active ligand like a bulky biarylphosphine or an NHC ligand.
Formation of byproducts Side reactions due to high temperature or prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Poor reproducibility Inconsistent quality of reagents (e.g., wet solvent or base).Always use freshly opened or properly stored anhydrous solvents and bases.
Alkene dimerization/polymerization High concentration of alkene, reactive alkene.Add the alkene slowly over a period of time. Use a slightly larger excess of the aryl halide if the alkene is particularly prone to side reactions.

Conclusion

This application note provides a detailed and well-rationalized protocol for the Heck reaction of the sterically challenging substrate, this compound. By understanding the mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a range of valuable substituted alkene products. The provided protocol serves as a solid foundation for further exploration and optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). [Source details not fully available]
  • Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. (2014). PubMed. [Link]

  • Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. (2021). ACS Publications. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. [Link]

  • Heck reaction. (n.d.). Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). National Institutes of Health. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). ResearchGate. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). Royal Society of Chemistry. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. [Link]

  • Optimization of Base, Solvent and Catalyst for Heck Rection of Iodobenzene with n-Buthyl Acrylate a. (n.d.). ResearchGate. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). National Institutes of Health. [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides. (n.d.). ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

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functionalization of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Methyl 3-iodo-2-methylbenzoate

Authored by a Senior Application Scientist

Abstract

This compound is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodine atom ortho to a methyl group and meta to a methyl ester, offers a handle for a wide array of transformations while allowing for fine-tuning of steric and electronic properties. This guide provides an in-depth exploration of the functionalization of this key intermediate through palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, and discuss the critical parameters that ensure high-yield, reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

The Strategic Importance of this compound

The structure of this compound is not accidental; it is designed for synthetic utility. The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by low-valent transition metals like palladium(0), thus serving as an excellent electrophilic partner in cross-coupling reactions.[1] The ortho-methyl group provides steric influence that can control the dihedral angle of resulting biaryl products, a critical factor in molecular design and atropisomerism. The meta-ester group is an electron-withdrawing group that modulates the reactivity of the aromatic ring and serves as a synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic View

The power of palladium catalysis lies in its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance.[2] Most of the reactions discussed herein proceed through a common catalytic cycle, which is fundamental to understanding reaction optimization.[3]

The general cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.[4]

  • Transmetalation / Carbopalladation:

    • In Suzuki and Sonogashira couplings, the nucleophilic partner (organoboron or organocopper/alkyne, respectively) transfers its organic fragment to the palladium center in a step called transmetalation.[2]

    • In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond (carbopalladation).[3]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (with Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (with R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (forms Ar-R) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-M R-M R-M->Ar-Pd(II)-I(L2) Ar-I Ar-I Ar-I->Pd(0)L2 caption Fig 1: General Palladium Cross-Coupling Cycle

Fig 1: General Palladium Cross-Coupling Cycle

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[5] The reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[3] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-containing byproducts.[5]

Causality Behind Component Selection
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) source that is often effective for aryl iodides.[6] For more challenging couplings, catalyst systems generated in situ from a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand can offer higher activity.[7]

  • Base: A base is essential for the transmetalation step.[8] It is believed to activate the boronic acid by forming a more nucleophilic boronate species.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, often used with an aqueous solvent mixture to aid solubility and facilitate the reaction.[6][9]

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.[6][7]

Protocol: Synthesis of Methyl 2-methyl-3-(phenyl)benzoate

Experimental Workflow Fig 2: Experimental Workflow for a Typical Cross-Coupling Reaction A 1. Reagent Assembly - Add solids (Aryl Iodide, Boronic Acid, Base, Catalyst) to a dry flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) 3x. A->B C 3. Solvent Addition - Add degassed solvents via syringe. B->C D 4. Reaction - Heat the mixture with vigorous stirring for the specified time. - Monitor progress via TLC or LC-MS. C->D E 5. Workup - Cool to RT. - Quench with water. - Extract with an organic solvent (e.g., Ethyl Acetate). D->E F 6. Purification - Wash organic layer, dry, and concentrate. - Purify via flash column chromatography. E->F G 7. Analysis - Characterize the pure product (NMR, MS). F->G

Fig 2: Experimental Workflow for a Typical Cross-Coupling Reaction

Materials:

  • This compound (1.0 mmol, 276 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Degas the toluene and water by bubbling argon through them for 15-20 minutes.

  • Add the degassed toluene (8 mL) and water (2 mL) to the flask via syringe.[6]

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Parameter Suzuki-Miyaura Coupling [6]Alternative: Heck Reaction [6]Alternative: Ullmann Condensation [6]
Coupling Partner Phenylboronic acidBenzenePhenylmagnesium bromide
Catalyst Pd(PPh₃)₄Pd(OAc)₂Copper powder
Typical Yield 85-95%60-75%40-60%
Reaction Temp. 80-100°C100-140°C150-210°C
Key Advantage High yield, mild conditionsWell-establishedInexpensive metal catalyst
Key Disadvantage Palladium catalyst costHigher temperatures requiredHarsh conditions, lower yield

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10] The resulting aryl alkynes are crucial intermediates for synthesizing heterocycles, natural products, and conjugated materials.[11]

Protocol: Synthesis of Methyl 3-((4-methoxyphenyl)ethynyl)-2-methylbenzoate

Materials:

  • This compound (1.0 mmol, 276 mg)

  • 1-ethynyl-4-methoxybenzene (1.1 mmol, 145 mg)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Combine this compound, PdCl₂(PPh₃)₂, and CuI in a dry Schlenk flask under an argon atmosphere.

  • Add degassed THF (5 mL) and triethylamine (5 mL). Triethylamine acts as both the base and a solvent.

  • Add 1-ethynyl-4-methoxybenzene via syringe and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography to obtain the desired aryl alkyne.

Entry Alkyne Partner Catalyst System Solvent/Base Temp Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITHF / Et₃NRT~90%
21-ethynyl-4-methoxybenzenePdCl₂(PPh₃)₂ / CuITHF / Et₃NRT~88%
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITHF / Et₃NRT~92%
4Phenylacetylene[DTBNpP]Pd(crotyl)Cl (Copper-Free)[12]Acetonitrile / TMPRT~85-95%

Heck Reaction: Olefin Vinylation

The Heck reaction creates a new C-C bond by coupling the aryl iodide with an alkene, typically leading to the trans-substituted product.[13] This transformation is a powerful tool for constructing complex molecular frameworks from simple olefin precursors.[14]

Protocol: Synthesis of Methyl (E)-2-methyl-3-styrylbenzoate

Materials:

  • This compound (1.0 mmol, 276 mg)

  • Styrene (1.5 mmol, 156 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine, and styrene via syringe.

  • Seal the tube tightly and heat in an oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl (1 x 15 mL) and then brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the trans-alkene.[15]

Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[16] This reaction has become indispensable in pharmaceutical synthesis, where the aryl amine motif is ubiquitous.[17] The choice of ligand is critical and often depends on the specific amine and aryl halide partners.[18]

Protocol: Synthesis of Methyl 3-(diphenylamino)-2-methylbenzoate

Materials:

  • This compound (1.0 mmol, 276 mg)

  • Diphenylamine (1.2 mmol, 203 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9 mg)

  • Xantphos (0.03 mmol, 17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry vial.

  • Outside the glovebox, add this compound and diphenylamine to a dry Schlenk flask.

  • Bring the flask into the glovebox and add the catalyst/ligand/base mixture.

  • Add anhydrous toluene (5 mL), seal the flask, and bring it out of the glovebox.

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Cool to room temperature, dilute with ether, and filter through a pad of Celite, washing with additional ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired tertiary amine.

Conclusion

This compound stands out as a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate coupling partner and optimizing reaction conditions—specifically the catalyst, ligand, base, and solvent—a diverse array of complex molecules can be synthesized efficiently. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully employ this key intermediate in their synthetic campaigns, accelerating discovery in drug development and materials science.

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2020). 17.
  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023).
  • Wiley Online Library. (2020).
  • ResearchGate. (2011). Screening catalytic conditions in Heck coupling between (diacetoxy)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.).

Sources

Troubleshooting & Optimization

improving yield in Methyl 3-iodo-2-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: A Guide to Improving Yield in Methyl 3-iodo-2-methylbenzoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. The synthesis, while conceptually straightforward via the Sandmeyer reaction, presents several critical control points where yields can be significantly compromised. This document provides in-depth, experience-based insights into navigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is a two-step process starting from Methyl 3-amino-2-methylbenzoate. This involves:

  • Diazotization: The conversion of the primary aromatic amine group (-NH₂) on Methyl 3-amino-2-methylbenzoate into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[1][2]

  • Iodination: The subsequent displacement of the diazonium group with iodine, typically by introducing a solution of potassium iodide (KI).[1][3] This second step is a specific variant of the Sandmeyer reaction.

Q2: Why is the Sandmeyer reaction preferred for this iodination?

Direct electrophilic iodination of methyl 2-methylbenzoate is challenging. The methyl and ester groups are weakly activating and directing, leading to a mixture of isomers, with the 5-iodo isomer often being the major product due to less steric hindrance.[4][5][6] The Sandmeyer reaction offers superior regioselectivity by starting with the amino group already in the desired position (position 3), thus ensuring the iodine is introduced at that specific location.[7][8]

Q3: What are the most critical parameters to control during the diazotization step?

Temperature is paramount. The diazotization reaction must be conducted at low temperatures, typically between 0 and 5 °C.[9] Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently or react with the solvent (e.g., water to form phenols), drastically reducing the yield of the desired iodo-compound.[2] Maintaining a consistently low temperature throughout the addition of sodium nitrite is crucial for success.

Q4: How can I effectively monitor the reaction's progress?

  • Diazotization: The completion of diazotization can be checked by testing for the presence of excess nitrous acid. A simple method is to use starch-iodide paper; a drop of the reaction mixture will turn the paper blue/black if nitrous acid is still present. The disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC).

  • Iodination: The end of the reaction is often indicated by the cessation of nitrogen gas evolution. TLC is the most reliable method to confirm the consumption of the intermediate diazonium salt and the formation of the final product.

Q5: What is a realistic yield to expect for the overall synthesis?

Yields can vary significantly based on the precise control of reaction conditions. For the diazotization-iodination sequence, yields often range from 50% to 70%.[9] Anything lower suggests a problem with temperature control, reagent purity, or the workup procedure. Meticulous optimization can push yields higher.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Yield or Incomplete Reaction

Q: My final yield is very low, and I recover a significant amount of the starting material, Methyl 3-amino-2-methylbenzoate. What went wrong?

A: This strongly indicates an incomplete diazotization reaction.

  • Causality: The amine cannot react with potassium iodide until it is converted to the diazonium salt. If the diazotization is incomplete, the unreacted amine will remain in the reaction mixture throughout the workup.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your sodium nitrite (NaNO₂) is dry and has been stored properly. It is hygroscopic and can degrade over time. Use a fresh bottle if in doubt.

    • Acid Stoichiometry: A sufficient excess of strong acid (e.g., HCl or H₂SO₄) is required. Typically, 2.5 to 3 equivalents are used: one to form the amine salt, one to react with NaNO₂ to generate nitrous acid, and an excess to maintain a low pH and prevent unwanted side reactions like azo coupling.[1]

    • Temperature Control: While low temperature is critical to prevent decomposition, ensure the mixture does not freeze, which would hinder reaction kinetics. Maintain a homogenous slurry or solution between 0-5 °C.

    • Addition Rate: Add the aqueous solution of NaNO₂ slowly and dropwise beneath the surface of the stirred reaction mixture. This ensures that nitrous acid is generated and consumed locally without decomposing or escaping as gaseous oxides of nitrogen.

Problem 2: Formation of Dark, Tarry Byproducts

Q: During the addition of potassium iodide, my reaction mixture turned dark brown/black and produced a significant amount of insoluble tar. What is causing this?

A: This is a classic sign of diazonium salt decomposition and potential side reactions.

  • Causality: Aryl diazonium salts are highly reactive intermediates. If not immediately trapped by the iodide nucleophile, they can decompose via radical pathways, leading to polymerization and the formation of complex, often colored, byproducts.[7] Azo coupling, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (like the starting amine), can also contribute to these impurities.[9]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most common culprit. The temperature must be kept below 5 °C during the entire process, from diazotization through the addition of the KI solution. Use an internal thermometer to monitor the reaction, not just the cooling bath temperature.

    • Reverse Addition: Instead of adding the KI solution to the diazonium salt, try adding the freshly prepared, cold diazonium salt solution slowly to a cold, vigorously stirred solution of potassium iodide.[9] This maintains a high concentration of the iodide nucleophile, favoring the desired substitution over decomposition.

    • Light Sensitivity: Some diazonium salt reactions can be sensitive to light. While not always a major factor, conducting the reaction in a flask wrapped in aluminum foil is a simple precaution.

Problem 3: Presence of Phenolic Impurity

Q: My final product is contaminated with Methyl 3-hydroxy-2-methylbenzoate, which is difficult to separate. How can I prevent its formation?

A: The phenolic impurity arises from the reaction of the diazonium salt with water.

  • Causality: Water is a competing nucleophile in the reaction mixture. The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, especially if the temperature rises, leading to the formation of a phenol and the evolution of nitrogen gas.

  • Troubleshooting Steps:

    • Minimize Water Content: While some water is necessary to dissolve NaNO₂ and KI, using highly concentrated acids for the diazotization can reduce the overall water activity.

    • Control Temperature During Iodination: The substitution with iodide is generally faster than the reaction with water at low temperatures. However, allowing the reaction to warm up prematurely will significantly increase the rate of phenol formation. Some protocols call for gentle warming only after the KI has been added and the initial reaction has subsided to drive the substitution to completion.[1] Monitor this step carefully with TLC to avoid prolonged heating.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system with key checkpoints to maximize yield and purity.

Step 1: Diazotization of Methyl 3-amino-2-methylbenzoate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, combine Methyl 3-amino-2-methylbenzoate (1.0 eq) and 3M hydrochloric acid (3.0 eq).

  • Cooling: Cool the stirred suspension to 0 °C in an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the amine suspension over 30-45 minutes. CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition.

  • Checkpoint: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, i.e., blue-black color, is desired). If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is maintained for 5 minutes. To remove excess nitrous acid before the next step, add a small amount of sulfamic acid until the starch-iodide test is negative.

Step 2: Iodination (Sandmeyer Reaction)

  • Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in a minimal amount of water and cool it to 0 °C in an ice bath.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the cold, vigorously stirred potassium iodide solution. CAUTION: Nitrogen gas will evolve. Control the addition rate to manage the effervescence.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour. Then, let it warm slowly to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. Gentle warming (e.g., to 40 °C) can be applied to ensure the reaction goes to completion, but this should be monitored by TLC to avoid byproduct formation.[1]

Step 3: Workup and Purification

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to the reaction mixture to quench any excess iodine (the dark color should fade to pale yellow/orange).

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain pure this compound.

Part 4: Data Presentation

Table 1: Reagent Stoichiometry and Typical Reaction Parameters

StepReagentMolar Eq.Key ParametersTypical Time
Diazotization Methyl 3-amino-2-methylbenzoate1.0--
Hydrochloric Acid (conc.)~3.0Maintain pH < 2-
Sodium Nitrite (NaNO₂)1.1Temp: 0-5 °C30-45 min addition
Iodination Potassium Iodide (KI)1.5Temp: 0-5 °C initially2-4 hours
Purification Silica Gel Chromatography-Hexane/Ethyl Acetate-
Overall Yield ---50-70%

Part 5: Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points and decision pathways for troubleshooting.

G cluster_start Step 1: Precursor Preparation cluster_diazo Step 2: Diazotization cluster_iodo Step 3: Iodination cluster_workup Step 4: Workup & Purification cluster_trouble Troubleshooting Paths Start Methyl 3-amino-2-methylbenzoate Reagents_Diazo Add HCl, cool to 0-5°C Start->Reagents_Diazo Add_NaNO2 Slowly add NaNO2(aq) Reagents_Diazo->Add_NaNO2 Stir_Cold Stir 20 min @ 0-5°C Add_NaNO2->Stir_Cold Test_HNO2 Checkpoint: Starch-Iodide Test Stir_Cold->Test_HNO2 Diazonium_Salt Aryl Diazonium Salt Solution Test_HNO2->Diazonium_Salt Positive Test LowYield Low Yield/ Unreacted Amine Test_HNO2->LowYield Negative Test Add_Diazo Add Diazonium Salt to KI Diazonium_Salt->Add_Diazo KI_Sol Prepare cold KI(aq) solution KI_Sol->Add_Diazo Stir_Warm Stir, warm to RT Add_Diazo->Stir_Warm Tar Tar Formation Add_Diazo->Tar Temp > 5°C TLC_Check Checkpoint: Monitor by TLC Stir_Warm->TLC_Check Quench Quench with Na2S2O3 TLC_Check->Quench Complete Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for this compound synthesis and troubleshooting.

Part 6: References

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. Retrieved from

  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

  • Organic Syntheses. (2019). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Patsnap. (2006). Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2017). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved from [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

  • ACS Publications. (2010). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid. Retrieved from

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C9H9IO2, 100 grams. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate. Retrieved from

  • National Institutes of Health. (n.d.). Methyl 2-iodo-3-methylbenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from

Sources

Technical Support Center: Purification of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 3-iodo-2-methylbenzoate (CAS 52570-33-9). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, properties, and general purification strategies for this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the physical properties of your compound is the cornerstone of designing an effective purification strategy. This compound has a low melting point, meaning it can exist as a solid, semi-solid, or liquid depending on the ambient temperature of your laboratory.[1] This is a critical consideration for handling and for choosing between purification techniques like distillation and crystallization.

PropertyValueSource
CAS Number 52570-33-9[1]
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Physical Form Solid below 23°C, Liquid above 25°C
Melting Point 23-25 °C
Boiling Point 152 °C at 14 mmHg
Purity (Typical) 97%[1]

Q2: What are the most common impurities found in crude this compound?

The impurity profile is largely dictated by the synthetic route. A common synthesis involves the iodination of methyl 2-methylbenzoate. Potential impurities include:

  • Starting Material: Unreacted methyl 2-methylbenzoate.

  • Regioisomers: Isomers such as methyl 5-iodo-2-methylbenzoate are common byproducts of electrophilic aromatic substitution and can be challenging to separate.[2][3]

  • Reagents: Residual iodine (I₂) from the iodination reaction is a frequent contaminant.

  • Side-Reaction Products: Di-iodinated products or products of reductive de-iodination can also be present.[3][4]

Q3: How should I properly store purified this compound?

To maintain its integrity and purity, proper storage is essential. The compound should be stored in a cool, dark place under an inert atmosphere.[1] Many suppliers recommend refrigeration (2°C - 8°C) and protection from light to prevent potential degradation, such as slow de-iodination.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process, framed in a question-and-answer format.

Problem: My "purified" product has a persistent pink or brown color.

Q: I've isolated my product, but it retains a distinct color. What causes this and how can I obtain a colorless product?

A: This coloration is almost certainly due to the presence of residual elemental iodine (I₂), a common leftover from iodination reactions. While seemingly a minor impurity, it can interfere with accurate yield calculations and downstream reactions.

Causality: Elemental iodine is intensely colored and highly soluble in many organic solvents and in the product itself. Standard purification methods like column chromatography may not fully remove it, as it can co-elute with the product.

Solution: Reductive Quench and Wash

The most reliable method to remove trace iodine is to chemically reduce it to colorless and water-soluble iodide (I⁻). This is achieved with a mild reducing agent during the aqueous workup.

Experimental Protocol: Sodium Thiosulfate Wash
  • Dissolution: Dissolve the crude, colored product in a suitable organic solvent in which it is freely soluble, such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude product.

  • Transfer: Transfer the solution to a separatory funnel.

  • Reductive Wash: Add an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel vigorously. You will observe the color in the organic layer disappear as the I₂ is reduced (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).[6]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the decolorized crude product, which can then be further purified.

Problem: Significant product loss during silica gel chromatography.

Q: My yield drops dramatically after performing flash column chromatography. What is causing this product loss on the column?

A: Aromatic iodides can be sensitive to the stationary phase used in chromatography. Significant product loss on a silica gel column can be attributed to two primary factors: irreversible adsorption and on-column degradation.

Causality:

  • Acidity of Silica: Standard silica gel is slightly acidic. This can lead to the slow decomposition of sensitive compounds.

  • Reductive De-iodination: The silica surface, sometimes in concert with trace metal impurities, can catalyze the reductive de-iodination of the aromatic iodide, converting your product into the less polar methyl 2-methylbenzoate.[4] This side-product will often elute much faster than the desired product.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by preparing the column slurry in the eluent containing a small amount of a basic additive, typically 0.5-1% triethylamine (Et₃N). This neutralizes the silica surface and minimizes acid-catalyzed degradation.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a more inert stationary phase. Alumina (basic or neutral) can be a good alternative for purifying compounds that are sensitive to silica gel.[7]

  • Optimize Elution: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than initially trialed to ensure the product elutes in a reasonable timeframe (e.g., with a Retention Factor, R_f, of ~0.3-0.4). A step-gradient elution can be effective, starting with a non-polar solvent to wash off non-polar impurities and then increasing polarity to quickly elute the product.

Problem: Isomeric impurities are present in the final product.

Q: My ¹H NMR spectrum shows a complex aromatic region, suggesting the presence of a regioisomer. How can I separate these closely related compounds?

A: The direct iodination of 2-methylbenzoic acid or its esters can produce a mixture of isomers, primarily the 3-iodo and 5-iodo derivatives.[2][3] Due to their similar polarities, separating them can be non-trivial.

Causality: The methyl and ester groups direct the electrophilic iodination to different positions on the aromatic ring, leading to a mixture of products. These isomers often have very similar physical properties, making separation difficult.

Solutions:

  • High-Performance Column Chromatography: Standard flash chromatography may not provide sufficient resolution.

    • Shallow Gradient: Use a very shallow solvent gradient (e.g., 0% to 5% ethyl acetate in hexanes over many column volumes).

    • High-Efficiency Silica: Employ high-purity silica with a smaller particle size (e.g., 25-40 µm) for better separation efficiency.

  • Recrystallization: This technique can be highly effective if a suitable solvent system is found that exploits subtle differences in the crystal lattice energies of the isomers.

    • Solvent Screening: Screen a variety of solvents. A good starting point is a binary system, such as acetic acid/water or an alcohol/water mixture.[3] The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the impure solid/oil in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. It may require multiple recrystallization cycles to achieve high purity.

Workflow for Purification Method Selection

The choice of purification technique depends heavily on the scale of the reaction, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical workflow for selecting the appropriate method.

PurificationWorkflow start Crude this compound check_color Is the product colored (pink/brown)? start->check_color thiosulfate_wash Perform Na₂S₂O₃ wash check_color->thiosulfate_wash Yes check_impurities Analyze by TLC/GC-MS/ ¹H NMR to identify impurities check_color->check_impurities No thiosulfate_wash->check_impurities impurity_type What is the major impurity? check_impurities->impurity_type isomers Regioisomers impurity_type->isomers starting_material Starting Material / Non-polar impurities impurity_type->starting_material baseline_junk Polar / Baseline impurities impurity_type->baseline_junk chromatography Flash Column Chromatography impurity_type->chromatography Multiple impurities or moderate polarity difference isomers->chromatography If liquid or recrystallization fails recrystallize Recrystallization isomers->recrystallize Try first if solid starting_material->chromatography baseline_junk->chromatography final_product Pure Product (>98%) chromatography->final_product recrystallize->final_product distillation Vacuum Distillation

Caption: Decision workflow for purification of this compound.

References

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography . JoVE. [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting and optimization strategies, specifically tailored for challenging substrates like Methyl 3-iodo-2-methylbenzoate. As a sterically hindered aryl halide, this substrate presents unique challenges that require careful consideration of reaction parameters. This document, structured in a user-friendly question-and-answer format, will address common issues and provide scientifically grounded solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

Low yields with sterically hindered substrates like this compound are a frequent challenge. The primary reason is the steric hindrance around the reaction site, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] To troubleshoot this, a systematic optimization of your reaction conditions is necessary.

Q2: What is the first parameter I should investigate to improve my reaction yield?

The selection of the palladium catalyst and its associated ligand is the most critical factor for a successful Suzuki coupling with hindered substrates.[1] Standard catalysts such as Pd(PPh₃)₄ may prove ineffective. It is highly recommended to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide.[1] They also help to accelerate the final reductive elimination step.[1]

Q3: Which specific ligands are recommended for this type of sterically demanding coupling?

For challenging couplings involving ortho-substituted substrates, several specialized ligands have shown excellent efficacy:

  • Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are often excellent choices for coupling hindered substrates.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high effectiveness, even in the synthesis of highly substituted biaryls.[1][3]

  • Specialized Ligands: For particularly difficult couplings, consider ligands like BI-DIME or AntPhos, which have been developed for sterically demanding reactions.[1][4][5]

Q4: How important is the choice of base, and what are the best options?

The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for the transmetalation step.[1][6] The choice of base can significantly influence the reaction rate and overall yield.[1]

  • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]

  • Stronger Bases: For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary to achieve a satisfactory reaction rate.[3]

  • Milder Bases: In cases where base-labile functional groups (like the methyl ester in your substrate) are present, a milder base like potassium fluoride (KF) can be used to prevent hydrolysis, though this may sometimes lead to a decrease in the reaction rate.[6][7]

Q5: What is the role of the solvent, and what are the best solvent systems to use?

The solvent system is critical for ensuring that all reaction components are sufficiently soluble to participate in the catalytic cycle.[8]

  • Common Solvents: Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used.[8]

  • Co-solvent Systems: Often, a co-solvent system including water is employed to help dissolve the inorganic base.[8][9] A mixture of an organic solvent and water (e.g., Toluene/Water or Dioxane/Water) can be highly effective.[10]

  • Anhydrous Conditions: It is also possible to run the reaction under anhydrous conditions, especially when using a soluble organic base.[9]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Ineffective Catalyst/Ligand System The steric hindrance of the ortho-methyl group impedes the oxidative addition to the palladium center.[1] Switch to a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3]
Suboptimal Base The chosen base may not be strong enough to efficiently activate the boronic acid for transmetalation.[1] Screen a range of bases, starting with K₃PO₄ or Cs₂CO₃. If the reaction is still slow, consider a stronger base like t-BuOK.[1][3]
Poor Solubility of Reagents One or more components (aryl halide, boronic acid, base, catalyst) are not adequately dissolved in the solvent.[8] Try a different solvent or a co-solvent system. A mixture of toluene and water or dioxane and water is often a good starting point.[10]
Catalyst Deactivation The palladium catalyst is sensitive to oxygen.[11] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[11] The formation of palladium black can be an indicator of catalyst decomposition.[12]
Issue 2: Formation of Side Products
Side Product Possible Cause Mitigation Strategy
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.[10][12] Rigorously degas all solvents and the reaction mixture before adding the catalyst and maintain an inert atmosphere throughout the reaction.[10]
Protodeboronation (Hydrolysis of Boronic Acid) The boronic acid can be unstable under the reaction conditions, especially in the presence of excess water and a strong base.[9] Minimize the amount of water in the reaction or consider using a more stable boronate ester (e.g., a pinacol ester).[10][12] Using a milder base can also help.[10]
Hydrolysis of the Methyl Ester The combination of a strong base and water can lead to the saponification of the methyl ester group.[8] Use a milder base such as KF, or minimize the reaction time and temperature.[7][8] Anhydrous conditions can also prevent this side reaction.[8]
Dehalogenation The iodo group is replaced by a hydrogen atom. This can be more prevalent with certain bases and protic solvents.[10] Using a non-protic solvent and carefully selecting the base can help to minimize this side reaction.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general starting protocol that can be optimized. Note: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization Parameter Screening

For a challenging substrate like this compound, a systematic screening of reaction parameters is recommended. The following table provides a starting point for your optimization experiments.

Parameter Condition A Condition B Condition C Condition D
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhosPd(OAc)₂ / SPhosPEPPSI-IPr
Base K₂CO₃K₃PO₄Cs₂CO₃t-BuOK
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂ODMF (anhydrous)
Temperature 80 °C100 °C110 °CRoom Temperature

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[13][14][15]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Check_Catalyst Optimize_Catalyst Screen Bulky, Electron-Rich Phosphine or NHC Ligands (e.g., XPhos, SPhos, IPr) Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Strength and Solubility Adequate? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen Bases: K₃PO₄, Cs₂CO₃, t-BuOK Check_Base->Optimize_Base No Check_Solvent Are All Reagents Soluble? Check_Base->Check_Solvent Yes Optimize_Base->Check_Solvent Optimize_Solvent Try Different Solvents or Co-solvent Systems (e.g., Toluene/H₂O, Dioxane/H₂O) Check_Solvent->Optimize_Solvent No Check_Conditions Are Reaction Conditions (Temperature, Inert Atmosphere) Appropriate? Check_Solvent->Check_Conditions Yes Optimize_Solvent->Check_Conditions Optimize_Conditions Increase Temperature, Ensure Rigorous Degassing Check_Conditions->Optimize_Conditions No Success Successful Reaction Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. (2024). Suzuki Coupling Reaction. [Link]

  • YouTube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • De Filippis, A. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(17), 1799-1828.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • National Institutes of Health. (2022). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

Sources

dealing with impurities in Methyl 3-iodo-2-methylbenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-iodo-2-methylbenzoate. This guide is designed to provide expert advice and practical solutions to common challenges encountered during its use in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to enhance your research.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: I am observing a significant byproduct with a mass corresponding to the loss of iodine and its replacement by hydrogen. What is happening and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation (or simply dehalogenation), a common side reaction where the aryl-iodine bond is cleaved and replaced by a carbon-hydrogen bond.[1] The resulting impurity is Methyl 2-methylbenzoate.

Potential Causes & Mechanistic Insight:

  • Source of Hydride: The hydrogen atom can be abstracted from various sources in the reaction mixture, including solvents (like THF or alcohols), amines, or even water.[2][3]

  • Catalyst-Mediated Pathways: This side reaction is often catalyzed by the palladium complex. It can occur if a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group to release the dehalogenated product.

  • Radical Mechanisms: Under certain conditions, especially at elevated temperatures or in the presence of specific bases, the reaction may proceed through radical intermediates, which can abstract a hydrogen atom from the solvent.[2][4] The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to this process.[1]

Recommended Solutions:

  • Scrupulous Control of Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and sometimes promote side reactions.

  • Solvent Choice: Use high-purity, anhydrous, and thoroughly degassed solvents. If you suspect the solvent is the hydrogen source, consider switching to a more robust alternative like Dioxane, Toluene, or CPME (Cyclopentyl methyl ether).

  • Optimize Reaction Temperature: Dehalogenation is often more prevalent at higher temperatures.[3] Try running the reaction at the lowest effective temperature. A temperature screening (e.g., 60°C, 80°C, 100°C) can reveal the optimal balance between reaction rate and impurity formation.

  • Choice of Base: Some bases can promote dehalogenation more than others. If using a strong base like KOtBu, consider switching to a milder inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

Question 2: My reaction yields a significant amount of a high-molecular-weight impurity, which appears to be a dimer of my starting material. What is this and how can it be minimized?

Answer:

You are observing homocoupling (often called Ullmann coupling in some contexts), where two molecules of your this compound react with each other to form a symmetrical biaryl.[5][6][7]

Potential Causes & Mechanistic Insight:

  • Slow Transmetalation: In cross-coupling reactions like Suzuki or Stille, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. If the transmetalation step (transfer of the organic group from boron, tin, etc., to palladium) is slow compared to the oxidative addition, the Ar-Pd(II)-I intermediate has a longer lifetime and a higher chance of reacting with another molecule of itself.

  • Reaction Conditions: High temperatures, high catalyst loading, or the presence of oxygen can promote homocoupling.[5][8] The choice of ligand and base also plays a critical role.

  • Catalyst State: The active Pd(0) catalyst can be sensitive. If the catalytic species is not properly generated or maintained, side reactions like homocoupling become more likely.

Recommended Solutions:

  • Optimize Stoichiometry: Ensure your coupling partner (e.g., the boronic acid in a Suzuki reaction) is present in a slight excess (typically 1.1 to 1.5 equivalents). This increases the probability of the desired transmetalation event.

  • Ligand Selection: The ligand on the palladium catalyst is crucial. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the reductive elimination step and often suppress homocoupling.

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can disfavor the bimolecular homocoupling pathway. Try reducing the palladium loading from 2-5 mol% down to 0.5-1 mol%.[9][10]

  • Degassing: As with dehalogenation, ensuring the reaction is free of oxygen is critical. Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.

Question 3: After workup, I have an acidic impurity that is difficult to separate from my neutral ester product. What is its origin?

Answer:

This impurity is almost certainly 3-iodo-2-methylbenzoic acid or the corresponding carboxylic acid of your coupled product. It arises from the hydrolysis of the methyl ester functional group.[11][12]

Potential Causes & Mechanistic Insight:

  • Basic Conditions: Most cross-coupling reactions employ a base. In the presence of water (even trace amounts), bases like NaOH, KOH, or even K₂CO₃ at elevated temperatures can catalyze the saponification (hydrolysis) of the ester to the corresponding carboxylate salt.[13]

  • Acidic Workup: During the aqueous workup, this carboxylate salt is protonated by the addition of acid, yielding the neutral but acidic carboxylic acid impurity.

  • Reaction Temperature: Ester hydrolysis is significantly accelerated by heat. Reactions run at high temperatures for extended periods are more susceptible.

Workflow for Removal of Acidic Impurities

crude Crude Reaction Mixture (in organic solvent like EtOAc) wash Wash with saturated aq. NaHCO₃ solution crude->wash sep Separate Layers wash->sep org_phase Organic Phase: Contains Neutral Ester Product sep->org_phase Top aq_phase Aqueous Phase: Contains Sodium Carboxylate Salt sep->aq_phase Bottom dry Dry Organic Phase (e.g., with MgSO₄) org_phase->dry conc Concentrate & Purify (Column Chromatography) dry->conc

Caption: Acid-base extraction workflow.

Recommended Solutions:

  • Use a Non-Nucleophilic Base: If possible, consider bases less prone to causing hydrolysis, such as organic bases (e.g., triethylamine, DIPEA) if compatible with your reaction, although these are not always suitable for cross-coupling. Often, the best strategy is to accept that some hydrolysis will occur and remove it during the workup.

  • Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor by TLC or LCMS to determine the point of completion.

  • Implement an Acid-Base Extraction: This is the most effective solution.

    • Protocol:

      • After the initial workup, dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

      • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).

      • The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt.

      • Separate the aqueous layer. It is good practice to re-extract the aqueous layer with fresh organic solvent to recover any desired product that may have been carried over.

      • Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should watch out for?

A summary of the most common impurities, their origin, and how to identify them is provided below.

Impurity NameStructureOriginIdentification Tips (vs. Product)
Methyl 2-methylbenzoate Dehalogenated starting materialHydrodehalogenationMS: Lighter (by ~126 Da). ¹H NMR: Absence of characteristic aromatic splitting pattern from iodine; may appear as a simpler multiplet.
Biaryl Homocoupling Product Dimer of starting materialHomocouplingMS: Higher MW, roughly double that of the dehalogenated SM. ¹H NMR: Often has lower symmetry, leading to a more complex aromatic region.
Hydrolyzed Product Carboxylic acid of product/SMEster Hydrolysis¹H NMR: Absence of the methyl ester singlet (~3.9 ppm), presence of a broad carboxylic acid proton signal (>10 ppm). Solubility: Soluble in aqueous base.
Unreacted Starting Material This compoundIncomplete ReactionCheck by TLC or LCMS against a standard.

Q2: What is the best general purification strategy for products derived from this compound?

A multi-step approach is most robust.

  • Aqueous Workup: Quench the reaction appropriately (e.g., with water or NH₄Cl).

  • Acid-Base Extraction: Perform a wash with aqueous NaHCO₃ or a similar base to remove any hydrolyzed acidic byproducts, as detailed in the troubleshooting guide.

  • Column Chromatography: This is the workhorse for separating the desired product from starting material, homocoupled byproducts, and dehalogenated impurities. A gradient elution using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) is typically effective. The polarity of your product will depend on the nature of the group you have coupled.

  • Recrystallization: If your final product is a solid, recrystallization is an excellent final step to achieve high purity.[14][15]

General Impurity Formation Pathways

sub This compound (Starting Material) sub_group prod Desired Product sub_group->prod  Cross-Coupling  (Desired Path) dehal Dehalogenated Impurity sub_group->dehal  Dehalogenation homo Homocoupled Impurity sub_group->homo  Homocoupling hydrol Acidic Impurity prod->hydrol Ester Hydrolysis

Caption: Major reaction and side-reaction pathways.

Q3: Why is degassing so important for my palladium-catalyzed reaction?

Degassing removes dissolved oxygen from the reaction mixture. Oxygen can have several detrimental effects:

  • Oxidation of Pd(0): The active catalytic species is typically Pd(0). Oxygen can oxidize it to Pd(II), rendering it inactive and halting the catalytic cycle.

  • Oxidation of Ligands: Phosphine ligands are easily oxidized by air to phosphine oxides, which can no longer coordinate effectively to the palladium center.

  • Promotion of Side Reactions: Oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[8]

Q4: Can the ortho-methyl group cause problems?

Yes, the methyl group ortho to the iodine atom introduces steric hindrance. This can slow down the initial oxidative addition step of the catalyst to the C-I bond.[16] While this effect is less pronounced for the highly reactive C-I bond compared to C-Br or C-Cl bonds, it can still influence the choice of catalyst. Using a catalyst system with bulky, electron-rich ligands (as mentioned in the homocoupling section) is often beneficial as they can promote the formation of a coordinatively unsaturated, highly reactive palladium center that can overcome this steric barrier.

References
  • Grudpan, S., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Zheng, H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]

  • Akita, Y., et al. (1986). Convenient Method for Dehalogenation of Aryl Halides. Synthetic Communications. [Link]

  • Sperotto, E. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]

  • Bowes, E. G., & Cipot-Wechsler, J. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • ResearchGate. (n.d.). Homocouplings of aryl halides in water. Reaction conditions. [Link]

  • Akinola, O. I., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Wang, L., et al. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • ResearchGate. (2020). Could common contaminants interfere with Sonogashira coupling? [Link]

  • Tinivella, D. J., & Cárdenas, D. J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Organic Syntheses Procedure. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

  • Sa, F., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Sigrist, R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving Methyl 3-iodo-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues related to catalyst deactivation that you may encounter during your experiments.

Introduction: The Challenge of Steric Hindrance and Potential Coordination

This compound is a valuable substrate in organic synthesis, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. However, its structure presents a unique set of challenges that can lead to catalyst deactivation and consequently, low reaction yields. The primary culprits are the steric hindrance imposed by the ortho-methyl group and the potential for the ester functionality to interact with the metal center.

This guide will walk you through the common causes of catalyst deactivation when working with this substrate and provide actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes related to the catalyst?

A1: Low or no conversion is a common issue and often points towards catalyst deactivation. For this compound, several factors related to its structure can be at play:

  • Steric Hindrance: The methyl group at the ortho position creates significant steric bulk around the iodine atom. This can impede the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] If the catalyst's active site cannot efficiently access the C-I bond, the reaction will stall.

  • Catalyst Poisoning by the Ester Group: While less common than with free carboxylic acids, the ester group, particularly under certain reaction conditions, can coordinate to the palladium center.[3] This can lead to the formation of stable, inactive catalyst species, effectively taking the catalyst out of the catalytic cycle.

  • Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst agglomeration and decomposition to an inactive Pd(0) state.[3] This can be triggered by high temperatures, an inappropriate choice of ligand, or the presence of impurities.

  • Ligand Degradation: Phosphine-based ligands, which are frequently used in these reactions, are susceptible to oxidation or other degradation pathways, leading to an unstable palladium center and subsequent deactivation.[3]

Q2: I'm observing the formation of a significant amount of homocoupled byproduct from my coupling partner (e.g., boronic acid in a Suzuki reaction). What does this indicate about my catalyst's health?

A2: The formation of homocoupling byproducts often suggests an issue with the relative rates of the catalytic cycle steps. It can indicate that the transmetalation step is occurring, but the subsequent reductive elimination to form the desired product is slow. This can be exacerbated by:

  • Inefficient Reductive Elimination: The steric hindrance from the ortho-methyl group on your substrate can make the final reductive elimination step more difficult.

  • Presence of Oxidants: Residual oxygen or other oxidants in the reaction mixture can lead to the oxidation of the organoboron reagent, promoting homocoupling.

  • Issues with the Palladium(II) Precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient, the remaining Pd(II) can promote the homocoupling of the boronic acid.

Q3: My reaction starts but then stalls before reaching completion. What could be the cause?

A3: A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation occurring during the reaction. Potential causes include:

  • Gradual Ligand Degradation: The phosphine ligands may be slowly oxidizing or degrading over the course of the reaction.

  • Product Inhibition: The product molecule, which will also be sterically hindered, might coordinate to the palladium center and inhibit further catalytic cycles.

  • Leaching of the Active Catalyst: In the case of heterogeneous catalysts, the active metal species might be leaching into the solution and then agglomerating into an inactive form.[4]

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is the most common problem encountered. The following workflow can help you diagnose and solve the issue.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_reagents Verify Reagent Purity & Inertness start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK sub_reagents Impurities? (e.g., sulfur, water) Degassed Solvents? check_reagents->sub_reagents optimize_conditions Adjust Reaction Conditions optimize_catalyst->optimize_conditions Still Low Conversion sub_catalyst Screen Ligands (Bulky Monodentate) Increase Catalyst Loading Use a Pre-formed Precatalyst optimize_catalyst->sub_catalyst success Successful Reaction optimize_conditions->success Improvement sub_conditions Screen Bases (Weaker, Non-coordinating) Lower Temperature Change Solvent optimize_conditions->sub_conditions

Caption: A workflow for troubleshooting a failed coupling reaction.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Inefficient Oxidative Addition due to Steric Hindrance 1. Switch to a bulkier, more electron-rich monophosphine ligand. Examples include Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] 2. Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).Bulky ligands promote the formation of monoligated palladium species, which are more reactive in oxidative addition.[1] Electron-rich ligands increase the electron density on the palladium, facilitating its insertion into the C-I bond. A higher catalyst concentration can help overcome a slow catalytic step.
Catalyst Poisoning by Ester Group or Impurities 1. Ensure high purity of all reagents and solvents. Use freshly distilled or anhydrous, degassed solvents.[5][6] 2. Use a weaker, non-coordinating base. Strong bases can promote side reactions. Consider using K₃PO₄ or Cs₂CO₃ instead of alkoxides.[3] 3. Purify starting materials. Impurities like sulfur or other coordinating species can irreversibly bind to the catalyst.[4]Impurities are a common source of catalyst poisoning.[5] Weaker bases are less likely to deprotonate other species in the reaction that could act as catalyst poisons. The carboxylate anion from ester hydrolysis can coordinate to the palladium, and using a milder base can minimize this.[3]
Palladium Black Formation (Agglomeration) 1. Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[3] 2. Ensure adequate ligand-to-metal ratio. A slight excess of ligand can help stabilize the catalytic species. 3. Improve stirring to maintain a homogeneous reaction mixture.Lower temperatures can slow down the rate of catalyst agglomeration.[3] Sufficient ligand concentration is crucial to prevent the palladium atoms from clustering together.
Ligand Degradation 1. Work under a strictly inert atmosphere. Oxygen can oxidize phosphine ligands to phosphine oxides, which are poor ligands.[3] 2. Consider using more air-stable ligands, such as N-heterocyclic carbenes (NHCs).Rigorous exclusion of oxygen is critical to protect sensitive phosphine ligands. NHCs are generally more robust and resistant to oxidation than phosphines.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky monophosphine ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ligand Selection Decision Tree

start Reaction Type? suzuki_heck Suzuki / Heck start->suzuki_heck C-C bond buchwald Buchwald-Hartwig start->buchwald C-N bond sonogashira Sonogashira start->sonogashira C-C (alkyne) ligand_buchwald Try Buchwald Ligands: XPhos, SPhos, RuPhos suzuki_heck->ligand_buchwald ligand_alkyl Try Bulky Alkylphosphines: P(t-Bu)₃, PCy₃ suzuki_heck->ligand_alkyl ligand_nhc Consider NHCs: IPr, IMes suzuki_heck->ligand_nhc Alternative buchwald->ligand_buchwald sonogashira->ligand_alkyl

Caption: Decision tree for initial ligand selection based on reaction type.

Understanding Deactivation Pathways

A deeper understanding of how your catalyst might be deactivating can inform your troubleshooting strategy.

Major Pathways for Palladium Catalyst Deactivation

active_catalyst Active Pd(0)L_n deactivation Deactivation Pathways agglomeration Agglomeration (Palladium Black) deactivation->agglomeration oxidation Ligand Oxidation (e.g., P(Ar)₃ -> O=P(Ar)₃) deactivation->oxidation poisoning Poisoning (Coordination of Impurities/Substrate) deactivation->poisoning sub_agglomeration Cause: High Temp, Low Ligand Conc. agglomeration->sub_agglomeration sub_oxidation Cause: Presence of O₂ oxidation->sub_oxidation sub_poisoning Cause: S, H₂O, Carboxylate poisoning->sub_poisoning

Caption: Major pathways for palladium catalyst deactivation.

By systematically addressing these potential failure points, researchers can significantly improve the success rate of cross-coupling reactions with the sterically demanding and electronically nuanced this compound.

References

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025).
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (n.d.). Benchchem.
  • Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. (n.d.). Benchchem.
  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone. (2025). YouTube.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-iodo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthetic transformations with this sterically hindered aryl iodide. Our goal is to provide you with the causal explanations and actionable protocols necessary to turn failed reactions into successful outcomes.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges primarily due to steric hindrance. The ortho-methyl group significantly encumbers the iodine-bearing carbon, which can impede crucial steps in many catalytic cycles, particularly the oxidative addition to a metal center (e.g., Palladium). This steric bulk necessitates carefully optimized reaction conditions, often requiring specialized ligands and catalysts to achieve high yields.

Additionally, the molecule contains a methyl ester group, which can be sensitive to certain reaction conditions, especially strongly basic or high-temperature environments, leading to potential hydrolysis.

This guide is structured in a question-and-answer format to directly address the most common problems encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most common transformations performed with aryl halides. However, the steric hindrance in this compound often leads to low or no conversion.

A1: Low conversion in Suzuki-Miyaura couplings with this substrate is almost always linked to inefficient oxidative addition or reductive elimination due to steric hindrance.

The ortho-methyl group makes it difficult for the palladium catalyst to access the C-I bond. Furthermore, once the coupling partners are on the metal center, their bulky nature can make the final bond-forming reductive elimination step sluggish.

Troubleshooting Workflow:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich monophosphine ligands that are specifically designed for sterically demanding substrates.[1] The bulkiness of these ligands promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of the aryl iodide.[1]

    • Recommended Ligands: Dialkylbiaryl phosphines such as SPhos, XPhos, or BrettPhos are excellent starting points.[1] Trialkylphosphines like P(t-Bu)₃ can also be effective.[1]

    • Catalyst Precursors: Using pre-ligated palladium precatalysts (e.g., SPhos Pd G3) can provide more consistent results and higher activity compared to generating the catalyst in situ from a palladium source like Pd(OAc)₂.[1]

  • Base and Solvent Optimization: The choice of base is crucial for activating the boronic acid without causing unwanted side reactions.

    • Bases: For sterically hindered couplings, stronger bases are often required. K₃PO₄ is a good first choice. It is effective and generally does not promote ester hydrolysis as strongly as hydroxides. If that fails, consider a carbonate base like Cs₂CO₃ .

    • Solvents: Aprotic polar solvents are typically used. Toluene, dioxane, or 2-MeTHF are common choices. For K₃PO₄, the presence of a small amount of water in anhydrous solvents can be essential for its solubility and activity.[1]

  • Temperature: Higher temperatures are often needed to overcome the activation energy of the oxidative addition step. A typical starting point is 80-110 °C .[1]

Proposed Starting Protocol for a Suzuki-Miyaura Coupling:

ComponentLoadingNotes
This compound1.0 equiv---
Arylboronic Acid1.2-1.5 equivEnsure high purity.
Palladium Precatalyst (e.g., XPhos Pd G3)1-2 mol%Air-stable precatalysts are recommended for reproducibility.[1]
Ligand (e.g., XPhos)2-4 mol%If not using a precatalyst.
Base (e.g., K₃PO₄)2.0-3.0 equivUse finely powdered base.
SolventToluene or Dioxane/H₂O (10:1)Degas the solvent thoroughly.
Temperature100 °CMonitor by TLC or LC-MS.

A2: Sonogashira couplings with sterically hindered aryl iodides can be challenging. The primary issues are slow oxidative addition and potential side reactions like Glaser coupling of the alkyne.

Aryl iodides are generally excellent substrates for Sonogashira reactions due to the high reactivity of the carbon-iodine bond, often allowing the reaction to proceed at room temperature.[2][3] However, the ortho-methyl group on your substrate slows this down.

Troubleshooting Workflow:

  • Catalyst System: The classic Pd/Cu co-catalyst system is a good starting point.

    • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.[3]

    • Copper Co-catalyst: CuI is the standard. Ensure it is fresh and not discolored.

    • Ligand: Triphenylphosphine (PPh₃) is often sufficient for aryl iodides, but if the reaction is slow, a more electron-rich phosphine ligand may be beneficial.

  • Base and Solvent: An amine base is typically used, which also acts as a solvent in some cases.

    • Base: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices.

    • Solvent: If a co-solvent is needed, THF or DMF are good options.

  • Copper-Free Conditions: To avoid Glaser coupling, which is a common side reaction, you can run the reaction under copper-free conditions. This often requires a higher catalyst loading and a stronger base.

Proposed Starting Protocol for a Sonogashira Coupling:

ComponentLoadingNotes
This compound1.0 equiv---
Terminal Alkyne1.2 equiv---
Pd(PPh₃)₂Cl₂1-2 mol%---
CuI1-2 mol%---
Base/SolventTEA or DIPADegas thoroughly.
TemperatureRoom Temperature to 60 °CStart at RT and gently warm if no reaction occurs.

A3: Similar to other cross-coupling reactions, the steric hindrance of the ortho-methyl group is the main obstacle in Buchwald-Hartwig aminations. The choice of ligand is paramount.

Troubleshooting Workflow:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands are essential.

    • Recommended Ligands: BrettPhos has shown excellent reactivity for C-N cross-coupling reactions of aryl iodides.[4][5] Other options include XPhos and RuPhos . The use of these ligands can help prevent the formation of unreactive palladium-iodide dimer bridges that can stall the catalytic cycle.[5]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Be aware that NaOtBu can potentially promote ester hydrolysis at elevated temperatures.[6]

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommended Solvents: Toluene or dioxane are typically used. Interestingly, for aryl iodides, using a solvent like t-BuOH where the iodide salt byproduct is insoluble can increase reaction efficiency by preventing product inhibition.[4][5]

Proposed Starting Protocol for a Buchwald-Hartwig Amination:

ComponentLoadingNotes
This compound1.0 equiv---
Amine1.2 equiv---
Pd Precatalyst (e.g., BrettPhos Pd G3)1-2 mol%---
Base (e.g., NaOtBu)1.4 equiv---
SolventToluene or t-BuOHDegas thoroughly.
Temperature80-110 °C---
Category 2: Other Coupling Reactions and Potential Side Reactions

A4: The Heck reaction with this substrate will face the usual challenge of slow oxidative addition due to the ortho-methyl group. [7][8] However, aryl iodides are the most reactive halides for this transformation.[8]

Troubleshooting Workflow:

  • Catalyst and Ligand: While some Heck reactions with aryl iodides can proceed without a phosphine ligand, the steric hindrance here makes a ligand necessary.

    • Catalyst: Pd(OAc)₂ is a common choice.

    • Ligand: A bulky phosphine ligand like XPhos or P(o-tol)₃ can be effective.

  • Base: A weaker base is typically used in Heck reactions compared to other couplings.

    • Recommended Bases: Triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are good options.

  • Solvent: Polar aprotic solvents are preferred.

    • Recommended Solvents: DMF, NMP, or DMAc are common.

General Workflow for Troubleshooting Cross-Coupling Reactions:

G Start Reaction Failed: Low or No Conversion Check_Catalyst Is the Catalyst/Ligand System Optimized for Steric Hindrance? Start->Check_Catalyst Check_Conditions Are the Base, Solvent, and Temperature Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen Bulky Ligands: SPhos, XPhos, BrettPhos, P(t-Bu)3 Check_Catalyst->Optimize_Ligand No Check_Purity Are Starting Materials Pure and the System Inert? Check_Conditions->Check_Purity Yes Optimize_Base Adjust Base: K3PO4, Cs2CO3, NaOtBu Check_Conditions->Optimize_Base No Side_Reactions Is there evidence of Side Reactions? Check_Purity->Side_Reactions Yes Purify_Reagents Re-purify Starting Materials, Degas Solvents Thoroughly Check_Purity->Purify_Reagents No Analyze_Byproducts Identify Byproducts (GC-MS, NMR): Hydrolysis, Dehalogenation, Homocoupling Side_Reactions->Analyze_Byproducts Yes Success Reaction Successful Side_Reactions->Success No, proceed with optimized conditions Optimize_Ligand->Start Optimize_Temp Increase Temperature Incrementally (e.g., 80-120°C) Optimize_Base->Optimize_Temp Optimize_Temp->Start Purify_Reagents->Start Analyze_Byproducts->Success Address Specific Side Reaction

Caption: A logical workflow for troubleshooting failed coupling reactions.

A5: The formation of 2-methylbenzoic acid is due to the hydrolysis of the methyl ester. This is a common side reaction when using strong bases (like NaOH, KOH, or even NaOtBu at high temperatures) or when there is water present in the reaction mixture under basic or acidic conditions. Sterically hindered esters like this compound can be surprisingly susceptible to hydrolysis under high-temperature aqueous conditions.[9][10]

Prevention Strategies:

  • Choice of Base: Avoid strong hydroxide bases if possible. Use weaker inorganic bases like K₃PO₄ or K₂CO₃ . If a strong base is required (e.g., NaOtBu in Buchwald-Hartwig amination), use the mildest temperature possible and minimize reaction time.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry, especially when a base is present.

  • Protecting Group Strategy: If hydrolysis is unavoidable under the required reaction conditions, consider performing the coupling reaction on the corresponding 3-iodo-2-methylbenzoic acid and then re-esterifying the product in a separate step.

A6: The formation of methyl 2-methylbenzoate is the result of reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom. This is a common side reaction in many palladium-catalyzed couplings.

Causes and Prevention:

  • β-Hydride Elimination from Catalyst: In some catalytic cycles, a palladium-hydride species can form, which can then react with the aryl iodide to cause dehalogenation. This is more common with certain ligands and under specific conditions.

  • Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), the amine, or even water.

  • Suppression Strategies:

    • Optimize Ligand and Catalyst: The choice of ligand can significantly influence the rate of dehalogenation versus the desired coupling. Screening different bulky phosphine ligands is often the best approach.

    • Scavengers: In some cases, adding a scavenger for palladium-hydride species can be effective, although this can also interfere with the desired reaction.

    • Control of Reaction Conditions: Ensure that the reaction is run under a strictly inert atmosphere to prevent catalyst degradation pathways that might lead to dehalogenation.

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Alemán, P. A., et al. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]

  • Greenwood, N. S., & Ellman, J. A. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]

  • (n.d.). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. ResearchGate. Retrieved from [Link]

  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Retrieved from [Link]

  • (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

  • (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Retrieved from [Link]

  • (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]

  • (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • (n.d.). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. ACS Publications. Retrieved from [Link]

  • (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethy. ResearchGate. Retrieved from [Link]

  • (n.d.). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. Retrieved from [Link]

  • (n.d.). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • (2016). Sonogashira Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. PubMed. Retrieved from [Link]

  • (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • (2022). CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • (n.d.). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. SciSpace. Retrieved from [Link]

  • (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. ResearchGate. Retrieved from [Link]

  • (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. National Institutes of Health. Retrieved from [Link]

  • (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. Retrieved from [Link]

  • (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Retrieved from [Link]

  • (n.d.). Ortho-functionalization of a 211At-labeled aryl compound provides stabilization of the C-At bond against oxidative dehalogenation. National Institutes of Health. Retrieved from [Link]

  • (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]

  • (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. ACS Publications. Retrieved from [Link]

  • (n.d.). Palladium-promoted coupling reactions of [c-11] methyl-iodide with organotin and organoboron compounds. SciSpace. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-iodo-2-methylbenzoate. We will focus on the scalable and regioselective Sandmeyer reaction pathway, addressing common challenges and providing field-proven insights to ensure safety, efficiency, and reproducibility from the bench to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most robust and widely adopted method for preparing this compound on both laboratory and industrial scales is the Sandmeyer-type reaction. This process begins with the diazotization of the corresponding aromatic amine, Methyl 3-amino-2-methylbenzoate, followed by displacement of the diazonium group with iodide. This route is favored over direct iodination of 2-methylbenzoic acid, which often yields a mixture of hard-to-separate isomers, primarily the 5-iodo and 3-iodo derivatives[1][2]. The Sandmeyer pathway offers superior regiochemical control, ensuring the iodo group is introduced specifically at the 3-position.

Q2: Why is the iodination step in this synthesis not a "true" Sandmeyer reaction?

A classic Sandmeyer reaction requires a copper(I) salt (e.g., CuCl, CuBr, CuCN) to catalyze the substitution of the diazonium group[3][4]. However, for iodination, the use of potassium iodide (KI) alone is sufficient and standard practice. The iodide ion itself is a strong enough nucleophile and reducing agent to react with the diazonium salt without the need for copper catalysis[5]. This simplifies the reaction and avoids copper contamination in the final product.

Q3: What are the primary safety hazards when scaling up this synthesis?

The principal hazard lies in the formation and handling of the intermediate aryl diazonium salt. Diazonium salts are notoriously unstable and can be explosive in their solid, dry state[6][7]. The diazotization reaction is also highly exothermic. Key safety considerations for scale-up include:

  • Thermal Runaway: Strict temperature control, typically between 0-5 °C, is critical during diazotization to prevent uncontrolled decomposition[7][8].

  • Explosion Hazard: Never isolate the diazonium salt. It should always be prepared and used in solution for immediate consumption in the subsequent step[6][7].

  • Gas Evolution: The reaction releases nitrogen (N₂) gas, which must be safely vented to prevent pressure buildup, especially in large reactors[6][7].

Q4: How can I monitor the completion of the initial diazotization step?

To ensure the starting amine is fully converted, it's essential to use a slight excess of nitrous acid. The presence of this excess can be easily verified using starch-iodide paper. A sample of the reaction mixture, when touched to the paper, will produce an immediate dark blue-black color if nitrous acid is still present, indicating that the amine has been completely consumed. If no color change occurs, it may signal that more sodium nitrite is needed. Any remaining nitrous acid should be neutralized before work-up[6][7].

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific issues you may encounter during the scale-up process, structured by reaction stage.

Part 1: The Diazotization Stage (Methyl 3-amino-2-methylbenzoate → Diazonium Salt)

Issue 1: My reaction temperature spikes above 10°C during sodium nitrite addition.

  • Causality: The reaction between sodium nitrite and the acidic solution to form nitrous acid, and the subsequent reaction with the amine, is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A temperature spike can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and forming phenol byproducts, which significantly lowers the yield.

  • Troubleshooting & Scale-Up Solution:

    • Controlled Addition: Switch from adding solid NaNO₂ to a slow, subsurface addition of a pre-chilled aqueous solution of NaNO₂. This improves heat distribution and prevents localized "hot spots."

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity. For pilot-scale, a jacketed reactor with a powerful chiller is mandatory.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact downstream processing. A balance must be struck between thermal control and process efficiency.

Issue 2: Starch-iodide testing is negative, indicating incomplete diazotization.

  • Causality: This suggests an insufficient amount of nitrous acid. This could be due to an error in weighing the sodium nitrite, decomposition of the nitrite solution, or a competing reaction consuming the acid.

  • Troubleshooting & Scale-Up Solution:

    • Verify Reagents: Ensure the sodium nitrite is of good quality and the strong acid (e.g., HCl, H₂SO₄) is at the correct concentration.

    • Incremental Addition: Add a small, measured amount of additional NaNO₂ solution and re-test with starch-iodide paper. Repeat until a positive test is sustained for several minutes.

    • Maintain Acidity: The reaction requires a strongly acidic medium (pH 1-2) to generate the active electrophile, the nitrosonium ion (NO⁺)[9]. Ensure sufficient acid is present.

Part 2: The Iodination Stage (Diazonium Salt → this compound)

Issue 3: The yield is low, and I've isolated Methyl 3-hydroxy-2-methylbenzoate as a major byproduct.

  • Causality: The diazonium group can react with water (hydrolysis) to form a phenol, a common side reaction that is accelerated by higher temperatures[10].

  • Troubleshooting & Scale-Up Solution:

    • Order of Addition: Always add the cold diazonium salt solution slowly to the potassium iodide solution, not the other way around. This maintains a constant excess of the iodide nucleophile, favoring the desired reaction over hydrolysis[11].

    • Temperature Control: While some warming can drive the reaction to completion, the initial addition should be done at a controlled temperature (e.g., 5-10 °C) before allowing the mixture to warm to room temperature or slightly above.

    • Non-Aqueous Options: For particularly sensitive substrates, performing the reaction in a non-aqueous solvent system can minimize hydrolysis, although this adds complexity to the process[11].

Issue 4: A significant amount of dark, tar-like material forms during the reaction.

  • Causality: The formation of tar often points to radical side reactions. The decomposition of diazonium salts can proceed via a radical mechanism, leading to polymerization and the formation of biaryl compounds[4]. Azo coupling, where the diazonium salt acts as an electrophile and attacks an unreacted aromatic ring, can also contribute to colored, high-molecular-weight byproducts[11].

  • Troubleshooting & Scale-Up Solution:

    • Maintain Low Temperature: As with hydrolysis, keeping the temperature low minimizes unwanted radical decomposition pathways.

    • Ensure Sufficient Acidity: A sufficiently acidic environment protonates the starting amine, deactivating the ring towards electrophilic attack by the diazonium cation and thus preventing azo coupling.

    • Degas Solvents: While not always necessary, using degassed solvents can sometimes reduce side reactions initiated by dissolved oxygen.

Part 3: Work-Up and Purification

Issue 5: My final product is contaminated with a pink or brown color.

  • Causality: This coloration is almost always due to the presence of residual iodine (I₂). Iodine can form if the iodide ions (I⁻) are oxidized during the reaction or work-up.

  • Troubleshooting & Scale-Up Solution:

    • Thiosulfate Wash: During the aqueous work-up, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate is a reducing agent that converts colored I₂ into colorless I⁻ ions, which are then washed away in the aqueous phase.

    • Quenching: Ensure any excess nitrous acid from the diazotization step is quenched (e.g., with sulfamic acid or urea) before the iodination, as it can oxidize iodide to iodine.

Issue 6: I am having difficulty separating the product from the starting amine.

  • Causality: Incomplete reaction will leave unreacted Methyl 3-amino-2-methylbenzoate in the crude product.

  • Troubleshooting & Scale-Up Solution:

    • Acidic Wash: During the work-up, perform an extraction with dilute acid (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble salt and will be removed into the aqueous layer, while the neutral ester product remains in the organic layer.

Experimental Protocols & Data

Lab-Scale Protocol (Illustrative)

A detailed, step-by-step methodology for a representative lab-scale synthesis.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in 3M HCl (approx. 5-7 volumes).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water (approx. 2 volumes).

    • Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir for an additional 30 minutes at 0-5 °C.

    • Confirm the presence of excess nitrous acid with starch-iodide paper. Quench any excess with a small amount of sulfamic acid.

  • Iodination:

    • In a separate reactor, dissolve potassium iodide (1.2 eq) in water (approx. 3 volumes) and cool to 5-10 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution over 30-60 minutes, maintaining the temperature below 15 °C. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-Up & Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, a 10% sodium thiosulfate solution (until the organic layer is colorless), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Scale-Up Parameter Comparison
ParameterLab Scale (10 g Amine)Pilot Scale (1 kg Amine)Key Considerations for Scale-Up
Starting Amine 10.0 g1.0 kgEnsure consistent purity of raw material.
3M HCl ~60 mL~6.0 LUse of concentrated acid may be preferred to reduce volume.
Sodium Nitrite ~4.4 g~440 gPrepare a chilled aqueous solution for controlled addition.
NaNO₂ Addition Time 15-20 min1-2 hoursRate is dictated by the cooling system's ability to remove heat.
Potassium Iodide ~13.4 g~1.34 kgEnsure it is fully dissolved before adding the diazonium salt.
Diazonium Addition Time 30-60 min2-4 hoursControl the rate to manage N₂ gas evolution and temperature.
Reactor Type Round-bottom flaskGlass-lined or stainless steel jacketed reactorMaterial must be compatible with strong acids.
Cooling Method Ice-salt bathChiller unit with circulating fluidMust be robust and reliable.

Visualized Workflows

General Synthesis Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A Dissolve Amine in Acid B Cool to 0-5 °C A->B C Slow NaNO₂ Addition B->C D Diazonium Salt Solution (Use Immediately) C->D F Add Diazonium Salt to KI Solution D->F Transfer E Prepare aq. KI Solution E->F G Warm to RT (N₂ Evolution) F->G H Crude Product Mixture G->H I Extraction H->I J Na₂S₂O₃ Wash I->J K Drying & Concentration J->K L Final Product K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield Observed CheckDiazotization Was Diazotization Complete? (Starch-Iodide Test) Start->CheckDiazotization Incomplete Incomplete Diazotization CheckDiazotization->Incomplete No Complete Diazotization OK CheckDiazotization->Complete Yes Solution1 Action: Add more NaNO₂ and re-verify completion. Incomplete->Solution1 CheckTemp Was Temperature Controlled During Iodination? Complete->CheckTemp HighTemp High Temp (>20°C) CheckTemp->HighTemp No GoodTemp Temp Control OK CheckTemp->GoodTemp Yes Solution2 Action: Improve cooling. Add diazonium to KI. HighTemp->Solution2 AnalyzeByproducts Analyze Byproducts (TLC, GC-MS, NMR) GoodTemp->AnalyzeByproducts Phenol Phenol Byproduct Dominant AnalyzeByproducts->Phenol Azo Azo/Tar Byproducts AnalyzeByproducts->Azo Phenol->Solution2 Solution3 Action: Ensure sufficient acidity to prevent coupling. Azo->Solution3

Caption: Decision tree for troubleshooting low product yield.

References

  • Diazotization Reaction. (n.d.). Vertex AI Search.
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). Teva Pharmaceutical Industries.
  • Reactive Chemical Hazards of Diazonium Salts. (2015, August 6). ResearchGate.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.). ACS Publications.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). ACS Publications.
  • Diazonium Salts. (n.d.). CAMEO Chemicals - NOAA.
  • 3-Iodo-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022, November 11). Reddit.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Process for producing 5-iodo-2-methylbenzoic acid. (n.d.). Google Patents.
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction? (2015, August 11). Chemistry Stack Exchange.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, May 27). Scirp.org.

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Validation & Comparative

The Definitive Guide to the Structural Elucidation of Methyl 3-iodo-2-methylbenzoate: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of progress. Methyl 3-iodo-2-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules. Its precise characterization is not merely an academic exercise but a critical step in ensuring the integrity of a synthetic pathway and the purity of the final product.

This guide provides an in-depth analysis of the structural elucidation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of both ¹H and ¹³C NMR analysis, offering a detailed, predictive interpretation grounded in established principles of chemical shifts and spin-spin coupling. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, providing a holistic perspective for the modern researcher.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide a detailed map of the carbon and hydrogen framework of a molecule. For a molecule like this compound, NMR allows us to not only confirm the presence of the key functional groups but also to definitively establish the substitution pattern on the aromatic ring, a task that can be challenging for other techniques.

Predicted ¹H NMR Analysis of this compound

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) is expected to exhibit four distinct signals. The rationale behind these predictions is based on the electronic environment of each unique proton in the molecule.

  • Aromatic Protons (H4, H5, H6): The three protons on the benzene ring are chemically non-equivalent and will give rise to separate signals. Their chemical shifts are influenced by the electron-withdrawing nature of the ester group and the iodine atom, as well as the electron-donating methyl group. Aromatic protons typically resonate in the range of 6.5-8.5 ppm[1].

    • H6: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing furthest downfield. It is expected to be a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H4 (meta coupling, J ≈ 1-2 Hz).

    • H4: This proton is ortho to the iodine atom and will also be significantly deshielded. It is expected to be a doublet of doublets due to coupling with H5 (ortho coupling, J ≈ 7-8 Hz) and H6 (meta coupling, J ≈ 1-2 Hz).

    • H5: This proton is situated between two other protons and will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar) due to ortho coupling with both H4 and H6 (J ≈ 7-8 Hz).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. Their chemical shift is typically in the range of 3.5-4.0 ppm.

  • Aromatic Methyl Protons (-CH₃): The three protons of the methyl group attached to the benzene ring are also equivalent and will appear as a singlet. Benzylic protons generally resonate in the 2.0-3.0 ppm range[1][2].

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~ 7.8 - 8.0dd1HH6J ≈ 7.5, 1.5
~ 7.4 - 7.6dd1HH4J ≈ 7.5, 1.5
~ 7.1 - 7.3t1HH5J ≈ 7.5
~ 3.9s3H-OCH₃-
~ 2.5s3HAr-CH₃-
Predicted ¹³C NMR Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • Aromatic Carbons (C1-C6): The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the iodine (C3) will be significantly shielded due to the "heavy atom effect" of iodine. The carbons attached to the other substituents (C1 and C2) and the unsubstituted aromatic carbons (C4, C5, C6) will have shifts influenced by the electronic effects of the substituents. Aromatic carbons generally resonate between 120-150 ppm[3].

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear in the typical range for such carbons, around 50-55 ppm.

  • Aromatic Methyl Carbon (-CH₃): The benzylic methyl carbon will be the most shielded carbon, appearing upfield at around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 166C=O
~ 140C2
~ 138C6
~ 135C1
~ 130C4
~ 128C5
~ 94C3
~ 52-OCH₃
~ 23Ar-CH₃

A Comparative Look at Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare NMR with Mass Spectrometry and Infrared Spectroscopy for the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

  • Strengths:

    • High Sensitivity: MS is extremely sensitive, requiring only very small amounts of sample.

    • Molecular Weight Determination: It provides the exact molecular weight of the compound, which is crucial for confirming the molecular formula.

    • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments would likely include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). The presence of iodine would be indicated by its characteristic isotopic pattern if high-resolution MS is used, although iodine is monoisotopic.

  • Weaknesses:

    • Isomer Differentiation: MS alone often cannot distinguish between isomers. For example, it would be difficult to differentiate this compound from other isomers like Methyl 4-iodo-2-methylbenzoate based solely on the mass spectrum.

    • Lack of Connectivity Information: MS does not directly provide information about the connectivity of atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds in a molecule and is particularly useful for identifying the presence of specific functional groups.

  • Strengths:

    • Functional Group Identification: IR is excellent for quickly confirming the presence of key functional groups. For this compound, strong absorptions would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the C-O stretches (around 1100-1300 cm⁻¹)[4]. Aromatic C-H and C=C stretching vibrations would also be present[2][5].

    • Speed and Simplicity: IR analysis is typically very fast and requires minimal sample preparation.

  • Weaknesses:

    • Limited Structural Detail: IR provides limited information about the overall carbon-hydrogen framework of the molecule.

    • Inability to Determine Substitution Patterns: It cannot be used to determine the specific substitution pattern on the aromatic ring.

Table 3: Comparison of Analytical Techniques for this compound

FeatureNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Detailed connectivity of atoms, stereochemistry, substitution patternsMolecular weight, molecular formula, fragmentation patternsPresence of functional groups
Strengths Unambiguous structure determination, isomer differentiationHigh sensitivity, precise molecular weightFast, simple, excellent for functional group identification
Weaknesses Lower sensitivity, requires more sample, more complex data analysisPoor for isomer differentiation, limited connectivity informationLimited structural detail, cannot determine substitution patterns
Application to Topic Essential for definitive structural confirmationConfirms molecular weight and formulaRapidly confirms the presence of the ester and aromatic ring

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial[6][7].

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial[4][7]. Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra[4].

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter[4][6].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity[8].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Report the chemical shifts to two decimal places for ¹H and one for ¹³C, along with multiplicities and coupling constants (in Hz) for ¹H signals[2][9].

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from initial sample handling to the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks integrate->assign confirm Final Structure Verified assign->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion: The Synergy of Analytical Techniques

In the rigorous environment of drug development and scientific research, reliance on a single analytical technique is often insufficient. While this guide champions NMR spectroscopy as the definitive tool for the structural elucidation of this compound, it also underscores the value of a multi-technique approach. The synergy of NMR, for its detailed structural mapping, with the high sensitivity and molecular weight confirmation of Mass Spectrometry, and the rapid functional group identification of Infrared Spectroscopy, provides a self-validating system of analysis. This integrated approach ensures the highest level of confidence in the identity and purity of a compound, which is paramount for the advancement of scientific discovery.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

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  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

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A Comprehensive Guide to the Mass Spectrometric Analysis of Methyl 3-iodo-2-methylbenzoate: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 3-iodo-2-methylbenzoate, a crucial intermediate in pharmaceutical and materials science research. We will explore its expected fragmentation patterns under electron ionization, present a validated experimental protocol for its analysis, and objectively compare mass spectrometry with other key analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for structural characterization.

Foundational Profile: this compound

Before delving into the analysis, it is essential to understand the fundamental physicochemical properties of the target analyte. These properties dictate the optimal analytical strategies.

PropertyValueSource
Chemical Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol [1]
CAS Number 52570-33-9[2]
Physical Form Liquid or Solid
Structure Chemical Structure of this compound

Mass Spectrometry for Structural Elucidation: Core Principles

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a volatile, semi-small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the workhorse method.

Why Electron Ionization (EI)?

EI is a hard ionization technique where high-energy electrons bombard the molecule, causing it to lose an electron and form a positive ion known as the molecular ion (M⁺·).[4] This process imparts significant internal energy, leading to predictable bond cleavages and the formation of smaller, charged fragments.[4][5] The resulting fragmentation pattern is a highly specific "fingerprint" that provides rich structural information, which is often more valuable for initial identification than the molecular ion alone.[6]

Predicted Fragmentation Pathway of this compound

The structural features of this compound—an aromatic ring, an ester, a methyl group, and a halogen—give rise to several predictable fragmentation pathways. The stability of the resulting carbocations is a primary driver for these cleavages.[7]

Predicted m/zIon Structure/FormulaNeutral LossMechanistic Rationale
276[C₉H₉IO₂]⁺·-Molecular Ion (M⁺·) : The intact molecule with one electron removed. Aromatic systems often produce a relatively stable molecular ion.[8]
245[C₈H₆IO]⁺·OCH₃ (31 Da)α-Cleavage : The most common fragmentation for methyl esters is the loss of the methoxy radical, forming a stable acylium ion.[8] This is often the base peak.
261[C₈H₆IO₂]⁺·CH₃ (15 Da)Loss of Methyl Radical : Loss of the methyl group from the aromatic ring.
149[C₉H₉O₂]⁺·I (127 Da)Halogen Loss : Cleavage of the C-I bond results in the loss of an iodine radical, yielding the methyl 2-methylbenzoate cation.
118[C₈H₆O]⁺·I, COSequential Loss : Loss of an iodine radical followed by the loss of carbon monoxide (CO) from the acylium ion.
Visualization of the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

G M This compound (M+) m/z = 276 F245 [M - OCH3]+ m/z = 245 M->F245 - ·OCH3 F149 [M - I]+ m/z = 149 M->F149 - ·I F261 [M - CH3]+ m/z = 261 M->F261 - ·CH3 F118 [M - I - CO]+ m/z = 118 F149->F118 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of this compound. The inclusion of a solvent blank and a known standard ensures system cleanliness and confirms retention time and fragmentation.

A. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane (DCM).

  • Create a working standard by diluting the stock solution 1:100 in DCM to a final concentration of 10 µg/mL.

  • Prepare a solvent blank using only DCM.

B. Instrumentation: Gas Chromatograph (GC)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

C. Instrumentation: Mass Spectrometer (MS)

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Range: 50-350 amu.

  • Scan Rate: 2 scans/second.

D. Analysis Sequence

  • Inject the solvent blank (DCM) to verify system cleanliness and identify background peaks.

  • Inject the 10 µg/mL working standard to determine the retention time and confirm the mass spectrum.

  • Inject the unknown sample.

E. Data Analysis

  • Extract the total ion chromatogram (TIC).

  • Identify the peak corresponding to the retention time of the standard.

  • Obtain the background-subtracted mass spectrum for the identified peak.

  • Compare the experimental spectrum with the predicted fragmentation pattern and library spectra (if available) for confirmation.

A Comparative Guide to Analytical Techniques

While MS is exceptionally powerful, a comprehensive characterization often relies on a multi-technique approach.[9] No single technique provides all the necessary information, and understanding their comparative strengths is crucial for efficient workflow design.

TechniqueInformation ProvidedSensitivitySample RequirementDestructive?
Mass Spectrometry (MS) Molecular weight and formula (HRMS), structural information from fragmentation patterns.[5]High (pg - ng)LowYes
NMR Spectroscopy Definitive atom connectivity and 3D structure. The gold standard for unambiguous identification.Low (mg)HighNo
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O).[10]Medium (µg - mg)LowNo
Chromatography (GC/LC) Separation of mixtures, retention time for identification against a standard.[11]High (pg - ng)LowNo (but often coupled with a destructive detector)

Key Takeaways:

  • For Identification: MS provides the fastest and most sensitive method for confirming molecular weight and obtaining structural clues.[12]

  • For Unambiguous Structure: NMR is indispensable for determining the exact isomeric structure (e.g., distinguishing this compound from Methyl 4-iodo-3-methylbenzoate).

  • For Functional Group Confirmation: IR is a quick and simple way to verify the presence of the ester functionality.

An Integrated Analytical Workflow for Unambiguous Identification

In a drug development or quality control setting, relying on a single data point is insufficient. A robust, integrated workflow leverages the strengths of multiple techniques to build an irrefutable case for a compound's identity and purity.

G cluster_0 Initial Screening cluster_1 Definitive Confirmation cluster_2 Final Report GCMS GC-MS Analysis NMR 1H and 13C NMR GCMS->NMR IR FTIR Analysis IR->NMR Cross-Validation Report Confirmed Structure & Purity Assessment NMR->Report Unambiguous Structure Sample Unknown Sample Sample->GCMS Purity, MW, Fragment Fingerprint Sample->IR Functional Groups (C=O Confirmed)

Caption: Integrated workflow for the comprehensive characterization of a synthetic intermediate.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, offers a highly sensitive and structurally informative method for its identification. The predictable fragmentation pattern, dominated by the loss of the methoxy radical to form an acylium ion at m/z 245, serves as a reliable diagnostic fingerprint. However, for complete and unambiguous structural elucidation, especially in regulated environments, mass spectrometry should be employed as part of an integrated analytical strategy that includes NMR and IR spectroscopy. This multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required by researchers and drug development professionals.

References

  • Reddit. (2021). Alternative to Mass Spec?. r/chemistry. [Link]

  • Bartmess, J. E., & Plank, T. L. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry. [Link]

  • Sauer, J. S., et al. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. PubMed Central. [Link]

  • Bartmess, J. E., & Plank, T. L. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. ResearchGate. [Link]

  • ResearchGate. (n.d.). The ortho-effect in ionized (2-methylphenyl)methyl benzoate. [Link]

  • Kato, S., & Grabowski, J. J. (2001). Reactions of O−. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Journal of the American Society for Mass Spectrometry. [Link]

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  • ResearchGate. (2019). What is the alternative to identify my compound besides using lc-ms/ms?. [Link]

  • van der Maas, L. G., et al. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. National Institutes of Health. [Link]

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  • Reddit. (2024). What is the MS technology that is most suitable for structural elucidation.... r/massspectrometry. [Link]

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  • da Silva, A. F., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. [Link]

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comparing Methyl 3-iodo-2-methylbenzoate with other iodo-isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 3-iodo-2-methylbenzoate and Its Positional Isomers in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted aryl iodides are foundational intermediates, prized for their high reactivity in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of this compound and its key positional isomers. We will dissect how the subtle shift in substituent positions profoundly impacts steric hindrance, electronic properties, and, consequently, reactivity in cornerstone C-C bond-forming reactions.

Molecular Overview: The Isomers in Focus

The isomers under consideration are all derivatives of methyl benzoate, featuring one iodo and one methyl substituent. The specific placement of these groups relative to each other and to the methyl ester functionality is the central variable influencing their chemical behavior.

  • This compound (The Target Compound)

  • Methyl 2-iodo-3-methylbenzoate

  • Methyl 5-iodo-2-methylbenzoate

  • Methyl 3-iodo-4-methylbenzoate

These isomers, while sharing the same molecular formula (C9H9IO2) and weight (276.07 g/mol ), exhibit distinct properties that make them uniquely suited for different synthetic strategies.[1][2][3]

Comparative Analysis of Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount. While comprehensive experimental data for every isomer is dispersed, we can compile known properties and predict trends based on established principles of spectroscopy.

PropertyThis compoundMethyl 2-iodo-3-methylbenzoateMethyl 5-iodo-2-methylbenzoateMethyl 3-iodo-4-methylbenzoate
CAS Number 52570-33-9[1]103441-60-7[3]54811-38-0 (for the acid)[4]90347-66-3[2]
Molecular Weight 276.07 g/mol [1]276.07 g/mol [3]276.07 g/mol 276.07 g/mol [2]
Physical Form Liquid or Solid[1]Not specifiedSolid (for the acid)[4]Not specified
¹H NMR (Predicted) Aromatic protons show complex splitting. The two methyl singlets are distinct.Aromatic protons are distinct. The two methyl singlets are distinct.Aromatic protons show simpler splitting patterns due to less adjacent substitution.Aromatic protons show distinct splitting. The two methyl singlets are distinct.
¹³C NMR (Predicted) Quaternary carbons for C-I and C-COOCH3 are key identifiers.The chemical shift of the carbon bearing the iodine (C-I) is significantly influenced by ortho methyl group.The C-I signal is a key diagnostic peak.The C-I signal is a key diagnostic peak.

Note: Detailed, side-by-side experimental NMR data is not available in the public domain and is often generated in-house. Predictions are based on standard chemical shift values and substituent effects.[5][6]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of these isomers is most evident in their performance in cross-coupling reactions. The reactivity of an aryl iodide in the catalytic cycle is primarily governed by the initial, often rate-determining, oxidative addition step to a Palladium(0) complex.[7][8] The efficiency of this step is highly sensitive to both electronic effects and steric hindrance around the C-I bond.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki, Heck, and Sonogashira reactions, while differing in their coupling partners, generally follow a similar catalytic cycle involving a Pd(0)/Pd(II) interchange.[9][10][11]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation (Suzuki) or Carbopalladation (Heck) or Cu-Alkyne Coupling (Sonogashira) Reduct Ar-R Trans->Reduct Reductive Elimination Reduct->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Dissecting Steric and Electronic Effects

The arrangement of the methyl and methyl ester groups creates unique steric and electronic environments for the C-I bond in each isomer.

  • This compound: The methyl group at the 2-position (ortho to the ester, meta to the iodine) introduces moderate steric bulk. The iodine at the 3-position is sterically accessible, making it a reactive substrate.

  • Methyl 2-iodo-3-methylbenzoate: Here, the iodine is in the 2-position, ortho to the bulky methyl ester group. This creates significant steric hindrance, which can impede the approach of the bulky Pd(0) catalyst. This isomer is expected to be the least reactive among the group.

  • Methyl 5-iodo-2-methylbenzoate: The iodine at the 5-position is para to the methyl group and meta to the ester. This position is sterically unhindered, and the electronic influence of the substituents is less direct. It is expected to be highly reactive.

  • Methyl 3-iodo-4-methylbenzoate: The iodine at the 3-position is ortho to the methyl group at C4. This ortho-methyl group introduces significant steric hindrance, likely reducing the rate of oxidative addition compared to isomers where the iodine is less crowded.

Comparative Performance Data (Illustrative)

While direct comparative studies are scarce, we can project the relative performance based on established chemical principles. The following table provides an illustrative comparison of expected yields under standardized conditions for a Suzuki-Miyaura coupling with phenylboronic acid.

IsomerKey Structural FeatureExpected Relative ReactivityIllustrative Yield (%)Rationale
Methyl 5-iodo-2-methylbenzoate Iodine is sterically unhinderedVery High90-98%Minimal steric hindrance allows for rapid oxidative addition.
This compound Iodine is sterically accessibleHigh85-95%The ortho-methyl group is distant from the C-I bond, exerting minimal steric impact.
Methyl 3-iodo-4-methylbenzoate Iodine is ortho to a methyl groupModerate60-75%The ortho-methyl group provides significant steric shielding of the C-I bond.[12]
Methyl 2-iodo-3-methylbenzoate Iodine is ortho to the ester groupLow< 40%Severe steric hindrance from the adjacent bulky ester group drastically slows the rate-determining step.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To provide a practical, self-validating framework, the following is a detailed protocol for the Suzuki-Miyaura coupling of an iodo-methylbenzoate isomer. This protocol is a robust starting point that can be optimized for specific substrates.[13]

Materials and Equipment
  • Substrate: Methyl iodo-methylbenzoate isomer (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Toluene/Ethanol/Water mixture (4:1:1, 10 mL)

  • Equipment: Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), standard work-up and purification glassware.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv.), followed by the degassed solvent mixture.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-90 °C in an oil bath. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure biaryl product.

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications and Strategic Selection

The choice of isomer is a strategic one in multi-step synthesis.

  • For Rapid Diversification: A highly reactive isomer like Methyl 5-iodo-2-methylbenzoate is ideal when the goal is to quickly generate a library of compounds via various cross-coupling reactions.[14][15]

  • For Orthogonal Synthesis: A less reactive isomer, such as Methyl 2-iodo-3-methylbenzoate , might be chosen in a molecule that contains other, more reactive handles (e.g., a bromide or triflate). This allows for selective reaction at the more labile site while preserving the iodo-substituted position for a later transformation under more forcing conditions.

  • For Specific Scaffolds: The substitution pattern is often dictated by the final target molecule, particularly in the synthesis of pharmaceuticals and agrochemicals where precise atom placement is key to biological activity.[4]

Conclusion

While seemingly minor, the positional isomerism of iodo- and methyl- groups on the methyl benzoate scaffold has profound consequences for chemical reactivity. The interplay between steric hindrance and electronic effects governs the efficiency of these valuable building blocks in palladium-catalyzed cross-coupling reactions. This compound represents a versatile and reactive substrate due to its relatively unhindered iodine atom. However, understanding the graded reactivity across the full isomeric series—from the highly accessible iodine of Methyl 5-iodo-2-methylbenzoate to the sterically shielded iodine of Methyl 2-iodo-3-methylbenzoate —empowers chemists to make more strategic and informed decisions in the design and execution of complex synthetic routes.

References

  • PubChem. Methyl 3-iodo-4-methylbenzoate. National Institutes of Health. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubChem. Methyl 3-iodo-2-methylbutanoate. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

  • Wychem. This compound. [Link]

  • ResearchGate. Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]

  • ResearchGate. Catalytic results for the Heck reaction between iodobenzene and methyl acrylate. [Link]

  • PubChem. Methyl 2-iodo-3-methylbenzoate. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • ResearchGate. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts. [Link]

  • Royal Society of Chemistry. Photoinduced inverse Sonogashira coupling reaction. [Link]

  • SpectraBase. Methyl 3-amino-4-iodo-benzoate. [Link]

  • National Institutes of Health. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]

  • PubMed. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [Link]

Sources

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of Methyl 3-iodo-2-methylbenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of starting material is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. For drug development professionals and researchers engaged in the synthesis of complex molecules, halobenzoates are indispensable building blocks. Among these, the reactivity of the halogen substituent is a paramount consideration. This guide provides an in-depth, data-supported comparison of Methyl 3-iodo-2-methylbenzoate against its bromo, chloro, and fluoro analogs, offering a clear perspective on its performance in key cross-coupling and nucleophilic substitution reactions.

The Decisive Role of the Carbon-Halogen Bond: A Fundamental Overview

The reactivity of aryl halides in a vast number of transformations is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern C-C, C-N, and C-O bond formation, the universally accepted trend in reactivity is:

I > Br > Cl >> F

This trend is a direct consequence of the decreasing C-X bond strength down the group. The weaker carbon-iodine bond is more susceptible to cleavage during the crucial oxidative addition step in the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often inverted:

F > Cl > Br > I

Here, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. A more electronegative halogen, like fluorine, polarizes the C-X bond to a greater extent, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

This guide will now delve into a comparative analysis of this compound and its halogen counterparts in four of the most pivotal transformations in the synthetic chemist's toolbox.

Palladium-Catalyzed Cross-Coupling Reactions: The Superiority of the Iodo-Substituent

The presence of both a methyl group ortho to the halogen and a meta-ester group introduces significant steric and electronic factors that influence reactivity. The ortho-methyl group can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction. However, the superior reactivity of the C-I bond often overcomes this impediment.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron compound, is a testament to the enhanced reactivity of aryl iodides. While direct comparative studies on all four methyl 3-halo-2-methylbenzoates are scarce, data from analogous systems consistently demonstrate that iodo-substrates react more readily and under milder conditions than their bromo- and chloro-analogs.

Table 1: Representative Comparison of Aryl Iodide and Aryl Bromide Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound (Expected)Methyl 3-bromo-2-methylbenzoate (Expected)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Milder (e.g., 60-80 °C)Higher (e.g., 80-110 °C)
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)
Typical Yield High to ExcellentModerate to High

This data is illustrative of general trends observed in Suzuki-Miyaura couplings of sterically hindered aryl halides.

The practical implication for a researcher is a more efficient and energy-saving synthesis when starting with this compound. The chloro- and fluoro-analogs are generally considered unreactive under standard Suzuki conditions and require specialized, highly active catalyst systems.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous toluene and degassed water (typically in a 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: The Impact of Halogen on Olefin Arylation

The Heck reaction, coupling an aryl halide with an alkene, is another area where the C-I bond's lability is advantageous. The oxidative addition of the aryl iodide to the palladium(0) catalyst is significantly faster than for other halides, which is often the rate-determining step.

For a substrate like this compound, the steric hindrance from the ortho-methyl group can be a challenge. However, the high reactivity of the iodide often allows for successful coupling where the corresponding bromide or chloride would be sluggish or unreactive.

Table 2: Expected Performance in the Heck Reaction

Aryl HalideCatalyst SystemTemperatureReaction TimeYield
This compound Pd(OAc)₂ / PPh₃80-100 °C4-8 hGood
Methyl 3-bromo-2-methylbenzoate Pd(OAc)₂ / P(o-tol)₃100-120 °C12-24 hModerate
Methyl 3-chloro-2-methylbenzoate Specialized Pd/NHC catalyst>120 °C24-48 hLow to Moderate

Data is a qualitative representation based on general principles of Heck reaction reactivity.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. While the choice of ligand is crucial for this transformation, the reactivity of the aryl halide remains a key factor. Aryl iodides are generally excellent substrates, although in some specific cases, catalyst inhibition by the iodide anion can be a concern. However, with modern catalyst systems, this is often overcome.

The ortho-methyl group in this compound can present a steric challenge, but the high reactivity of the C-I bond typically ensures efficient coupling with a variety of primary and secondary amines. In contrast, the bromo- and especially the chloro-analogs would require more specialized and often more expensive and air-sensitive ligands and harsher conditions to achieve comparable results.

Sonogashira Coupling: The Gateway to Arylalkynes

The Sonogashira coupling, which joins an aryl halide with a terminal alkyne, is particularly sensitive to the identity of the halogen. Aryl iodides are the substrates of choice, often reacting at room temperature, while aryl bromides typically require heating.

For a sterically encumbered substrate like this compound, the ability to perform the reaction under milder conditions is a significant advantage, as it can minimize side reactions and decomposition of sensitive substrates.

Table 3: Representative Conditions for Sonogashira Coupling

Aryl HalideCatalyst SystemTemperatureTypical Yield
This compound Pd(PPh₃)₂Cl₂ / CuIRoom Temp to 50 °CHigh
Methyl 3-bromo-2-methylbenzoate Pd(PPh₃)₂Cl₂ / CuI60-80 °CModerate to High
Methyl 3-chloro-2-methylbenzoate Requires specialized catalystsHigh temperaturesGenerally low yields

Data is generalized from typical observations in Sonogashira couplings.

Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm

In SNAr reactions, the tables are often turned. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, and the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the reaction.

Therefore, for a hypothetical SNAr reaction on the methyl 3-halo-2-methylbenzoate series (assuming the presence of a strongly electron-withdrawing group to activate the ring), the expected order of reactivity would be:

Fluoro > Chloro > Bromo > Iodo

However, it is important to note that for SNAr to occur, the aromatic ring must be activated by potent electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. The meta-ester group in the title compound provides only moderate activation.

The Verdict: The Strategic Advantage of this compound

For palladium-catalyzed cross-coupling reactions, the evidence overwhelmingly supports the superior reactivity of this compound compared to its bromo, chloro, and fluoro analogs. This enhanced reactivity translates to several practical advantages for the synthetic chemist:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times lead to energy savings and can be crucial for the stability of complex, sensitive molecules.

  • Higher Yields: More efficient conversion to the desired product often results in higher isolated yields.

  • Broader Substrate Scope: The higher reactivity of the iodo-compound can enable couplings with challenging or less reactive partners where other halides might fail.

  • Catalyst Efficiency: Lower catalyst loadings can be employed, reducing costs and simplifying purification.

While the fluoro- and chloro-analogs may be preferable for SNAr reactions, the vast majority of modern synthetic transformations for constructing complex molecular frameworks rely on cross-coupling chemistry. In this arena, this compound stands out as the more versatile and efficient building block, empowering researchers and drug development professionals to access their target molecules with greater ease and efficacy.

Visualizing the Catalytic Cycle and Decision-Making Process

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Halogen_Selection_Workflow start Select Halobenzoate for Synthesis reaction_type Desired Reaction Type? start->reaction_type cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) reaction_type->cross_coupling Cross-Coupling snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr reactivity_order_cc Reactivity Order: I > Br > Cl > F cross_coupling->reactivity_order_cc reactivity_order_snar Reactivity Order: F > Cl > Br > I snar->reactivity_order_snar select_iodo Choose this compound for higher efficiency and milder conditions. reactivity_order_cc->select_iodo select_fluoro_chloro Choose Fluoro or Chloro analog (if ring is sufficiently activated). reactivity_order_snar->select_fluoro_chloro

Caption: A decision workflow for selecting the appropriate halobenzoate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

A Comparative Guide to the Analytical Characterization of Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Multi-faceted Analysis

No single analytical technique can provide a complete picture of a chemical entity. A comprehensive approach, employing a suite of orthogonal methods, is essential for unambiguous structure elucidation and purity assessment. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (High-Performance Liquid Chromatography - HPLC, and Gas Chromatography - GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for the characterization of Methyl 3-iodo-2-methylbenzoate.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the benzene ring. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing properties for non-polar to moderately polar organic compounds and its single, well-defined solvent peak.

Predicted ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet1HAromatic H (ortho to ester)
~ 7.2 - 7.4Triplet1HAromatic H
~ 7.0 - 7.2Doublet1HAromatic H
~ 3.9Singlet3HO-CH₃ (ester)
~ 2.5Singlet3HAr-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate all signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering complementary information to ¹H NMR. A proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon.

Predicted ¹³C NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)Assignment
~ 166C=O (ester)
~ 140Aromatic C-I
~ 138Aromatic C-CH₃
~ 135Aromatic C-H
~ 130Aromatic C-H
~ 128Aromatic C-H
~ 95Aromatic C (ipso to Iodo)
~ 52O-CH₃ (ester)
~ 23Ar-CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL CDCl3 with TMS H1_acq ¹H NMR Acquisition (400 MHz) prep->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition (100 MHz) prep->C13_acq Transfer to NMR tube proc Fourier Transform, Phase & Baseline Correction H1_acq->proc C13_acq->proc calib Chemical Shift Calibration (TMS or Solvent) proc->calib integ Integration & Peak Picking calib->integ structure Structure Elucidation integ->structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides a reproducible fragmentation pattern, often referred to as a chemical fingerprint. The molecular ion (M⁺) peak will confirm the molecular weight, and the fragmentation pattern will be characteristic of the substituted methyl benzoate structure.

Predicted Mass Spectrum of this compound:

The molecular weight of this compound (C₉H₉IO₂) is 276.07 g/mol . We expect to see a molecular ion peak at m/z = 276. Key fragmentation pathways for substituted methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). For ortho-substituted analogs, a characteristic loss of methanol can sometimes be observed.

m/zPredicted Fragment
276[M]⁺ (Molecular Ion)
245[M - OCH₃]⁺
217[M - COOCH₃]⁺
149[M - I]⁺
127[I]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (based on similar compounds[1]):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_anal Data Analysis prep Prepare dilute solution (~1 mg/mL) in a volatile solvent gc GC Separation prep->gc Inject into GC ms MS Detection (EI) gc->ms Eluted components spectrum Obtain Mass Spectrum ms->spectrum mol_ion Identify Molecular Ion Peak spectrum->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag confirm Confirm Structure frag->confirm

Caption: Workflow for GC-MS analysis of this compound.

Chromatographic Methods: Assessing Purity and Quantifying Impurities

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: Reversed-phase HPLC with a C18 column is a versatile and widely used method for the analysis of moderately polar to non-polar organic compounds. A mobile phase consisting of a mixture of acetonitrile and water provides good separation for many aromatic compounds. UV detection is suitable as the benzene ring and carbonyl group are strong chromophores.

Experimental Protocol: HPLC (based on a method for a similar compound[1])

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Causality Behind Experimental Choices: GC is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar column like a DB-5 is a good starting point for the separation of isomers and related impurities. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane.

Comparison of Analytical Methods

Analytical MethodInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and chemical environment.Unambiguous structure elucidation.Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides a chemical fingerprint.Isomers may have similar mass spectra; does not provide detailed connectivity.
HPLC Purity assessment, quantification of impurities.High resolution for non-volatile compounds; quantitative.May not be suitable for highly volatile compounds.
GC Purity assessment, separation of volatile impurities.High efficiency for volatile compounds; compatible with MS.Not suitable for non-volatile or thermally labile compounds.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy is paramount for definitive structural confirmation, while mass spectrometry provides crucial molecular weight information and a characteristic fragmentation pattern. Chromatographic methods, such as HPLC and GC, are indispensable for establishing the purity profile of the compound. By employing these methods in a complementary fashion, researchers can ensure the quality and integrity of this important synthetic intermediate, thereby contributing to the reliability and success of their research and development endeavors.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-iodo-, methyl ester. [Link]

Sources

spectroscopic comparison of Methyl 3-iodo-2-methylbenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth comparative analysis of the spectroscopic properties of various positional isomers of methyl iodo-methylbenzoate, offering insights into how subtle changes in substituent placement on the benzene ring profoundly influence their spectral signatures.

Introduction: The Importance of Isomeric Purity in Drug Development

Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to distinguish between these isomers is a critical aspect of pharmaceutical development and quality control. Spectroscopic methods provide a powerful and non-destructive means to elucidate the precise substitution pattern of aromatic compounds. In this guide, we will explore the ¹H NMR, ¹³C NMR, IR, and MS data for several isomers of methyl iodo-methylbenzoate to illustrate the principles of spectroscopic structure elucidation.

Experimental Methodologies

The data presented in this guide were obtained using standard high-resolution spectroscopic techniques. Below are generalized protocols for acquiring the types of spectra discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

  • Data Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Comparison of Methyl Iodo-methylbenzoate Isomers

The following sections detail the spectroscopic features of several isomers of methyl iodo-methylbenzoate, highlighting the key differences that arise from the varied substitution patterns.

Molecular Structures

Figure 1. Structures of the Compared Isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly sensitive to the electronic environment of the protons in a molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons provide a detailed map of the substitution pattern.

Table 1: Comparative ¹H NMR Data (Aromatic Region) of Methyl Iodo-methylbenzoate Isomers

CompoundProtonChemical Shift (ppm)MultiplicityJ (Hz)
Methyl 3-nitrobenzoate H-28.76s
H-4, H-68.28-8.37m
H-57.50-7.65m
Methyl 3-chlorobenzoate H-27.97s
H-67.90d7.6
H-47.45-7.48m
H-57.30-7.38m
Methyl 4-methylbenzoate H-2, H-67.94d8.2
H-3, H-57.24d8.0

Analysis:

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing or electron-donating nature of the substituents. The iodine atom is weakly deactivating, while the methyl group is weakly activating. The ester group is deactivating.

  • Deshielding Effects: Protons ortho and para to the electron-withdrawing ester and iodo groups will be shifted downfield (to higher ppm values).

  • Shielding Effects: The electron-donating methyl group will cause upfield shifts (to lower ppm values) for ortho and para protons.

  • Spin-Spin Coupling: The coupling patterns (e.g., doublet, triplet, multiplet) and the magnitude of the coupling constants (J values) reveal the connectivity of the protons on the ring. Adjacent protons will split each other's signals.

G substituent Substituent (e.g., -I, -CH3, -COOCH3) electronic_environment Alters Local Electronic Environment substituent->electronic_environment chemical_shift Influences ¹H Chemical Shift electronic_environment->chemical_shift proton_connectivity Adjacent Protons spin_spin_coupling Results in Spin-Spin Coupling proton_connectivity->spin_spin_coupling splitting_pattern Determines Signal Splitting Pattern spin_spin_coupling->splitting_pattern

Figure 2. Factors Influencing ¹H NMR Spectra of Substituted Benzenes.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Table 2: Comparative ¹³C NMR Data of Methyl Iodo-methylbenzoate Isomers and Related Compounds

CompoundCarbonyl C (C=O)Aromatic CarbonsOCH₃CH₃
Methyl 3-nitrobenzoate 164.7124.3, 127.2, 129.5, 131.7, 135.1, 148.152.6-
Methyl 3-chlorobenzoate 165.7127.6, 129.6, 131.8, 132.8, 134.352.3-
Methyl 4-methylbenzoate 167.1127.3, 129.0, 129.5, 143.451.821.5

Analysis:

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon in the ester group is typically found in the range of 165-175 ppm. Its exact position is influenced by the other substituents on the ring.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range of approximately 120-150 ppm. Carbons directly attached to electronegative substituents (like iodine or the ester group) are generally shifted downfield. The carbon attached to the iodine atom (ipso-carbon) often shows a significantly lower chemical shift due to the heavy atom effect.

  • Methyl Carbons: The methyl group attached to the aromatic ring will have a chemical shift around 20-25 ppm, while the methoxy carbon of the ester group will appear around 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. Aromatic esters have several characteristic absorption bands.

Table 3: Key IR Absorption Bands for Aromatic Esters

VibrationWavenumber (cm⁻¹)Intensity
C=O Stretch1730 - 1715Strong
C-O Stretch1300 - 1250 and 1150 - 1100Strong
Aromatic C=C Stretch~1600, ~1475Medium to Weak
Aromatic C-H Stretch> 3000Medium to Weak
C-H Bending (Out-of-plane)900 - 690Strong

Analysis:

While all the isomers of methyl iodo-methylbenzoate will show the characteristic ester carbonyl (C=O) and C-O stretching bands, the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer. The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region is particularly diagnostic of the aromatic substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomers of methyl iodo-methylbenzoate, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₉H₉IO₂ (276.07 g/mol ).

Common Fragmentation Pathways for Methyl Benzoates:

  • Loss of the methoxy group (-OCH₃): This results in a fragment ion at [M-31]⁺.

  • Loss of the methoxycarbonyl group (-COOCH₃): This leads to a fragment at [M-59]⁺.

  • Presence of a peak at m/z 127: This corresponds to the iodine cation [I]⁺, which is a very characteristic indicator of an iodine-containing compound.

The relative abundances of the fragment ions will differ between the isomers due to the influence of the substituent positions on the stability of the resulting fragment ions.

Conclusion

The spectroscopic analysis of positional isomers like those of methyl iodo-methylbenzoate demonstrates the power of these techniques in modern chemical analysis. While the fundamental spectral features of the functional groups remain consistent, the precise chemical shifts, coupling constants, and fragmentation patterns provide a unique fingerprint for each isomer. This guide underscores the importance of a multi-technique approach to spectroscopic characterization for unambiguous structure elucidation, a critical requirement in the fields of chemical research and drug development.

References

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Methyl 3-iodo-2-methylbenzoate presents itself as a versatile and strategically functionalized starting material for the synthesis of a diverse array of compounds with potential therapeutic applications. The presence of an iodine atom at the 3-position, ortho to a methyl group and meta to a methyl ester, offers a reactive handle for various carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the potential biological activities of compounds derived from this scaffold, offering a comparative analysis against established therapeutic agents and detailing the experimental protocols required for their evaluation.

The Synthetic Versatility of this compound

The true potential of this compound as a foundational block in drug discovery lies in its amenability to palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Sonogashira, and Heck reactions allow for the introduction of a wide range of substituents at the 3-position, leading to the generation of diverse chemical libraries.

Proposed Synthetic Pathways

The following schemes illustrate the potential for diversification of the this compound core structure.

Scheme 1: Suzuki Coupling for the Synthesis of Biaryl Derivatives

Suzuki_Coupling start This compound product Methyl 3-aryl-2-methylbenzoate start->product Suzuki Coupling boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd(PPh3)4 Base (e.g., K2CO3) catalyst->product

Caption: Suzuki coupling reaction of this compound.

Scheme 2: Sonogashira Coupling for the Synthesis of Alkynyl Derivatives

Sonogashira_Coupling start This compound product Methyl 3-alkynyl-2-methylbenzoate start->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst PdCl2(PPh3)2, CuI Base (e.g., Et3N) catalyst->product

Caption: Sonogashira coupling reaction of this compound.

Scheme 3: Heck Coupling for the Synthesis of Alkenyl Derivatives

Heck_Coupling start This compound product Methyl 3-alkenyl-2-methylbenzoate start->product Heck Coupling alkene Alkene (R-CH=CH2) alkene->product catalyst Pd(OAc)2, P(o-tolyl)3 Base (e.g., Et3N) catalyst->product

Caption: Heck coupling reaction of this compound.

Comparative Biological Activity

While direct experimental data for a wide range of derivatives from this compound is emerging, we can infer potential biological activities based on structurally similar compounds reported in the literature. The introduction of different functionalities via the aforementioned synthetic routes can lead to compounds with anticancer, anti-inflammatory, or antimicrobial properties.

Anticancer Potential

The benzimidazole carbamate scaffold has shown significant promise as an anticancer agent by targeting tubulin polymerization. Although not directly synthesized from this compound, the potent activity of Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates highlights the potential of incorporating an iodinated benzoic acid moiety into heterocyclic systems.

Comparison with a Standard Anticancer Drug: Doxorubicin

Compound ClassTargetIC50 (MCF-7)IC50 (A549)Reference
Proposed Biaryl Derivatives Varies (e.g., kinases, tubulin)To be determinedTo be determinedN/A
Doxorubicin Topoisomerase II, DNA intercalation~2.5 µM> 20 µM[1]

IC50 values for Doxorubicin can vary depending on the specific experimental conditions and duration of treatment.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Plating: Seed adherent cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2][3]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway: Tubulin Polymerization and Depolymerization

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Tubulin Polymerization Inhibitors Tubulin Polymerization Inhibitors Polymerization Polymerization Tubulin Polymerization Inhibitors->Polymerization Inhibits

Caption: Simplified diagram of tubulin polymerization dynamics and the action of inhibitors.

Anti-inflammatory Potential

Compounds derived from benzoic acid are known to possess anti-inflammatory properties. The introduction of various aryl or heterocyclic moieties through Suzuki coupling could lead to novel inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) production.

Comparison with a Standard Anti-inflammatory Drug: Ibuprofen

Compound ClassTargetIC50 (COX-1)IC50 (COX-2)Reference
Proposed Biaryl Derivatives COX, iNOSTo be determinedTo be determinedN/A
Ibuprofen COX-1, COX-2~13 µM~370 µM[6][7]

IC50 values for Ibuprofen can vary based on the assay conditions.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[8][9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds or the standard drug (e.g., Ibuprofen) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation. Incubate for 24 hours.[10]

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.[8]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The reduction in nitrite concentration in the presence of the test compounds indicates anti-inflammatory activity.

Signaling Pathway: NF-κB Activation in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway leading to inflammation.

Antimicrobial Potential

The structural diversity achievable from this compound, particularly through the introduction of various heterocyclic and aromatic systems, opens avenues for the discovery of novel antimicrobial agents. These compounds could potentially target essential bacterial enzymes or disrupt cell membrane integrity.

Comparison with a Standard Antimicrobial Drug: Ciprofloxacin

Compound ClassTargetMIC (E. coli)MIC (S. aureus)Reference
Proposed Derivatives Varies (e.g., DNA gyrase, cell wall)To be determinedTo be determinedN/A
Ciprofloxacin DNA gyrase, Topoisomerase IV~0.016 µM~12.5 µM[11]

MIC values for Ciprofloxacin can vary depending on the bacterial strain and testing methodology.

Experimental Protocol: Agar Well Diffusion Assay

This is a widely used method for screening the antimicrobial activity of new compounds.

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[12][13]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[14][15]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Also, include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent alone).[6][14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]

Signaling Pathway: Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibitor Action Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA Negative Supercoiling DNA Gyrase DNA Gyrase Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones (e.g., Ciprofloxacin)->DNA Gyrase Inhibits

Sources

A Comparative Guide to Catalysts for Methyl 3-iodo-2-methylbenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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For Immediate Release

Cambridge, MA – December 31, 2025 – This publication provides a comprehensive comparative analysis of catalytic systems for the coupling of Methyl 3-iodo-2-methylbenzoate, a critical process in the synthesis of pharmaceuticals and complex organic molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform catalyst selection and process optimization.

Introduction: The Strategic Importance of Catalysis in Coupling this compound

This compound is a key building block in organic synthesis. Its effective coupling with various organic partners is a frequent necessity in the construction of novel molecular frameworks. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, selectivity, and overall yield. This guide delves into a comparative study of palladium, copper, and nickel-based catalysts, providing a detailed examination of their performance in the context of this specific substrate.

At a Glance: Comparative Performance of Catalytic Systems

Catalyst FamilyKey AdvantagesCommon Coupling ReactionsGeneral Reaction Conditions
Palladium High efficiency, broad functional group tolerance, well-understood mechanisms.[1][2]Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck.[1][3]Mild to moderate temperatures, variety of solvents and bases.
Copper Cost-effective, excellent for C-N, C-O, and C-S bond formation.[4][5]Ullmann Condensation, Goldberg Reaction.[6]Often requires higher temperatures and polar solvents.[6]
Nickel Unique reactivity, effective for sterically hindered substrates and C(sp³)-C(sp²) coupling.[7][8]Kumada Coupling, Suzuki-Miyaura, Buchwald-Hartwig.[9][10]Can operate under mild conditions, often requires specific ligands.

In-Depth Analysis of Catalytic Systems

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are renowned for their versatility and high catalytic activity in a vast array of cross-coupling reactions.[1][2] The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][11][12]

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling:

G A Reactants, Catalyst, Ligand & Base Loading B Solvent Addition & Degassing A->B C Heating to Reaction Temperature B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up & Purification D->E F Product Characterization E->F

References

A Researcher's Guide to the Synthesis of Methyl 3-iodo-2-methylbenzoate: A Comparative Analysis of Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and predictable production of key intermediates is paramount. Methyl 3-iodo-2-methylbenzoate, a versatile building block, is no exception. This guide provides an in-depth technical analysis of its synthesis, offering a critical comparison between the theoretical and expected experimental yields. By dissecting the nuances of the synthetic pathway, from the foundational principles to detailed experimental protocols, we aim to equip researchers with the insights necessary to optimize their synthetic strategies and navigate the practical challenges that influence reaction outcomes.

The Strategic Importance of this compound

This compound serves as a crucial precursor in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the iodo- and methyl-substituted benzene ring offers multiple points for further functionalization, making it a valuable scaffold in medicinal chemistry. Achieving a high-yield, reproducible synthesis is therefore a critical starting point for any research program that relies on this intermediate.

Unveiling the Synthetic Pathway: A Two-Step Approach

The most common and practical laboratory synthesis of this compound is a two-step process:

  • Electrophilic Iodination: The synthesis begins with the direct iodination of 2-methylbenzoic acid. This electrophilic aromatic substitution introduces the iodine atom onto the benzene ring.

  • Fischer Esterification: The resulting 3-iodo-2-methylbenzoic acid is then converted to its corresponding methyl ester via an acid-catalyzed esterification with methanol.

This guide will delve into the theoretical and practical aspects of each step, culminating in a comprehensive analysis of the overall yield.

Step 1: Iodination of 2-Methylbenzoic Acid

The introduction of an iodine atom to the aromatic ring of 2-methylbenzoic acid is a key transformation. A well-established method for this reaction involves the use of iodine in the presence of an oxidizing agent and a zeolite catalyst in a solution of acetic acid and acetic anhydride.

Theoretical Yield Calculation for 3-iodo-2-methylbenzoic acid

The balanced chemical equation for the primary reaction is:

C₈H₈O₂ (2-methylbenzoic acid) + I₂ → C₈H₇IO₂ (3-iodo-2-methylbenzoic acid) + HI

To calculate the theoretical yield, we must first identify the limiting reactant.

Table 1: Reactant Properties for Iodination

ReactantMolecular Weight ( g/mol )
2-methylbenzoic acid136.15
Iodine (I₂)253.81
3-iodo-2-methylbenzoic acid262.04

Example Calculation:

Assuming we start with 700 g of 2-methylbenzoic acid and 502 g of iodine:

  • Moles of 2-methylbenzoic acid: 700 g / 136.15 g/mol = 5.14 moles

  • Moles of Iodine (I₂): 502 g / 253.81 g/mol = 1.98 moles

According to the 1:1 stoichiometry of the primary reaction, iodine is the limiting reactant. Therefore, the theoretical maximum number of moles of 3-iodo-2-methylbenzoic acid that can be produced is 1.98 moles.

  • Theoretical Yield of 3-iodo-2-methylbenzoic acid: 1.98 moles * 262.04 g/mol = 518.84 g

Experimental Protocol for the Synthesis of 3-iodo-2-methylbenzoic acid

The following protocol is adapted from established literature procedures.[1]

Materials:

  • 2-methylbenzoic acid

  • Iodine

  • 70% aqueous iodic acid solution

  • H-β-form zeolite

  • Acetic acid

  • Acetic anhydride

  • 10% aqueous sodium thiosulfate solution

  • Water

Procedure:

  • In a 10-L reactor equipped with a reflux condenser, combine acetic acid (2,678 g), acetic anhydride (823 g), 2-methylbenzoic acid (700 g), iodine (502 g), a 70% aqueous iodic acid solution (299 g), and H-β-form zeolite (161 g).

  • Heat the mixture to reflux (approximately 122°C) and maintain for four hours.

  • After the reaction is complete, cool the mixture and remove the H-β-form zeolite by filtration.

  • To the filtrate, add a 10% aqueous sodium thiosulfate solution (200 g) and water (2,500 g).

  • Cool the mixture to 30°C to precipitate the product.

  • Collect the precipitated crystals by filtration and dry to obtain the product.

Experimental Yield and Side Products

In a typical experiment based on the quantities in the example calculation, the yield of the isomeric mixture of iodinated methylbenzoic acids is analyzed by HPLC. A representative result shows a 97.0% conversion of 2-methylbenzoic acid.[1] The major product is 5-iodo-2-methylbenzoic acid with a yield of 94.3%, while the desired 3-iodo-2-methylbenzoic acid is formed in a much lower yield of 0.7%.[1]

This stark difference between the desired product and the major isomer highlights a critical aspect of this synthesis: regioselectivity . The directing effects of the methyl and carboxylic acid groups on the aromatic ring favor the substitution at the 5-position.

Step 2: Fischer Esterification of 3-iodo-2-methylbenzoic acid

The second step involves the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of alcohol (methanol in this case) and a strong acid catalyst.

Theoretical Yield Calculation for this compound

The balanced chemical equation for the esterification is:

C₈H₇IO₂ (3-iodo-2-methylbenzoic acid) + CH₃OH (methanol) ⇌ C₉H₉IO₂ (this compound) + H₂O

Table 2: Reactant and Product Properties for Esterification

CompoundMolecular Weight ( g/mol )
3-iodo-2-methylbenzoic acid262.04
Methanol32.04
This compound276.07

Example Calculation:

Assuming we start with the theoretical yield of 3-iodo-2-methylbenzoic acid from the previous step (518.84 g) and an excess of methanol:

  • Moles of 3-iodo-2-methylbenzoic acid: 518.84 g / 262.04 g/mol = 1.98 moles

Since methanol is in excess, 3-iodo-2-methylbenzoic acid is the limiting reactant.

  • Theoretical Yield of this compound: 1.98 moles * 276.07 g/mol = 546.62 g

Experimental Protocol for the Esterification of 3-iodo-2-methylbenzoic acid

The following is a general protocol for Fischer esterification that can be adapted for this specific substrate.

Materials:

  • 3-iodo-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve 3-iodo-2-methylbenzoic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Comparing Theoretical vs. Experimental Yields: A Reality Check

The journey from theoretical calculations to the actual product isolated in the lab is fraught with factors that inevitably reduce the final yield.

Table 3: Comparison of Theoretical and Experimental Yields

StepTheoretical YieldExpected Experimental Yield RangeKey Factors Influencing Yield
Iodination of 2-methylbenzoic acid 518.84 g (of 3-iodo-2-methylbenzoic acid)0.7% of the total iodinated product mixture- Regioselectivity: Formation of the 5-iodo isomer as the major product. - Incomplete Reaction: Not all starting material may be consumed. - Purification Losses: During filtration and handling.
Esterification of 3-iodo-2-methylbenzoic acid 546.62 g70-90%- Equilibrium Position: Fischer esterification is a reversible reaction. - Steric Hindrance: The ortho-methyl group may slightly hinder the approach of methanol. - Purification Losses: During extractions, drying, and chromatography/recrystallization.
Overall Synthesis 546.62 gVery low due to the poor yield of the first stepThe overall yield is a product of the yields of the individual steps.

dot

Caption: Experimental workflow for the synthesis of this compound.

Factors Causing Discrepancies Between Theoretical and Experimental Yields

Understanding the reasons for the often-significant gap between theoretical and experimental yields is crucial for process optimization.

dot

Yield_Factors cluster_losses Factors Reducing Yield Theoretical_Yield Theoretical Yield (Stoichiometric Maximum) Incomplete_Reaction Incomplete Reaction Theoretical_Yield->Incomplete_Reaction leads to lower Side_Reactions Side Reactions (e.g., Isomer Formation) Theoretical_Yield->Side_Reactions leads to lower Equilibrium Reaction Equilibrium Theoretical_Yield->Equilibrium leads to lower Experimental_Yield Experimental Yield (Actual Isolated Product) Incomplete_Reaction->Experimental_Yield Side_Reactions->Experimental_Yield Equilibrium->Experimental_Yield Purification_Losses Purification Losses (Transfers, Extractions, Chromatography) Purification_Losses->Experimental_Yield Handling_Errors Handling Errors Handling_Errors->Experimental_Yield

Caption: Logical relationship between factors affecting experimental yield.

Incomplete Reactions: Not all starting material may react, especially if the reaction time is insufficient or the conditions are not optimal.

Side Reactions: As demonstrated in the iodination step, the formation of undesired isomers or byproducts consumes reactants that would otherwise form the desired product. In the Sandmeyer reaction, which is an alternative route starting from an amino group, side reactions such as the formation of phenols can also occur.[2]

Equilibrium Limitations: The Fischer esterification is a reversible reaction. To drive the reaction towards the product side and maximize the yield, a large excess of one reactant (typically the alcohol) is used, or water is removed as it is formed.

Purification Losses: Every manipulation of the product, from filtration and extraction to chromatographic purification, inevitably leads to some loss of material.

Alternative Synthetic Routes: The Sandmeyer Reaction

An alternative approach to introduce the iodo group is through the Sandmeyer reaction, starting from 2-methyl-3-aminobenzoic acid.[2][3] This involves the diazotization of the amino group followed by treatment with an iodide salt.[3][4] While the Sandmeyer reaction can be effective for introducing halogens, the starting material, 2-methyl-3-aminobenzoic acid, may be less readily available or more expensive than 2-methylbenzoic acid. The reaction itself can also have its own set of side reactions that can impact the overall yield.

Conclusion: A Synthesis Governed by Regioselectivity and Equilibrium

The synthesis of this compound is a practical and illustrative example of the challenges faced in organic synthesis. While the theoretical yield provides an idealized maximum, the experimental reality is dictated by factors such as regioselectivity in the iodination step and the equilibrium nature of the esterification. The overwhelmingly favored formation of the 5-iodo isomer in the direct iodination of 2-methylbenzoic acid makes this a low-yielding route for the 3-iodo isomer. For researchers requiring significant quantities of this compound, exploring alternative starting materials or synthetic pathways, such as the Sandmeyer reaction with the appropriately substituted aniline, may be a more efficient strategy. A thorough understanding of the underlying chemical principles and a meticulous experimental technique are essential for maximizing the yield of this valuable synthetic intermediate.

References

  • Methyl 4-Iodo-3-methylbenzoate | C9H9IO2 | CID 231757 - PubChem. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Methyl 2-iodo-3-methylbenzoate | C9H9IO2 | CID 13924925 - PubChem. Available at: [Link]

  • 2019 - Organic Syntheses Procedure. Available at: [Link]

  • 3-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 2734888 - PubChem. Available at: [Link]

  • Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism - Royal Society of Chemistry. Available at: [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid - Google Patents.
  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. Available at: [Link]

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. Available at: [Link]

  • Process for producing 5-iodo-2-methylbenzoic acid - Google Patents.
  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. Available at: [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. Available at: [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Methyl 3-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Methyl 3-iodo-2-methylbenzoate (CAS No. 52570-33-9). It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure the highest standards of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound is an organic compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as follows:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Corrosion/Irritation : Causes skin irritation.

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

A thorough understanding of these hazards is the foundation of a safe experimental workflow. The procedures outlined in this guide are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational protocols.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Primary Gloves: Viton® or Viton®/Butyl laminate gloves are recommended for extended contact. These materials offer excellent resistance to aromatic and halogenated hydrocarbons. Secondary Gloves (for incidental contact): High-quality, disposable nitrile gloves (minimum 5-mil thickness) can be used for splash protection but should be replaced immediately upon contamination. Standard latex gloves are not recommended due to their poor resistance to this class of chemicals.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection A flame-resistant laboratory coat, fully buttoned, is required. For larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Footwear Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Causality in PPE Selection: The choice of Viton® or Viton®/Butyl gloves is based on their superior resistance to halogenated aromatic compounds, a class to which this compound belongs.[1][2] Nitrile gloves, while common in laboratories, offer limited protection and can be permeated by such chemicals over time.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

Pre-Experiment Preparation
  • Hazard Assessment : Before beginning any work, conduct a thorough risk assessment for the specific procedure.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before starting the experiment.

  • Donning PPE : Put on all required PPE as outlined in the table above.

Handling the Compound
  • Dispensing : Handle this compound exclusively within a chemical fume hood. When transferring the compound, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to minimize the risk of spills.

  • Heating and Reactions : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure that any reaction vessel is adequately vented within the fume hood.

  • Post-Reaction Workup : All quenching, extraction, and purification steps should be performed within the fume hood.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment verify_fume_hood Verify Fume Hood risk_assessment->verify_fume_hood gather_materials Gather Materials in Hood verify_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe dispense Dispense Compound in Hood don_ppe->dispense reaction Perform Reaction dispense->reaction workup Post-Reaction Workup reaction->workup decontaminate Decontaminate Equipment workup->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.

  • Solid Waste : Any contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

In-Lab Waste Treatment (for residual amounts)

For small residual amounts on glassware, a chemical neutralization step can be considered before final cleaning. This should only be performed by trained personnel.

  • Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone) to dissolve the residual compound. Collect this rinse as hazardous waste.

  • A subsequent rinse with a solution of sodium thiosulfate can be used to reduce any residual iodine to the less hazardous iodide.[4] This rinse should also be collected as hazardous waste.

Important Note: Never dispose of this compound or its solutions down the drain.[5]

Disposal Workflow

start Waste Generated segregate Segregate Waste (Liquid, Solid, Sharps) start->segregate liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Labeled Bag/Container segregate->solid_waste Solid sharps_waste Dispose of Sharps in Designated Container segregate->sharps_waste Sharps store Store Waste in Designated Area liquid_waste->store solid_waste->store sharps_waste->store pickup Arrange for Hazardous Waste Pickup store->pickup end Disposal Complete pickup->end

Caption: Chemical Waste Disposal Workflow.

Occupational Exposure and Control Banding

Currently, there is no specific Occupational Exposure Limit (OEL), such as a Threshold Limit Value (TLV) from ACGIH, for this compound.[6][7] In the absence of an established OEL, the principle of "control banding" should be applied.[8][9]

Control banding is a risk management approach that groups chemicals into "bands" based on their hazard characteristics and the potential for exposure. For a compound like this compound, which is known to be an irritant and harmful if swallowed, a high level of control is warranted. This reinforces the necessity of using engineering controls like fume hoods and the specified PPE to keep exposure as low as reasonably achievable.

Emergency Procedures

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these detailed safety and handling protocols, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment.

References

  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25). Safety Vibe. [Link]

  • Viton Chemical Resistant Glove. Harshini Fire Protection Equipments & Services. [Link]

  • Control banding. Wikipedia. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • superiorglove® BU3535-10 Chemstop Butyl Chemical Resistant Gloves. International Safety. [Link]

  • superiorglove® VI3035-9 Chemstop Viton-Butyl Chemical Resistant Gloves. International Safety. [Link]

  • CONTROL BANDING IN THE PHARMACEUTICAL INDUSTRY. Naumann, B. D., Merck & Co., Inc.. [Link]

  • Viton Chemical Compatibility Chart. Mykin Inc.. [Link]

  • Glove Selection & Usage Chart. Environmental Health and Safety, University of California, Berkeley. [Link]

  • IODINE AND IODIDES. American Conference of Governmental Industrial Hygienists (ACGIH). [Link]

  • ACGIH® Threshold Limit Values (TLVs®) and Biological Exposure Indices (BEIs®). Wattohm. [Link]

  • CP25 - 25 mil Butyl Rubber Gloves. MCR Safety. [Link]

  • Banding Together. The Synergist, American Industrial Hygiene Association (AIHA). [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • GLOVE SELECTION CHART. University of Pittsburgh. [Link]

  • A look at Control Banding. Safety+Health Magazine. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. University of Illinois Urbana-Champaign. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. [Link]

  • How do you dispose of the iodine-starch complex after a redox titration?. Reddit. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2023_ACGIH_Threshold_Limit_.... ACGIH. [Link]

  • TLV/BEI Guidelines. ACGIH. [Link]

  • Substances and Agents Listing. ACGIH. [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.